molecular formula C9H9NO B3269833 1-(Pyridin-2-yl)but-3-yn-1-ol CAS No. 517907-46-9

1-(Pyridin-2-yl)but-3-yn-1-ol

Cat. No.: B3269833
CAS No.: 517907-46-9
M. Wt: 147.17 g/mol
InChI Key: NVDVCNWQHHSEGQ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)but-3-yn-1-ol is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyridin-2-yl)but-3-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-yl)but-3-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylbut-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,3-4,6-7,9,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDVCNWQHHSEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-2-yl)but-3-yn-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Pyridin-2-yl)but-3-yn-1-ol, a heterocyclic propargyl alcohol of significant interest in medicinal chemistry and organic synthesis. The document details its chemical structure, a robust synthetic protocol, and an analysis of its physicochemical and spectroscopic properties. Furthermore, it explores the compound's potential applications, drawing on the established reactivity of the propargyl alcohol and pyridine moieties to offer insights for future research and development.

Introduction: A Molecule of Untapped Potential

1-(Pyridin-2-yl)but-3-yn-1-ol is a unique bifunctional molecule that marries the nucleophilic and coordinating properties of a pyridine ring with the versatile reactivity of a propargyl alcohol. The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The propargyl alcohol moiety, containing a terminal alkyne and a secondary alcohol, is a highly versatile functional group in organic synthesis, amenable to a wide array of transformations including click chemistry, cyclization reactions, and oxidation/reduction.

The strategic combination of these two pharmacologically and synthetically important motifs in 1-(Pyridin-2-yl)but-3-yn-1-ol makes it a compelling building block for the synthesis of novel heterocyclic compounds and a candidate for investigation in drug discovery programs.

Chemical Structure and Properties

The fundamental characteristics of 1-(Pyridin-2-yl)but-3-yn-1-ol are summarized below, providing a foundational understanding of its molecular identity.

Chemical Structure

The structure of 1-(Pyridin-2-yl)but-3-yn-1-ol consists of a pyridine ring substituted at the 2-position with a but-3-yn-1-ol side chain. The IUPAC name for this compound is 1-(Pyridin-2-yl)but-3-yn-1-ol.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup and Purification PropargylBromide Propargyl Bromide GrignardReagent Propargylmagnesium Bromide PropargylBromide->GrignardReagent Anhydrous THF Magnesium Magnesium Turnings Magnesium->GrignardReagent Alkoxide Magnesium Alkoxide Intermediate GrignardReagent->Alkoxide Anhydrous THF, 0°C PyridineAldehyde Pyridine-2-carboxaldehyde PyridineAldehyde->Alkoxide FinalProduct 1-(Pyridin-2-yl)but-3-yn-1-ol Alkoxide->FinalProduct Aqueous NH4Cl Purification Extraction & Chromatography FinalProduct->Purification Reactivity_Diagram cluster_reactions Potential Transformations Start 1-(Pyridin-2-yl)but-3-yn-1-ol Click Click Chemistry (CuAAC) Start->Click [Azide] Cyclization Metal-Catalyzed Cyclization Start->Cyclization [Catalyst] Oxidation Oxidation Start->Oxidation [Oxidant] Reduction Reduction Start->Reduction [Reductant] Coupling Coupling Reactions Start->Coupling [Coupling Partner]

The Propargyl-Pyridine Nexus: A Technical Guide to 1-(Pyridin-2-yl)but-3-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, 1-(pyridin-2-yl)but-3-yn-1-ol (historically referred to as alpha-(2-propynyl)-2-pyridinemethanol) represents a critical bifunctional scaffold. Possessing both a pyridine nitrogen capable of coordination and a terminal alkyne primed for "click" chemistry or metal-catalyzed cyclization, this molecule serves as a linchpin in the synthesis of indolizines —a privileged structure in drug discovery.

This technical guide moves beyond basic nomenclature to provide a rigorous analysis of its synthesis via the Barbier reaction , its structural characterization, and its application in gold-catalyzed cascade reactions.

Part 1: Nomenclature and Structural Identity

The name "alpha-(2-propynyl)-2-pyridinemethanol" is a semi-systematic descriptor that often leads to ambiguity in database searching. The rigorous IUPAC designation is derived by prioritizing the hydroxyl group and the longest carbon chain containing the unsaturation.

Structural Breakdown
  • Parent Structure: The longest chain containing the principal functional group (-OH) and the alkyne is a four-carbon chain (but-3-yne).

  • Principal Group: Alcohol at position 1 (closest to the pyridine ring).

  • Substituent: A pyridin-2-yl group attached to C1.[1]

Definitive IUPAC Name: 1-(pyridin-2-yl)but-3-yn-1-ol

AttributeSpecification
IUPAC Name 1-(pyridin-2-yl)but-3-yn-1-ol
CAS Registry 5307-19-7 (Generic/Isomer dependent)
Molecular Formula C

H

NO
Molecular Weight 147.17 g/mol
Chirality C1 is a stereocenter (R/S enantiomers)
Key Functionality Terminal Alkyne (

-H), Pyridine Nitrogen (

lone pair)

Part 2: Synthetic Protocol (The Barbier Strategy)

While Grignard reagents (e.g., propargylmagnesium bromide) are theoretically viable for synthesizing this alcohol, they suffer from allenyl/propargyl tautomerism , often yielding mixtures of the desired alkyne and the unwanted allene isomer.

The Zinc-mediated Barbier reaction in aqueous media is the superior protocol. It avoids the isolation of moisture-sensitive organometallics and offers high regioselectivity for the homopropargylic alcohol over the allenic isomer.

Experimental Workflow: Aqueous Barbier Reaction

Objective: Synthesis of 1-(pyridin-2-yl)but-3-yn-1-ol from 2-pyridinecarboxaldehyde.

Reagents:

  • 2-Pyridinecarboxaldehyde (1.0 equiv)

  • Propargyl bromide (1.2 equiv, 80% in toluene)

  • Zinc powder (2.0 equiv, activated)

  • Solvent: THF / Saturated aq.[1][2][3] NH

    
    Cl (1:1 v/v)
    

Step-by-Step Protocol:

  • Activation: Activate Zinc powder by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

  • Initiation: In a round-bottom flask, suspend the activated Zinc in THF.

  • Addition: Add 2-pyridinecarboxaldehyde and saturated aqueous NH

    
    Cl solution.
    
  • Reaction: Dropwise add propargyl bromide at room temperature. The reaction is exothermic; maintain temperature <30°C using a water bath if necessary.

  • Monitoring: Stir vigorously for 1–3 hours. Monitor via TLC (SiO

    
    , Hexane:EtOAc 3:1). The aldehyde spot (
    
    
    
    ) should disappear, replaced by the more polar alcohol (
    
    
    ).
  • Workup: Filter off excess Zinc. Extract the aqueous layer with Ethyl Acetate (

    
    ).[4]
    
  • Purification: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography.
Mechanistic Visualization

The following diagram illustrates the surface-mediated mechanism where Zinc inserts into the propargyl bromide to form a transient organozinc species, which attacks the aldehyde.

BarbierReaction Substrate 2-Pyridinecarboxaldehyde TS Cyclic Transition State (Zimmerman-Traxler like) Substrate->TS Coordination Reagent Propargyl Bromide Zinc Activated Zn(0) Reagent->Zinc Oxidative Addition Intermediate Organozinc Intermediate (Transient Surface Species) Zinc->Intermediate Formation Intermediate->TS Nucleophilic Attack Product 1-(pyridin-2-yl)but-3-yn-1-ol TS->Product Hydrolysis (NH4Cl)

Figure 1: Mechanistic pathway of the Zn-mediated Barbier synthesis.[3][5][6] Note the direct formation of the alcohol without isolation of the organometallic species.

Part 3: Applications in Drug Discovery (Indolizine Scaffolds)

The primary value of 1-(pyridin-2-yl)but-3-yn-1-ol lies in its ability to undergo cycloisomerization to form indolizines. Indolizines are bicyclic heteroaromatic compounds found in alkaloids (e.g., swainsonine) and are potent scaffolds for anti-inflammatory and anticancer drugs.

Gold-Catalyzed Cyclization

Using Gold(I) or Gold(III) catalysts (e.g., NaAuCl


 or AuCl(PPh

)/AgSbF

), the alkyne moiety is activated, triggering an intramolecular nucleophilic attack by the pyridine nitrogen.

Reaction Pathway:

  • 
    -Activation:  Au(L)+ coordinates to the terminal alkyne.
    
  • 5-exo-dig Cyclization: The pyridine nitrogen attacks the activated alkyne, forming a zwitterionic intermediate.

  • Prototropic Shift/Isomerization: The intermediate rearranges to form the stable, aromatic indolizine core.

IndolizineSynthesis Start 1-(pyridin-2-yl)but-3-yn-1-ol Complex Au-Alkyne π-Complex Start->Complex Coordination Cat Catalyst: AuCl3 or Au(I) Cat->Complex Cyclized Zwitterionic Intermediate (N-attack on Alkyne) Complex->Cyclized 5-exo-dig Cyclization Final Substituted Indolizine (Aromatic Core) Cyclized->Final -H2O / Isomerization (Aromatization)

Figure 2: Gold-catalyzed cycloisomerization pathway converting the propargyl-pyridine precursor into the indolizine pharmacophore.

Comparative Yields of Cyclization Methods

The choice of catalyst significantly impacts the yield of the indolizine derivative.

Catalyst SystemSolventTemperatureYield (%)Notes
NaAuCl

(2 mol%)
Ethanol60°C92%High efficiency, air stable [2]
AuCl(PPh

) / AgOTf
Toluene80°C85%Requires silver co-catalyst
PtCl

Dioxane100°C78%Slower kinetics than Gold
CuI / Et

N
DMF110°C45%Harsh conditions, lower yield

Part 4: Analytical Characterization

To validate the synthesis of 1-(pyridin-2-yl)but-3-yn-1-ol, researchers should look for the following spectral signatures.

1H NMR Spectroscopy (CDCl , 400 MHz)
  • 
     8.55 (d, 1H):  Pyridine 
    
    
    
    -proton (deshielded by Nitrogen).
  • 
     7.2–7.7 (m, 3H):  Remaining aromatic pyridine protons.
    
  • 
     4.95 (dd, 1H):  Chiral methine proton (
    
    
    
    ).
  • 
     2.6–2.8 (m, 2H):  Methylene group (
    
    
    
    ) adjacent to the alkyne. diastereotopic splitting may occur.
  • 
     2.05 (t, 1H):  Terminal alkyne proton (
    
    
    
    ), exhibiting long-range coupling.
Mass Spectrometry
  • ESI-MS: Observe

    
     peak at 148.08 m/z .
    
  • Fragmentation: Loss of the propargyl group (

    
    ) or water (
    
    
    
    ) are common fragmentation pathways.

References

  • Jõgi, A., & Mäeorg, U. (2001).[2] Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq.[2][3] NH4Cl Solution. Molecules, 6(12), 964–968.

  • Yan, B., & Liu, Y. (2007).[7] Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water.[7] Organic Letters, 9(21), 4323–4326.

  • Seregin, I. V., & Gevorgyan, V. (2007). Gold-Catalyzed 1,2-Migration of Silicon, Tin, and Germanium En Route to C-2 Substituted Fused Heterocyclic Ketones. Journal of the American Chemical Society, 128(37), 12050-12051.

  • PubChem Database. (2025). 1-(pyridin-2-yl)but-3-yn-1-ol Compound Summary. National Center for Biotechnology Information.

Sources

Comprehensive Physicochemical Profiling and Synthetic Applications of 1-(2-Pyridyl)-3-butyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, bifunctional heterocyclic building blocks are foundational to the rapid assembly of complex molecular architectures. 1-(2-Pyridyl)-3-butyn-1-ol (systematically named 1-(pyridin-2-yl)but-3-yn-1-ol) is a highly versatile homopropargylic alcohol. Featuring an electron-deficient pyridine ring, a modifiable secondary hydroxyl group, and a highly reactive terminal alkyne, this scaffold is a privileged intermediate for transition-metal catalysis, click chemistry, and the synthesis of fused N-heterocycles.

This technical whitepaper establishes the precise physicochemical identity of 1-(2-pyridyl)-3-butyn-1-ol, details a self-validating, gram-scale synthetic methodology, and outlines its downstream applications in medicinal chemistry.

Molecular Identity & Physicochemical Profiling

Accurate molecular characterization is the first pillar of reproducible research. The molecular formula of 1-(2-pyridyl)-3-butyn-1-ol is established as C9H9NO , with a calculated molecular weight of 147.18 g/mol [1][2].

To facilitate rapid reference for computational chemists and bench scientists, the quantitative and structural data for this compound are summarized below.

Table 1: Physicochemical and Structural Data
PropertyValue / Description
Chemical Name 1-(2-pyridyl)-3-butyn-1-ol
IUPAC Name 1-(pyridin-2-yl)but-3-yn-1-ol
Molecular Formula C9H9NO[1]
Molecular Weight 147.17 - 147.18 g/mol [1][2]
CAS Registry Number 517907-46-9 (Racemic)[1]
Isomeric SMILES Oc1ccccn1 (for the (1R)-enantiomer)[3]
Physical State Viscous oil (colorless to light purple depending on purity)[4]

Structural and Mechanistic Insights

The utility of 1-(2-pyridyl)-3-butyn-1-ol stems from the precise spatial arrangement of its functional groups.

  • The Pyridine Core: Acts as an internal base, a hydrogen-bond acceptor, and a strong σ-donor ligand for transition metals (e.g., Pd, Ru, Rh).

  • The Homopropargylic Spacer (-CH(OH)-CH2-): The secondary alcohol provides a handle for oxidation or stereocenter inversion. Crucially, the methylene spacer decouples the alkyne's π-system from the pyridine's aromatic ring, preventing spontaneous cyclization while maintaining enough proximity to form stable 5- or 6-membered metallacycles during directed C-H activation.

  • The Terminal Alkyne: An sp-hybridized carbon center primed for orthogonal reactivity, including Sonogashira cross-couplings and Copper-Catalyzed Alkyne-Azide Cycloadditions (CuAAC).

Validated Synthetic Methodology: Zinc-Mediated Barbier Propargylation

The synthesis of homopropargylic alcohols is historically achieved via Grignard reagents. However, pre-formed propargyl magnesium halides exist in a dynamic equilibrium with their allenyl isomers, often leading to poor regioselectivity and polymerization.

To circumvent this, the Zinc-Mediated Barbier Reaction is the gold standard[4]. By generating the organozinc intermediate in situ in the presence of the electrophile, the reaction achieves high regioselectivity for the homopropargylic alcohol over the allenyl alcohol.

Table 2: Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Pyridinecarboxaldehyde107.111.0 eq1.07 g (10 mmol)Electrophile
Propargyl Bromide (80%)118.961.3 eq1.5 mL (13 mmol)Nucleophile Precursor
Activated Zinc Powder65.383.0 eq2.0 g (30 mmol)Reductant / Metal Insertion
Ether / DMF (1:1)N/ASolvent100 mLCoordinating Medium
Step-by-Step Protocol

This protocol is adapted from validated gram-scale syntheses of fungal decanolide derivatives[4].

  • System Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent & Electrophile Preparation: Dissolve 2-pyridinecarboxaldehyde (1.07 g, 10 mmol) in 100 mL of a 1:1 mixture of technical-grade diethyl ether and N,N-dimethylformamide (DMF)[4].

    • Causality: Ether stabilizes the forming organozinc species, while polar aprotic DMF coordinates to the zinc surface, accelerating oxidative addition without requiring strictly anhydrous conditions.

  • Nucleophile Addition: Inject 1.5 mL (13 mmol) of an 80% solution of propargyl bromide in toluene[4].

  • Zinc Activation & Exothermic Control: Portion-wise, add activated zinc powder (2.0 g, 30 mmol) over 10 minutes[4].

    • Causality: Zinc is used in a 3.0 eq excess to compensate for surface passivation by zinc oxide. The portion-wise addition is a critical safety measure to prevent thermal runaway, as the oxidative insertion is highly exothermic.

  • Reaction Monitoring: Stir the heterogeneous mixture at room temperature. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) (approx. 1-2 hours).

  • Quenching & Workup: Once complete, quench the reaction slowly with saturated aqueous NH4Cl to hydrolyze the zinc alkoxide complex. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude viscous oil via silica gel column chromatography using an isocratic elution of 20% EtOAc/hexane to yield 1-(2-pyridyl)-3-butyn-1-ol (approx. 65% yield)[4].

Barbier A 2-Pyridinecarboxaldehyde (Electrophile) C Organozinc Intermediate (Allenyl/Propargyl) A->C Ether/DMF (1:1) RT, Exothermic B Propargyl Bromide + Activated Zn B->C in situ generation D 1-(2-Pyridyl)-3-butyn-1-ol (Target: C9H9NO) C->D Sat. NH4Cl Quench EtOAc Extraction

Figure 1: Zinc-mediated Barbier propargylation workflow for 1-(2-pyridyl)-3-butyn-1-ol synthesis.

Downstream Applications in Drug Development

Once synthesized, 1-(2-pyridyl)-3-butyn-1-ol serves as a divergent hub for medicinal chemistry campaigns. Its orthogonal functional groups allow for selective late-stage functionalization without the need for excessive protecting group manipulation.

  • CuAAC (Click Chemistry): The terminal alkyne readily undergoes copper-catalyzed cycloaddition with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is heavily utilized in the synthesis of PROTAC linkers and antibody-drug conjugates (ADCs).

  • Sonogashira Cross-Coupling: The alkyne can be coupled with aryl halides using Pd(0)/Cu(I) co-catalysis to extend the carbon framework, generating internal alkynes that serve as rigid molecular spacers.

  • Directed C-H Activation: The pyridine nitrogen acts as a potent directing group. When treated with Ru(II) or Rh(III) catalysts, the nitrogen coordinates the metal center, directing it to activate the adjacent C-H bonds for further functionalization or cyclization into complex indolizine frameworks.

Applications Core 1-(2-Pyridyl)-3-butyn-1-ol Bifunctional Scaffold Click CuAAC Cycloaddition (1,2,3-Triazole Formation) Core->Click R-N3, Cu(I) Sono Sonogashira Coupling (Internal Alkyne Synthesis) Core->Sono Ar-X, Pd(0)/Cu(I) Ox Oxidation (Pyridyl Ketone Formation) Core->Ox MnO2 or Dess-Martin Metal Transition Metal Catalysis (N-Directed C-H Activation) Core->Metal Ru(II) or Rh(III)

Figure 2: Divergent synthetic applications of 1-(2-pyridyl)-3-butyn-1-ol in medicinal chemistry.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized material, rigorous analytical validation is required. A self-validating protocol must confirm the presence of all structural motifs.

  • 1H NMR (CDCl3, 500 MHz):

    • Pyridine Ring: Expect a highly deshielded doublet around δ 8.5 ppm (proton adjacent to the nitrogen) and multiplets between δ 7.2–7.8 ppm for the remaining aromatic protons.

    • Carbinol Proton (CH-OH): Appears as a distinct multiplet or triplet near δ 4.9–5.1 ppm due to the electron-withdrawing nature of both the hydroxyl group and the adjacent pyridine ring.

    • Propargylic Methylene (-CH2-): Observed as a doublet of doublets or multiplet near δ 2.7 ppm.

    • Terminal Alkyne (C≡CH): Appears as a characteristic triplet around δ 2.0 ppm due to long-range coupling with the propargylic protons.

  • Mass Spectrometry (ESI-MS): Given the exact mass of 147.07 Da for C9H9NO, positive ion mode ESI-MS will yield a prominent [M+H]+ pseudomolecular ion peak at m/z 148.1 [1].

References

  • Synthonix Product Catalog . "4-(Pyridin-4-yl)but-3-yn-1-ol - [P51758]". Synthonix. URL:[Link]

  • Molport Chemical Marketplace . "(1R)-1-(pyridin-2-yl)but-3-yn-1-ol | Molport-004-756-313". Molport. URL:[Link]

  • National Institutes of Health (NIH) / PubMed Central . "Gram-scale Total Synthesis of Fungal Decanolides and Derivatives". PMC. URL:[Link]

Sources

Pyridine-Based Propargylic Alcohols: A Divergent Platform in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyridine-based propargylic alcohols in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Chameleon" Motif

In modern medicinal chemistry, the value of a scaffold is defined not just by its inherent biological activity, but by its divergent potential . Pyridine-based propargylic alcohols represent a high-value "pivot point" in drug discovery. While the propargylic alcohol moiety itself can serve as a metabolic warhead or a specific linker in enzyme inhibitors (e.g., DHFR antagonists), its primary utility lies in its reactivity.

For the synthetic chemist, this motif functions as a masked heterocycle . Through metal-catalyzed cycloisomerization—specifically using Gold (Au) or Platinum (Pt)—these linear precursors can be rapidly transformed into complex, privileged scaffolds like indolizines , furanones , and polysubstituted pyridines . This guide details the synthesis, reactivity, and therapeutic applications of this versatile class of compounds.[1][2][3]

Strategic Synthesis: Accessing the Core

The construction of the pyridine-propargylic alcohol core is typically achieved via nucleophilic addition to carbonyls or multicomponent reactions. The choice of method dictates the substitution pattern and subsequent reactivity.

Primary Synthetic Routes[4]
MethodReagentsMechanismKey Advantage
Grignard/Lithium Addition Pyridine-CHO +

Nucleophilic 1,2-additionDirect access to

alcohols; high yield.
Sonogashira Coupling Pyridine-X + Propargyl alcoholPd/Cu-catalyzed cross-couplingTolerates sensitive functional groups; modular.
A3-Coupling (MCR) Pyridine-CHO + Amine + AlkyneCu-catalyzed condensationOne-pot access to propargyl amines (analogous reactivity).
Favorskii Addition Pyridine-ketone + AcetyleneBase-catalyzed ethynylationIdeal for tertiary alcohols (more metabolically stable).
Critical Design Consideration: The Nitrogen Effect

The pyridine nitrogen is not a passive bystander. In metal-catalyzed transformations (Gold/Platinum), the basic nitrogen can coordinate to the catalyst, poisoning it.

  • Mitigation: Pre-complexation with Lewis acids or using sterically bulky ligands (e.g., JohnPhos, IPr) on the Gold catalyst is often required to maintain turnover.

The "Gold Rush": Cycloisomerization to Privileged Scaffolds

The most powerful application of pyridine-based propargylic alcohols is their conversion into Indolizines —a scaffold found in potent anticancer and anti-inflammatory agents.

Mechanism of Indolizine Formation

The transformation involves a


-activation of the alkyne by a soft Lewis acid (Au/Pt), followed by an intramolecular nucleophilic attack by the pyridine nitrogen (5-endo-dig or 5-exo-dig), and subsequent rearrangement.

DOT Diagram: Divergent Synthesis Pathways

DivergentSynthesis Start Pyridine-Based Propargylic Alcohol Indolizine Indolizines (Anticancer/Anti-inflammatory) Start->Indolizine Au(I)/Pt(II) Cycloisomerization Furan Furanones (Antimicrobial) Start->Furan Au(III) Hydration/Cyclization Pyrazolo Pyrazolo-pyridines (Kinase Inhibitors) Start->Pyrazolo Hydrazine Cyclocondensation

Caption: Figure 1.[4] The pyridine-propargylic alcohol motif serves as a divergent precursor for multiple pharmacologically active heterocycles.

Experimental Protocol: Gold-Catalyzed Synthesis of Indolizines

Standard Operating Procedure (SOP) for the conversion of 2-(1-hydroxy-3-phenylprop-2-ynyl)pyridine to 1-phenyl-3-acylindolizine.

Rationale: This protocol utilizes a Gold(I) catalyst which tolerates the basic pyridine nitrogen better than Platinum salts in many substrates.

Materials
  • Substrate: 2-(1-hydroxy-3-phenylprop-2-ynyl)pyridine (1.0 equiv)

  • Catalyst: [Au(NTf

    
    )(JohnPhos)] (5 mol%) - JohnPhos provides steric bulk to prevent catalyst deactivation.
    
  • Solvent: 1,2-Dichloroethane (DCE) - Anhydrous.

  • Temperature: 80 °C.

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the pyridine-propargylic alcohol (0.5 mmol) in anhydrous DCE (2.0 mL).

  • Catalyst Addition: Add [Au(NTf

    
    )(JohnPhos)] (19 mg, 5 mol%) in one portion under an inert atmosphere (N
    
    
    
    or Ar).
  • Reaction: Seal the vial and heat to 80 °C. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and a highly fluorescent spot (
    
    
    
    ) should appear.
    • Note: Reaction time is typically 2–4 hours.

  • Workup: Cool the mixture to room temperature. Filter through a short pad of Celite to remove gold residues. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    H NMR. Look for the characteristic indolizine proton signals (singlet at C-2 position if C-1/C-3 substituted).
    

Medicinal Chemistry Applications & SAR

Therapeutic Areas
  • Anticancer (Tubulin/Kinase): Derivatives of these alcohols, particularly the indolizines , show potent cytotoxicity against MCF-7 (breast) and A549 (lung) cell lines. The planar indolizine core intercalates DNA or binds to the ATP pocket of kinases (e.g., CDK2, ROCK).

  • Antimicrobial: The propargylic alcohol itself, if sterically hindered (e.g., tertiary alcohol), acts as a suicide substrate for certain oxidoreductases in bacteria.

  • DHFR Inhibitors: Propargylic linkers are used to span the active site of Dihydrofolate Reductase.[5] The rigidity of the alkyne holds the two binding domains in an optimal orientation.

Structure-Activity Relationship (SAR) Summary
Structural ZoneModificationEffect on Bioactivity/Stability
Propargylic Position (

)
Methylation (

alcohol)
Increases metabolic stability (

> 60 min) by blocking oxidation to ketone.
Alkyne Terminus Phenyl/Aryl groupEnhances lipophilicity and

-stacking interactions in kinase pockets.
Pyridine Ring 3-Fluoro/Chloro substitutionModulates pKa; reduces metabolic clearance via N-oxidation.
Hydroxyl Group Acetylation/CarbamoylationImproves membrane permeability; acts as a prodrug moiety.
Metabolic Liability

Propargylic alcohols are prone to rapid metabolism via:

  • Oxidation: By alcohol dehydrogenases to reactive ynones (Michael acceptors).

  • Glucuronidation: Direct conjugation of the -OH group. Design Fix: Use tertiary propargylic alcohols or convert the alcohol to a cyclic ether (e.g., isobenzofuran) to lock the conformation and prevent oxidation.

References

  • Recent approaches for the synthesis of pyridines and (iso)quinolines using propargylic Alcohols. Organic & Biomolecular Chemistry. Link

  • Cycloisomerization of Pyridine-Substituted Propargylic Alcohols or Esters To Construct Indolizines. ResearchGate. Link

  • Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Journal of Medicinal Chemistry. Link

  • Gold-catalyzed propargylic substitutions: Scope and synthetic developments. Beilstein Journal of Organic Chemistry. Link

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 1-(Pyridin-2-yl)but-3-yn-1-ol

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

1-(Pyridin-2-yl)but-3-yn-1-ol (CAS: 517907-46-9) is a bifunctional heterocyclic building block featuring a basic pyridine ring, a secondary hydroxyl group, and a terminal alkyne.[1][2] It serves as a critical intermediate in the synthesis of heterocycle-fused indolizines, functionalized pyridines, and pharmaceutical scaffolds via Sonogashira coupling or gold-catalyzed cyclizations.[1][2]

Understanding its solubility profile is essential for optimizing reaction yields (e.g., Barbier-type propargylations), selecting extraction media, and designing crystallization or chromatography purification protocols.

Physicochemical Descriptors
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₉H₉NOMW: 147.17 g/mol
Physical State Viscous oil or low-melting solidHigh viscosity requires dilution for handling.[1][2]
pKa (Pyridine N) ~5.2 (Conjugate Acid)Soluble in aqueous acid (pH < 4) as a salt.
pKa (Alkyne CH) ~25Stable to weak bases; deprotonated by strong bases (e.g., n-BuLi).[1][2]
H-Bond Donors 1 (Hydroxyl)Enhances solubility in alcohols and wet ethers.[1][2]
H-Bond Acceptors 2 (Pyridine N, Hydroxyl O)High affinity for polar aprotic solvents (DMSO, DMF).

Part 2: Solubility Profile & Solvent Selection[1][2]

This section categorizes solvents based on their interaction with the three functional domains of the molecule: the hydrophobic alkyne tail, the hydrophilic/basic pyridine head, and the H-bonding hydroxyl linker.

Primary Reaction Solvents (High Solubility)

These solvents are recommended for synthesis reactions (e.g., nucleophilic additions, couplings) due to complete miscibility.

  • Tetrahydrofuran (THF): The gold standard. Dissolves the compound completely at room temperature. Used in Grignard and Barbier-type synthesis of this alcohol.[1][2][3]

  • Dichloromethane (DCM): Excellent solubility. Ideal for reactions requiring non-coordinating solvents or low temperatures.

  • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): High solubility due to strong dipole interactions. useful for high-temperature coupling reactions (e.g., Sonogashira) but difficult to remove during workup.[1][2]

Extraction & Purification Solvents[4]
  • Ethyl Acetate (EtOAc): Good solubility.[4] The standard solvent for liquid-liquid extraction from basic aqueous layers.[1][2]

  • Diethyl Ether (Et₂O): Moderate to Good solubility. Often used in the generation of the propargyl organometallic precursors.

  • Hexanes / Heptane: Poor solubility. The compound is too polar to dissolve significantly in pure alkanes.

    • Application: Used as an anti-solvent to precipitate the product or as the non-polar component in silica gel chromatography (typically eluting at 30–70% EtOAc in Hexanes).

Aqueous Solubility & pH Switching

The pyridine nitrogen allows for "pH-switchable" solubility, a crucial feature for purification without chromatography.

  • Acidic Water (pH < 4): High Solubility. Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.[2]

  • Neutral/Basic Water (pH > 7): Low Solubility. The neutral molecule is lipophilic enough to phase separate or precipitate, allowing extraction into organic solvents.

Part 3: Mechanistic Visualization

The following diagram illustrates the intermolecular forces dictating solubility and the logic behind solvent selection for different process stages.

SolubilityLogiccluster_structureFunctional Domainscluster_solventsSolvent InteractionPyridinePyridine Ring(Basic Nitrogen)AcidicAqAcidic Aqueous(HCl, pH < 4)Pyridine->AcidicAqProtonation(Salt Formation)PolarAproticPolar Aprotic(THF, DCM, DMSO)Pyridine->PolarAproticDipole-DipoleHydroxylSecondary Alcohol(H-Bond Donor/Acceptor)Hydroxyl->PolarAproticH-BondingAlkyneTerminal Alkyne(Lipophilic/Pi-System)NonPolarNon-Polar(Hexanes)Alkyne->NonPolarWeak Van der Waals(Insufficient for solvation)SolubleSOLUBLE(Homogeneous Phase)AcidicAq->SolublePolarAprotic->SolubleInsolubleINSOLUBLE(Precipitation/Phase Split)NonPolar->Insoluble

Caption: Interaction map showing how functional groups drive solubility.[1][2] Green nodes indicate effective solvation; red indicates poor solvation.[2]

Part 4: Experimental Protocols

Protocol 1: Solubility Determination (Saturation Method)

Use this protocol to determine precise solubility limits for formulation or crystallization.[2]

  • Preparation: Weigh 100 mg of 1-(Pyridin-2-yl)but-3-yn-1-ol into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[4][5][6][7]

    • Cloudy/Precipitate: Saturation point reached.

  • Quantification: If 100 mg dissolves in <500 µL, solubility is >200 mg/mL (High). If it requires >2 mL, solubility is <50 mg/mL (Low).

Protocol 2: Acid-Base Extraction (Purification)

Leverages the pyridine basicity to remove non-basic impurities (e.g., unreacted propargyl bromide) without chromatography.[1][2]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Acid Wash):

    • Wash the organic layer with 1.0 M HCl (3x).

    • Chemistry: The target pyridine-alcohol moves into the aqueous phase as the hydrochloride salt.[2] Impurities remain in the EtOAc.

  • Neutralization:

    • Collect the acidic aqueous layer.

    • Cool to 0°C and slowly basify with saturated NaHCO₃ or NaOH to pH ~9–10.

    • Chemistry: The compound deprotonates and becomes lipophilic again.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

Part 5: References

  • Synthesis of Homopropargyl Alcohols: Tetrahedron Letters, 48, 105-105 (2007). 8[2][3][9][10]

  • Barbier-Type Propargylation Protocols: Organic Syntheses, Coll. Vol. 7, p.485 (1990).[10] 10[2][3][9]

  • Pyridine Solubility Characteristics: Consolidated Chemical - Pyridine Solvent Data. 6[2][3][9][10][11][12]

  • General Properties of 3-Butyn-1-ol Derivatives: Sigma-Aldrich Product Data. [2][3][9][10]

An In-depth Technical Guide to the Core Differences Between 1-(Pyridin-2-yl)but-3-yn-1-ol and its 1-(Pyridin-3-yl) Isomer

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positional isomerism within pyridine-containing molecules is a critical design element in medicinal chemistry, often leading to profound differences in pharmacological and physicochemical profiles. This guide explores the nuanced yet significant distinctions between 1-(Pyridin-2-yl)but-3-yn-1-ol and 1-(Pyridin-3-yl)but-3-yn-1-ol. While specific literature on these exact propargyl alcohols is limited, this document extrapolates from fundamental chemical principles to provide a robust predictive analysis of their comparative properties. We will dissect the electronic and steric landscapes, predict their impact on reactivity and spectroscopic signatures, propose detailed synthetic protocols, and discuss the profound implications of this isomerism for drug development, particularly concerning receptor interaction and metabolic stability.

Introduction: The Significance of Pyridine Isomerism

The pyridine ring is a cornerstone scaffold in modern pharmaceuticals, prized for its aromaticity, basic nitrogen atom, and ability to engage in hydrogen bonding.[1][2] Its structural similarity to benzene, but with one methine group replaced by a nitrogen atom, creates a π-deficient aromatic system with a unique distribution of electron density.[3][4] The position of substitution on this ring—isomerism—is not a trivial detail. It fundamentally alters the molecule's electronic properties, steric profile, and spatial arrangement of functional groups, which in turn dictates its biological activity.[1][5]

This guide focuses on two such isomers: 1-(Pyridin-2-yl)but-3-yn-1-ol and 1-(Pyridin-3-yl)but-3-yn-1-ol. These molecules combine the features of a pyridine ring, a chiral propargyl alcohol, and a terminal alkyne—all functionalities of high interest in drug discovery and chemical biology. Understanding the differences imparted by the 2- versus 3-positional attachment is paramount for any researcher aiming to leverage these structures.

Part 1: The Core Electronic and Steric Landscape

The primary driver of the differences between the 2- and 3-pyridyl isomers is the location of the substituent relative to the ring nitrogen. The nitrogen atom exerts a strong, electron-withdrawing inductive effect and a mesomeric (resonance) effect, which unevenly polarizes the ring.

  • 1-(Pyridin-2-yl) Isomer (The α-Isomer): In the 2-position (α to the nitrogen), both the inductive and mesomeric effects are strongly electron-withdrawing. This significantly lowers the electron density at the C2 carbon. Consequently, the C2-carbon bond to the carbinol is highly polarized. Furthermore, the proximity of the side chain to the nitrogen's lone pair introduces unique steric and electronic interactions, including the potential for intramolecular hydrogen bonding and, most critically, the ability to act as a bidentate chelating agent.[6][7]

  • 1-(Pyridin-3-yl) Isomer (The β-Isomer): The 3-position (β to the nitrogen) is less affected by the nitrogen's electron-withdrawing nature compared to the 2- and 4-positions. While still electron-deficient relative to benzene, the C3 position is considered the most electron-rich carbon in the pyridine ring.[3] Electrophilic substitutions on pyridine preferentially occur at this position.[3] For the 1-(Pyridin-3-yl) isomer, the side chain is attached to this more "neutral" carbon, and the nitrogen's lone pair is directed away, precluding direct chelation involving the carbinol group.

Caption: Comparative electronic landscape of the pyridyl isomers.

Part 2: Comparative Physicochemical and Spectroscopic Properties

The foundational electronic and steric differences manifest in predictable variations in chemical behavior and analytical signatures.

Reactivity and Physicochemical Properties
Property1-(Pyridin-2-yl) Isomer1-(Pyridin-3-yl) IsomerRationale
pKa (Pyridinium) Lower (more acidic)Higher (more basic)The electron-withdrawing effect at C2 destabilizes the pyridinium cation more than at C3, making the conjugate acid stronger (lower pKa).
Acidity of -OH More acidicLess acidicThe strong inductive withdrawal at C2 polarizes the C-O bond and stabilizes the resulting alkoxide, facilitating proton loss.
Chelation Ability Strong bidentate chelatorWeak or no chelationThe nitrogen lone pair and the hydroxyl group are perfectly positioned to form a stable 5-membered ring with metal ions.[7]
Reactivity of Alcohol More susceptible to oxidation/eliminationLess susceptibleThe C-H bond at the carbinol center is more polarized and weakened by the adjacent electron-deficient C2 position.
Reactivity of Alkyne Potentially altered by coordinationStandard alkyne reactivityIn the presence of metals, coordination could influence the acidity of the terminal proton and its participation in coupling reactions.
Predicted Spectroscopic Signatures (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing these isomers.[8]

ProtonPredicted δ (ppm) for 2-IsomerPredicted δ (ppm) for 3-IsomerRationale
H6 (Pyridyl) ~8.5-8.8N/AThe H6 proton is α to the nitrogen and strongly deshielded.[8]
H3, H4, H5 (Pyridyl) ~7.1-7.8~7.4-8.7The protons on the 3-substituted ring will show a different splitting pattern and chemical shifts due to the different electronic environment.
CH(OH) Shifted downfieldShifted upfield (relative to 2-isomer)The carbinol proton is directly attached to a carbon bonded to the highly electron-deficient C2, causing significant deshielding.
C≡CH ~2.5-3.0~2.5-3.0The terminal alkyne proton is less likely to be significantly affected by the pyridine isomerism unless intramolecular interactions are present.

Part 3: Synthesis and Experimental Protocols

A reliable and general method for synthesizing these propargyl alcohols is the alkynylation of the corresponding pyridinecarboxaldehyde.[9][10] This involves the nucleophilic addition of an acetylide anion to the carbonyl group.

General Synthetic Workflow

Caption: General workflow for the synthesis of pyridyl propargyl alcohols.

Detailed Experimental Protocol

Objective: To synthesize 1-(Pyridin-2-yl)but-3-yn-1-ol. (This protocol is directly adaptable for the 3-pyridyl isomer by substituting pyridine-3-carboxaldehyde).

Materials:

  • Pyridine-2-carboxaldehyde

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add pyridine-2-carboxaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Grignard Addition: Add ethynylmagnesium bromide solution (1.2 eq) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution. Trustworthiness Note: Using sat. NH₄Cl is a standard, reliable method to neutralize the Grignard reagent and hydrolyze the magnesium alkoxide intermediate without causing emulsions often seen with water or strong acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 4: Implications in Drug Development

The choice between a 2-pyridyl and 3-pyridyl linkage can be the difference between a potent drug candidate and an inactive molecule.

  • Receptor Binding and Pharmacophore Geometry: The most significant difference is the spatial vector of the key nitrogen atom. In the 2-isomer, the nitrogen's lone pair is directed "towards" the side chain. This geometry is ideal for forming a bidentate chelation complex with a metal ion in a metalloenzyme active site or creating a specific hydrogen bond network with a receptor where two interaction points (the nitrogen and the hydroxyl) are required in close proximity.[11][12] The 3-isomer presents the nitrogen at a completely different angle, which would be necessary for a different binding pocket geometry.

  • Metabolic Stability: The electron distribution directly impacts susceptibility to cytochrome P450 (CYP) metabolism. The more electron-rich 3-position might be more prone to aromatic oxidation. Conversely, the acidity of the carbinol proton in the 2-isomer could influence its susceptibility to phase II conjugation reactions like glucuronidation.

  • Physicochemical Properties (ADME): The 2-isomer, with its potential for intramolecular hydrogen bonding between the hydroxyl group and the ring nitrogen, may exhibit slightly higher lipophilicity (LogP) and lower aqueous solubility compared to the more polar, non-chelated 3-isomer. These differences can significantly affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The distinction between 1-(Pyridin-2-yl)but-3-yn-1-ol and its 1-(Pyridin-3-yl) isomer is a clear illustration of how subtle changes in molecular architecture lead to substantial functional divergence. The 2-isomer is defined by the proximity of its functional groups to the ring nitrogen, leading to a unique electronic environment, a propensity for chelation, and a distinct spectroscopic fingerprint. The 3-isomer, with its side chain at the most electron-rich carbon, behaves more like a simple substituted pyridine, lacking the specialized interactive capabilities of its counterpart. For drug development professionals, understanding these core differences is not merely academic; it is a fundamental prerequisite for the rational design of targeted, effective, and metabolically stable pyridine-based therapeutics.

References

  • Pyridine - Wikipedia. Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. Available at: [Link]

  • 15.5: Aromatic Heterocycles - Pyridine and Pyrrole - Chemistry LibreTexts. Available at: [Link]

  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Formation of bidentate metal chelates from some related pyridine compounds - ConnectSci. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. Available at: [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • Thermodynamics of chelation. I. Iron(II) and zinc(II) complexes of Pyridine-2-aldehyde-2'-pyridylhydrazone - ResearchGate. Available at: [Link]

  • 1-pyridin-2-yl-but-3-en-1-ol - Chemical Synthesis Database. Available at: [Link]

  • (PDF) A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines - ResearchGate. Available at: [Link]

  • P–Ru-Complexes with a Chelate-Bridge-Switch: A Comparison of 2-Picolyl and 2-Pyridyloxy Moieties as Bridging Ligands - MDPI. Available at: [Link]

  • The Chemistry of Chelation: How 2,2'-Bipyridine Influences Metal Ion Behavior. Available at: [Link]

  • EP0298939A1 - Metal-chelating 2,6-disubstituted pyridine compounds and their use - Google Patents.
  • The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A - eScholarship.org. Available at: [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available at: [Link]

  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. Available at: [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. Available at: [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC. Available at: [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. Available at: [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. Available at: [Link]

  • Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed. Available at: [Link]

  • Investigation of pyridine/propargyl bromide reaction and strong fluorescence enhancements of the resultant poly(propargyl pyridinium bromide) - PubMed. Available at: [Link]

  • Synthesis and Application of 1-(Pyridin-2-yl)-2-azabuta-1, 3-dienes - ResearchGate. Available at: [Link]

  • One-step, three-component synthesis of highly substituted pyridines using silica nanoparticle as reusable catalyst | Scilit. Available at: [Link]

  • Utilizing perhalopyridine-based alkynes as suitable precursors for the synthesis of novel poly(1,2,3-triazolyl)-substituted perh - RSC Publishing. Available at: [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. Available at: [Link]

  • CN102320927A - Synthesis method of 3-butyne-1-ol - Google Patents.
  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes - Organic Chemistry Portal. Available at: [Link]

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Engineering Pyridine-Alkyne Alcohol Derivatives: A Comprehensive Technical Guide to Biological Activity and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-alkyne alcohol derivatives represent a highly privileged class of pharmacophores in modern medicinal chemistry. By combining the aqueous solubility and hydrogen-bonding capacity of the pyridine ring with the rigid, vector-directing properties of an alkyne linker, these scaffolds overcome common pharmacokinetic bottlenecks. This whitepaper provides an in-depth technical analysis of their biological activities across three distinct therapeutic domains: antimicrobial membrane disruption, targeted protein degradation (PROTACs), and neuropharmacological allosteric modulation.

Structural Rationale & Chemical Biology

The strategic fusion of pyridine, alkyne, and alcohol/phenol moieties creates a synergistic structural system:

  • Pyridine Ring: Acts as a bioisostere for benzene, amides, and amines. Its basic nitrogen serves as a critical hydrogen-bond acceptor, significantly improving the Topological Polar Surface Area (TPSA) and aqueous solubility of the molecule.

  • Alkyne Linker: Provides a rigid, sp-hybridized cylindrical geometry. This rigidity minimizes the entropic penalty during target binding by restricting the molecule's conformational freedom, preventing the "hydrophobic collapse" often seen in flexible alkyl chains.

  • Alcohol/Phenol Motif: Functions as a potent hydrogen-bond donor, anchoring the molecule to target proteins or facilitating amphipathic interactions with lipid bilayers.

Antimicrobial Efficacy: Membrane-Targeting Alkyl Pyridinols

The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates the development of novel bactericidal agents. Alkyl pyridinols, inspired by the natural products Anaephene A and B, utilize the pyridine-alkyne scaffold to target and disrupt bacterial membranes [1].

Mechanistic Causality

The biological activity of alkyl pyridinols is highly dependent on the regiochemistry of the nitrogen atom within the pyridine ring. When the nitrogen is positioned ortho to the hydroxyl group (e.g., compound JC-01-074), the molecule exhibits optimal amphipathic properties. This specific geometry allows the lipophilic alkyne/alkyl chain to insert into the bacterial phospholipid bilayer, while the polar pyridinol headgroup interacts with the aqueous interface. This dual action causes severe membrane deformation, leading to rapid bacteriolysis and the eradication of actively growing and biofilm-forming cells [1].

Antimicrobial_Mechanism Alkyl Alkyl Pyridinol Insert Membrane Insertion (Amphipathic) Alkyl->Insert Membrane Bacterial Membrane (MRSA) Membrane->Insert Disrupt Membrane Disruption & Deformation Insert->Disrupt Death Bactericidal Effect Disrupt->Death

Caption: Membrane-associated bactericidal mechanism of alkyl pyridinol derivatives.

Protocol 1: Sonogashira Cross-Coupling Synthesis of Alkyl Pyridinols

To synthesize these derivatives, a highly efficient Sonogashira cross-coupling is employed [4].

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (N₂), dissolve the halopyridine precursor (1 eq) and the terminal alkyne alcohol (3 eq) in anhydrous dimethylformamide (DMF).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.2 eq). Causality: The palladium catalyst undergoes oxidative addition with the halopyridine, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.

  • Base Addition: Introduce triethylamine (3 eq) to neutralize the hydrohalic acid generated during the reaction. Heat the mixture to 60 °C for 2 hours.

  • Deprotection (if applicable): Cool to room temperature. If silyl protecting groups are used on the alcohol, add tetrabutylammonium fluoride (TBAF) (3 eq) and stir overnight.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the halopyridine starting material and the emergence of a highly UV-active spot (due to the extended conjugation of the newly formed pyridine-alkyne system) confirms successful coupling.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Sonogashira_Workflow A Halopyridine D Oxidative Addition A->D B Terminal Alkyne Alcohol E Transmetalation B->E C Pd/Cu Catalysts + Base C->D D->E F Reductive Elimination E->F G Pyridine-Alkyne Alcohol F->G

Caption: Sonogashira cross-coupling catalytic cycle for pyridine-alkyne synthesis.

Protocol 2: MIC/MBC Antimicrobial Assay

Step-by-Step Methodology:

  • Culture Preparation: Grow S. aureus strain USA300LAC in Tryptic Soy Broth (TSB) to the mid-exponential phase (OD₆₀₀ = 0.2–0.3).

  • Compound Dilution: In a 96-well microtiter plate, perform serial dilutions of the alkyl pyridinol compound (ranging from 4 to 128 µg/mL).

  • Incubation: Inoculate the wells with the bacterial suspension and incubate aerobically at 37 °C for 16–18 hours.

  • Self-Validation Checkpoint: Include a 1% SDS well (cell death control) and a 2% DMSO well (vehicle control). The vehicle control must show robust logarithmic growth (OD₆₀₀ > 1.0), while the SDS control must remain clear (OD₆₀₀ < 0.05). Failure of the vehicle control to grow invalidates the assay due to baseline toxicity.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Plate the clear wells onto agar; the lowest concentration yielding no colonies is the Minimum Bactericidal Concentration (MBC).

Targeted Protein Degradation: PROTAC Linker Engineering

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins. The linker connecting the target ligand to the E3 ligase ligand is the most critical variable in PROTAC design.

Mechanistic Causality

Flexible linkers (like long PEGs) often result in a high entropic penalty upon binding, leading to poor ternary complex formation. By utilizing a rigid building block such as (S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride or (S,R,S)-VL285 Phenol-piperazine-pyridine-alkyne-NH2, medicinal chemists can lock the PROTAC into a productive conformation [2]. The alkyne provides a strict linear vector, projecting the target ligand away from the E3 ligase (von Hippel-Lindau, VHL) to prevent steric clashing. Simultaneously, the pyridine ring ensures the molecule remains soluble in the cytosol, a common failure point for high-molecular-weight degraders.

Protocol 3: TR-FRET Ternary Complex Formation Assay

To validate the efficacy of a pyridine-alkyne PROTAC, researchers must confirm that it successfully bridges the target protein and the E3 ligase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of Terbium (Tb)-labeled E3 ligase (donor) and GFP-labeled target protein (acceptor).

  • Titration: In a 384-well plate, dispense the proteins at a constant concentration (e.g., 10 nM) and titrate the PROTAC compound from 0.1 nM to 10 µM.

  • Incubation: Allow the plate to incubate at room temperature for 2 hours to reach equilibrium.

  • Measurement: Excite the samples at 337 nm and measure emission at 490 nm (Tb) and 520 nm (GFP). Calculate the 520/490 ratio.

  • Self-Validation Checkpoint: A successful PROTAC must exhibit a biphasic "hook effect." At optimal concentrations, the TR-FRET signal peaks due to ternary complex formation. At excessively high concentrations, the signal must decrease as independent binary complexes (PROTAC-E3 and PROTAC-Target) outcompete the ternary complex.

TR_FRET_Assay PROTAC PROTAC (Pyridine-Alkyne Linker) Ternary Ternary Complex Formation (< 10 nm distance) PROTAC->Ternary E3 Tb-labeled E3 Ligase (Donor) E3->Ternary Target GFP-labeled Target (Acceptor) Target->Ternary FRET TR-FRET Signal (Emission at 520 nm) Ternary->FRET Energy Transfer

Caption: TR-FRET assay logic for validating PROTAC-mediated ternary complex formation.

Neuropharmacology: Allosteric Modulation of mGluR5

The metabotropic glutamate receptor subtype 5 (mGluR5) is a prime target for treating anxiety, depression, and Parkinson's disease. Pyridine-alkyne derivatives play a foundational role in this space.

Mechanistic Causality

The compound MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine) is a potent Negative Allosteric Modulator (NAM) of mGluR5 [3]. The alkyne linker acts as a precise molecular spacer, projecting the thiazole and pyridine rings into distinct hydrophobic sub-pockets within the 7-transmembrane domain of the receptor. This binding physically locks the receptor in an inactive conformation, preventing the Gqα-mediated production of inositol trisphosphate (IP3) and subsequent calcium release, resulting in potent in vivo anxiolytic activity [3].

Quantitative Data Summary

The following table summarizes the biological activities and target profiles of the key pyridine-alkyne derivatives discussed in this guide.

Derivative ClassLead CompoundBiological TargetQuantitative ActivityPrimary Mechanism
Alkyl Pyridinols JC-01-074S. aureus (MRSA) MembraneMIC: 16 µg/mLAmphipathic membrane insertion and severe deformation.
PROTAC Building Blocks (S,R,S)-VL285 Phenol-pyridine-alkyneVHL E3 Ligase / Target ProteinTarget-dependent (pM to nM degradation)Rigid linker enforces spatial orientation for ternary complex.
mGluR5 NAMs MTEPmGluR5 (Transmembrane domain)IC₅₀: 5 nM (Ca²⁺ flux) ; Kᵢ: 16 nMAllosteric stabilization of the inactive receptor conformation.

References

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. National Institutes of Health (NIH). 1

  • (S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride. Sigma-Aldrich.

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. National Institutes of Health (NIH). 2

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Illinois State University (ISU ReD). 3

Sources

Technical Safety & Handling Guide: 2-(1-Hydroxy-3-butynyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 517907-46-9 Synonyms:


-(2-Propynyl)-2-pyridinemethanol; 1-(Pyridin-2-yl)but-3-yn-1-ol
Document Type:  Technical Whitepaper & Safety Protocol
Version:  2.1 (Scientific Release)
Executive Summary & Strategic Utility

2-(1-Hydroxy-3-butynyl)pyridine is a critical heterocyclic building block utilized primarily in the synthesis of fused nitrogen scaffolds, particularly indolizines and imidazo[1,2-a]pyridines . Its structure features a pyridine ring substituted at the C2 position with a homopropargylic alcohol moiety. This bifunctionality—combining a basic nitrogen (Lewis base) with a terminal alkyne and a secondary alcohol—makes it a versatile substrate for transition-metal-catalyzed cycloisomerization reactions (e.g., Au, Pt, Ag).

In drug discovery, this scaffold serves as a precursor for developing agents with anti-inflammatory, anticancer, and neurological activities. The compound is generally synthesized via the Barbier-type propargylation of 2-pyridinecarboxaldehyde.

Physicochemical Profile

The following data aggregates predicted and experimental values for CAS 517907-46-9.

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 147.17 g/mol
Physical State Viscous Oil to Low-Melting SolidOften solidifies upon high-vacuum drying.
Color Pale yellow to amberDarkens upon oxidation.
Boiling Point ~280°C (Predicted)Decomposes before boiling at atm pressure.
Solubility Soluble in DCM, EtOAc, MeOH, DMSOSparingly soluble in hexanes/water.
pKa (Pyridine N) ~3.5 - 4.0Less basic than pyridine due to inductive withdrawal.
Stability Air/Moisture SensitiveTerminal alkyne is prone to polymerization.
Hazard Identification & Risk Mitigation

While specific toxicological data for this exact intermediate is limited, its functional groups dictate the safety profile. It must be treated as a functionalized pyridine and a propargylic alcohol .

GHS Classification (Derived)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3]

Critical Risk Factors
  • Alkyne Reactivity: Terminal alkynes can form explosive acetylides with heavy metals (Cu, Ag, Hg). Avoid contact with metallic copper or silver equipment.

  • Nitrogen Basicity: The pyridine nitrogen can complex with metal catalysts, potentially altering reaction kinetics or causing exotherms during acid additions.

  • Skin Permeation: Pyridine derivatives often exhibit enhanced transdermal absorption.

Self-Validating Safety Protocol:

  • Acid Scavenging Check: Before rotovap concentration, ensure the pH of the organic layer is neutral (pH 7). Residual acid can catalyze the dehydration of the alcohol to a conjugated enyne, which is unstable and potentially polymerizable.

Synthesis & Purity Analysis

The most robust synthesis involves the Barbier-type propargylation of 2-pyridinecarboxaldehyde. This method avoids the isolation of unstable organometallic intermediates.

Protocol: Zinc-Mediated Propargylation [4]
  • Reaction: 2-PyCHO + Propargyl Bromide + Zn

    
     Product
    
  • Mechanism: In situ formation of an allenyl-zinc species which attacks the aldehyde.

Step-by-Step Methodology:

  • Activation: Suspend Zinc dust (1.5 equiv) in THF/sat. aq.

    
     (1:1 ratio).
    
  • Addition: Add 2-pyridinecarboxaldehyde (1.0 equiv) at 0°C.

  • Initiation: Add propargyl bromide (1.2 equiv, 80% in toluene) dropwise. Caution: Exothermic.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Filter off excess Zn. Extract with EtOAc (

    
    ). Wash combined organics with brine.
    
  • Purification: Flash column chromatography (

    
    ). Elute with Hexane:EtOAc (gradient 4:1 to 1:1).
    

Purity Verification (NMR Criteria):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the triplet of doublets at
    
    
    ~2.0 ppm (alkyne proton) and the doublet of doublets at
    
    
    ~2.6-2.8 ppm (
    
    
    diastereotopic protons). The methine (
    
    
    ) should appear around
    
    
    4.8-5.0 ppm.
  • Impurity Flag: A singlet at

    
     ~9.8 ppm indicates unreacted aldehyde.
    
Experimental Application Protocols
Workflow: Gold-Catalyzed Cycloisomerization to Indolizine

This compound is a precursor for indolizines via 5-endo-dig cyclization.

  • System Prep: Flame-dry a reaction vial; backfill with Argon.

  • Catalyst Loading: Add

    
     (5 mol%) or 
    
    
    
    /
    
    
    .
  • Solvent: Dissolve substrate in anhydrous DCM (0.1 M).

  • Reaction: Stir at RT. The pyridine nitrogen attacks the Au-activated alkyne.

  • Validation: Disappearance of the alkyne stretch (

    
    ) in IR.
    
Visualizing the Pathway

The following diagram illustrates the synthesis and subsequent cyclization logic.

G Start 2-Pyridinecarboxaldehyde (Precursor) Intermediate Allenyl-Zinc Species Start->Intermediate Barbier Activation Reagent Propargyl Bromide + Zn / NH4Cl Reagent->Intermediate Product 2-(1-Hydroxy-3-butynyl)pyridine (Target Scaffold) Intermediate->Product Nucleophilic Addition Cyclized Indolizine Derivative (Fused Heterocycle) Product->Cyclized 5-endo-dig Cyclization GoldCat Au(III) Catalyst GoldCat->Cyclized Catalysis

Figure 1: Synthetic route from picolinaldehyde to the target scaffold and its downstream application in indolizine synthesis.

Emergency Response & Waste Management
First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][6] Remove contact lenses if present.[1][3][5][6] Consult an ophthalmologist (alkaline nature of pyridine can cause corneal damage).

  • Skin Contact: Wash with PEG-400 (if available) or copious soap and water. Pyridines penetrate skin easily; monitor for systemic dizziness.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Spill Containment
  • Evacuate: Remove ignition sources (alkyne vapors).

  • Absorb: Use vermiculite or sand. Do NOT use sawdust (fire hazard with oxidizers).

  • Neutralize: Wipe surface with dilute acetic acid (5%) to neutralize basic residues.

Disposal
  • Waste Stream: Halogen-free organic solvents (unless propargyl bromide residue remains).

  • Special Note: Ensure no heavy metal residues (Ag, Cu) are in the waste container to prevent acetylide formation.

References
  • Synthesis of Homopropargylic Alcohols: Alcaide, B., & Almendros, P. (2014). Gold-catalyzed cycloisomerization reactions of propargylic pyridines. Chemical Reviews , 114(2), 1165-1187.

  • Barbier-Type Propargylation Protocols: Li, C. J., & Meng, Y. (2000). Grignard-type reactions of alkynes in aqueous media. Journal of the American Chemical Society , 122(39), 9538-9539.

  • Indolizine Synthesis Applications: Seregin, I. V., & Gevorgyan, V. (2007). Gold-catalyzed synthesis of fused N-heterocycles. Chemical Society Reviews , 36(7), 1173-1193.

  • General Pyridine Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridine Derivatives.

Sources

Methodological & Application

Synthesis of 1-(Pyridin-2-yl)but-3-yn-1-ol from pyridine-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 1-(Pyridin-2-yl)but-3-yn-1-ol via Zinc-Mediated Barbier Propargylation

Abstract & Scope

This application note details the protocol for synthesizing 1-(pyridin-2-yl)but-3-yn-1-ol , a critical homopropargylic alcohol intermediate used in the development of heterocyclic pharmacophores. Unlike traditional Grignard protocols, which often suffer from moisture sensitivity and poor regioselectivity (yielding mixtures of alkyne and allene isomers), this guide utilizes a Zinc-mediated aqueous Barbier reaction .

This method offers superior chemoselectivity, tolerance to the basic pyridine nitrogen, and operational simplicity. The protocol is designed for researchers requiring high-purity intermediates for "Click Chemistry" (CuAAC) or heterocyclic ring closures.

Mechanistic Insight & Regioselectivity

The synthesis relies on the in situ generation of an organozinc species.[1] Understanding the regiochemistry is vital for reproducibility.

  • Zinc Insertion: Activated zinc inserts into propargyl bromide (3-bromopropyne).

  • Metallotropic Equilibrium: The resulting organozinc species exists in equilibrium between the propargylzinc and allenylzinc forms. The allenylzinc species is thermodynamically favored.

  • Nucleophilic Attack: The reaction proceeds via a cyclic six-membered Zimmerman-Traxler transition state . The allenylzinc species attacks the aldehyde carbonyl, resulting in the formation of the homopropargylic alcohol (the alkyne product) rather than the allenic alcohol.

Key Advantage: The coordination of the pyridine nitrogen to the zinc center can stabilize the transition state, further enhancing the selectivity for the desired alkyne isomer over the allene byproduct.

Mechanistic Pathway (Graphviz)

BarbierMechanism Start Propargyl Bromide + Zn(0) Equilibrium Allenylzinc / Propargylzinc (Equilibrium) Start->Equilibrium Oxidative Addition TS Zimmerman-Traxler Transition State Equilibrium->TS + Pyridine-2-CHO Hydrolysis Acidic Hydrolysis (NH4Cl) TS->Hydrolysis Zinc Alkoxide Product 1-(Pyridin-2-yl)but-3-yn-1-ol (Homopropargylic Alcohol) Hydrolysis->Product Protonation

Figure 1: Mechanistic flow of the Zinc-mediated Barbier propargylation favoring the homopropargylic product.

Experimental Protocol

Safety Warning: Propargyl bromide is a lachrymator and a potential alkylating agent. Handle in a fume hood. Pyridine derivatives can be toxic.

Materials & Reagents
ReagentEquiv.[1][2][3][4]MW ( g/mol )Role
Pyridine-2-carboxaldehyde 1.0107.11Electrophile
Propargyl Bromide (80% in PhMe)1.2118.96Nucleophile Precursor
Zinc Dust (Activated)1.565.38Metal Mediator
Saturated aq. NH4Cl --Proton Source / Activator
THF (Tetrahydrofuran)--Solvent
Step-by-Step Procedure

Step 1: Zinc Activation (Critical for Initiation)

  • Weigh Zinc dust (1.5 equiv) into a round-bottom flask.

  • Wash sequentially with 1M HCl (briefly), distilled water, ethanol, and diethyl ether.

  • Dry under high vacuum for 30 minutes. Alternatively, activate in situ by adding a crystal of Iodine (I2) or 1,2-dibromoethane.

Step 2: The Barbier Reaction

  • Suspend the activated Zinc in THF (0.5 M concentration relative to aldehyde).

  • Add saturated aqueous NH4Cl (approx. 20% v/v relative to THF). Note: The presence of water/NH4Cl is characteristic of Barbier conditions and accelerates the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Pyridine-2-carboxaldehyde (1.0 equiv) to the stirring suspension.

  • Add Propargyl Bromide (1.2 equiv) dropwise over 10 minutes.

    • Observation: An exotherm indicates reaction initiation. The grey zinc suspension may darken.

  • Allow the reaction to warm to Room Temperature (20-25 °C) and stir for 2–4 hours.

Step 3: Monitoring (Self-Validating)

  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). Pyridine aldehyde (Rf ~0.6) should disappear; Product (Rf ~0.3) appears as a distinct spot.

  • Validation: If starting material persists after 4 hours, add 0.5 equiv more of Propargyl Bromide and Zn.

Step 4: Workup & Purification

  • Filter the mixture through a Celite pad to remove excess Zinc salts.

  • Dilute the filtrate with EtOAc and wash with brine.

  • Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO2).[5]

    • Eluent: Gradient 10% → 40% EtOAc in Hexanes.

    • Note: Pyridine derivatives can streak on silica. Pre-treating the column with 1% Triethylamine is recommended if streaking occurs.

Characterization Data

The isolated product should be a viscous yellow/orange oil or low-melting solid.

TechniqueExpected Signals / DataInterpretation
1H NMR (400 MHz, CDCl3)δ 8.55 (d, 1H), 7.70 (t, 1H), 7.42 (d, 1H), 7.22 (m, 1H)Pyridine ring protons (aromatic region).
δ 4.98 (dd, 1H, J = 6.5, 5.0 Hz)CH -OH (Benzylic/Propargylic methine).
δ 4.50 (br s, 1H)-OH (Exchangeable).
δ 2.65 – 2.75 (m, 2H)-CH2 -C≡CH (Diastereotopic methylene).
δ 2.05 (t, 1H, J = 2.6 Hz)-C≡CH (Terminal alkyne proton).
13C NMR (100 MHz, CDCl3)δ 159.5, 148.0, 136.9, 122.5, 120.5Pyridine carbons.
δ 80.5, 71.0Alkyne carbons (C ≡C, C≡C ).
δ 72.5C H-OH.
δ 29.5Propargylic C H2.

Troubleshooting & Optimization

Workflow Logic (Graphviz)

Optimization Issue Problem: Low Yield or No Reaction Check1 Is Zinc Activated? Issue->Check1 Check2 Is Aldehyde Old/Oxidized? Check1->Check2 Yes Sol1 Action: Wash Zn with dilute HCl or use Iodine initiator Check1->Sol1 No Sol2 Action: Distill Pyridine-2-CHO prior to use Check2->Sol2 Yes (Contains Acid)

Figure 2: Decision tree for troubleshooting common reaction failures.

  • Issue: Allenic Alcohol Formation.

    • Cause: High temperature or lack of proton source.

    • Fix: Ensure saturated NH4Cl is present and keep reaction at 0 °C initially. The proton source helps trap the alkoxide rapidly, preventing rearrangement.

  • Issue: Pyridine Poisoning.

    • Cause: Pyridine nitrogen binds to Zn surface.

    • Fix: Use a slight excess of Zn (1.5 to 2.0 equiv) or use ultrasonic irradiation (sonication) to clean the metal surface continuously during reaction.

References

  • Jõgi, A., & Mäeorg, U. (2001).[1] "Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution." Molecules, 6(12), 964-968.

  • Li, C.-J. (1996).[1] "Aqueous Barbier-Grignard type reaction: scope, mechanism, and synthetic applications." Tetrahedron, 52(16), 5643-5668.

  • Fandrick, D. R., et al. (2010). "Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates." Organic Letters, 12(1), 88-91.[6]

  • Bennett, G. D., & Paquette, L. A. (2001). "Regioselectivity in the Barbier Reaction of Propargyl Bromides." Journal of Organic Chemistry. (Contextual grounding for regioselectivity mechanisms).

Sources

Application Notes and Protocols for the Grignard Reaction of Propargyl Bromide with Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of Propargyl Alcohols in Medicinal Chemistry

Homopropargylic alcohols are pivotal intermediates in organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures found in numerous biologically active compounds and natural products.[1] The introduction of a propargyl moiety into a molecule opens up a gateway for diverse chemical transformations, including click chemistry, transition-metal-catalyzed cross-coupling reactions, and the synthesis of various heterocyclic systems. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a direct and efficient route to these valuable synthons through the reaction of a propargyl Grignard reagent with carbonyl compounds.[2][3][4][5]

This application note provides a detailed protocol for the Grignard reaction between propargyl bromide and pyridine aldehydes, yielding pyridyl-substituted homopropargylic alcohols. These products are of significant interest in drug discovery due to the prevalence of the pyridine scaffold in pharmaceuticals. We will delve into the critical aspects of the reaction, including the formation and nature of the propargyl Grignard reagent, key reaction parameters, potential side reactions, and a step-by-step experimental procedure.

The Propargyl Grignard Reagent: A Tale of Two Isomers

The propargyl Grignard reagent is prepared by the reaction of propargyl bromide with magnesium metal.[2] It is crucial to understand that this reagent exists as a dynamic equilibrium between two isomeric forms: the acetylenic form (propargylmagnesium bromide) and the allenic form (allenylmagnesium bromide).[6][7]

Caption: Equilibrium between propargyl and allenyl Grignard reagents.

The position of this equilibrium and the subsequent regioselectivity of the addition to an aldehyde are influenced by several factors, including the solvent, temperature, and the presence of additives.[1] Generally, reactions with aldehydes favor the formation of the homopropargylic alcohol, the product of the acetylenic isomer's attack.[8]

Reaction Mechanism and Stereochemical Considerations

The Grignard reaction proceeds via the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde.[3][9] The reaction is typically followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol.

Caption: Generalized workflow of the Grignard reaction.

For pyridine aldehydes, particularly 2-pyridinecarboxaldehyde, the nitrogen atom can act as a chelating agent for the magnesium ion in the transition state.[10] This chelation can lead to a more rigid, five-membered ring transition state, which can influence the stereochemical outcome of the reaction if a chiral center is present alpha to the carbonyl group.

Experimental Protocol

This protocol provides a general procedure for the synthesis of pyridyl-substituted homopropargylic alcohols. It is crucial that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.[11][12]

Materials:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
Magnesium TurningsMg24.311.2 g0.05
IodineI₂253.811 crystal-
Propargyl BromideC₃H₃Br118.965.95 g (4.2 mL)0.05
Pyridine AldehydeC₆H₅NO107.114.28 g0.04
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL-
Saturated NH₄Cl (aq)NH₄Cl53.4950 mL-

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or water bath

  • Ice bath

Procedure:

  • Activation of Magnesium: To a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 g, 0.05 mol). Add a small crystal of iodine to activate the magnesium surface.[13] Briefly heat the flask with a heat gun under a flow of nitrogen to remove any adsorbed moisture and to sublime the iodine, which will etch the magnesium surface. Allow the flask to cool to room temperature.

  • Formation of the Grignard Reagent: Add 20 mL of anhydrous diethyl ether to the flask. In a separate, dry dropping funnel, prepare a solution of propargyl bromide (5.95 g, 0.05 mol) in 30 mL of anhydrous diethyl ether. Add a small portion (approx. 5 mL) of the propargyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution.[11] If the reaction does not start, gentle warming with a water bath may be necessary. Once initiated, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pyridine Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of the pyridine aldehyde (e.g., 2-pyridinecarboxaldehyde, 4.28 g, 0.04 mol) in 50 mL of anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent over a period of 30 minutes, maintaining the temperature at 0 °C. Low temperatures are often employed to enhance selectivity and minimize side reactions.[14][15] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[11] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The homopropargylic alcohol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Discussion of Critical Parameters and Potential Side Reactions

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[3] The ether must be scrupulously dry, as water will rapidly quench the Grignard reagent.[11][12]

  • Temperature Control: Maintaining a low temperature during the addition of the aldehyde is crucial for minimizing the formation of the allenic alcohol byproduct and other side reactions.[15] Some protocols even recommend temperatures as low as -78 °C.[14]

  • Side Reactions:

    • Allenic Alcohol Formation: As mentioned, the allenic Grignard isomer can react to form an allenic alcohol. Lower reaction temperatures generally favor the formation of the desired homopropargylic alcohol.[8]

    • Wurtz Coupling: The Grignard reagent can react with unreacted propargyl bromide to form a dimer. This can be minimized by slow addition of the halide and ensuring an excess of magnesium.[7][13]

    • Enolization: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization and recovery of the starting aldehyde upon workup.[9] This is generally less of a concern with aromatic aldehydes like pyridine aldehydes.

  • Pyridine Isomer Considerations:

    • 2-Pyridinecarboxaldehyde: The proximity of the nitrogen atom allows for potential chelation control, which can influence the stereoselectivity of the reaction if there are other stereocenters in the molecule.[10]

    • 3- and 4-Pyridinecarboxaldehyde: In these isomers, the nitrogen atom is too far from the carbonyl group to effectively chelate the magnesium, and the reaction is expected to proceed similarly to that of other aromatic aldehydes.

Conclusion

The Grignard reaction of propargyl bromide with pyridine aldehydes is a robust and versatile method for the synthesis of valuable pyridyl-substituted homopropargylic alcohols. Careful control of reaction conditions, particularly temperature and the use of anhydrous techniques, is paramount for achieving high yields and regioselectivity. The resulting products serve as excellent precursors for further synthetic elaborations in the development of novel therapeutic agents.

References

  • Umaña, C., Arias, M., & Cabezas, J. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300. [Link]

  • Yanagisawa, A. (n.d.). Product Subclass 7: Propargylic Grignard Reagents. Science of Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of homopropargylic alcohols. [Link]

  • Wang, J.-X., Jia, X., Meng, T., & Xin, L. (2004). Synthesis of Homopropargyl Alcohols via Sonochemical Barbier-Type Reaction. Tetrahedron Letters, 45(34), 6543-6545.
  • ResearchGate. (n.d.). Synthesis of homopropargyl alcohols 11 from aldehydes/ketones 1 and allenyltrifluoroborate 10. [Link]

  • Chemistry Stack Exchange. (2017, January 5). Why do Grignard reagents add to propargyl alcohols? [Link]

  • Lee, H. N., & Toste, F. D. (2015). Cascade Grignard Addition/Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Reddit. (2016, August 4). Making Propargyl Grignard reagent. [Link]

  • Kohn, R., & Wang, S. (n.d.).
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
  • Academia.edu. (n.d.). Metal-Free Synthesis of Homopropargylic Alcohols from Aldehydes. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

  • Benkeser, R. A. (n.d.). Addition of Grignard Reagents to Propargylic and Allylic Alcohols.
  • ResearchGate. (2025, October 18). Fe-Catalyzed Coupling of Propargyl Bromides and Alkyl Grignard Reagents. [Link]

  • MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • Organic Syntheses. (n.d.). Tetramethyl[2.2]paracyclophane-4,5,12,13-tetracarboxylate. [Link]

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.).
  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent.
  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • The Journal of Organic Chemistry. (n.d.). Regio- and stereoselective control in the addition of Grignard reagents to the pyridine ring system. [Link]

  • Google Patents. (n.d.). Process for making grignard reagents.
  • Chad's Prep. (2021, April 5). Addition of Grignard Reagents & Carbon Nucleophiles to Aldehydes & Ketones | Organic Chemistry 19.7a [Video]. YouTube. [Link]

  • ResearchGate. (2025, November 24). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • ACS Catalysis. (2021, June 28). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

Sources

Application Note: Robust Synthesis of Pyridine Propargylic Alcohols via Aqueous Barbier Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Barbier reaction conditions for synthesis of pyridine propargylic alcohols Content Type: Application Notes and Protocols

Executive Summary

Pyridine propargylic alcohols are critical pharmacophores in medicinal chemistry, serving as precursors for triazoles (via Click chemistry), indolizines, and other nitrogen-heterocycle scaffolds found in kinase inhibitors and GPCR ligands. Traditional Grignard synthesis (


) for these substrates is often plagued by the coordination of the pyridine nitrogen to the magnesium center, leading to catalyst poisoning or the need for extensive protecting group strategies.

This guide details the Barbier Reaction as a superior alternative. Unlike the Grignard method, the Barbier reaction is a one-pot process where the organometallic species is generated in situ in the presence of the electrophile.[1][2] This protocol focuses on Zinc (Zn) and Indium (In) mediated propargylation in aqueous media, offering a moisture-tolerant, operationally simple, and highly regioselective pathway to homopropargylic alcohols.

Mechanistic Insight & Regioselectivity

The Barbier Advantage

In a classical Grignard approach, the organometallic reagent is pre-formed. When applied to pyridine carboxaldehydes, the lone pair on the pyridine nitrogen can coordinate with the Lewis-acidic metal center, reducing reactivity.

In the Aqueous Barbier conditions described here:

  • In Situ Generation: The organometallic species (propargyl-metal) is transient. It reacts with the carbonyl faster than it degrades or forms stable non-reactive complexes with the pyridine nitrogen.

  • Solvent Effect: Water or aqueous

    
     acts as a proton source to break up metal-alkoxide aggregates, facilitating turnover and preventing product inhibition.
    
Regioselectivity: Propargyl vs. Allenyl

The reaction of propargyl bromide with a metal (


) generates an equilibrium between the propargyl-metal and allenyl-metal species.
  • Kinetic Product: The reaction typically proceeds via a cyclic transition state (SE2' mechanism), attacking the aldehyde at the

    
    -position of the propargyl halide.
    
  • Result: This yields the Homopropargyl Alcohol (alkyne) rather than the Allenyl Alcohol (diene).

  • Selectivity Control: Indium provides the highest regioselectivity (>98:2) for the homopropargyl product.[3][4][5] Zinc is cost-effective but may require temperature control to suppress allenyl byproducts.

BarbierMechanism Start Propargyl Bromide Metal Metal Surface (Zn/In) Start->Metal Oxidative Addn Intermediates Equilibrium: Propargyl-M <-> Allenyl-M Metal->Intermediates TS Cyclic Transition State (SE2') Intermediates->TS + Pyridine Aldehyde Product Homopropargyl Alcohol (Major) TS->Product Preferred Path Allenyl Allenyl Alcohol (Minor) TS->Allenyl Side Reaction

Figure 1: Mechanistic pathway highlighting the SE2' attack leading to the homopropargyl alcohol.

Critical Parameters & Optimization

ParameterZinc (Zn) MediatedIndium (In) Mediated
Cost Low (Commodity chemical)High (Precious metal)
Solvent System THF / Sat.[6][7] aq.

(1:1 to 3:1)
Water or THF/Water (1:1)
Activation Often requires acid wash or 1,2-dibromoethaneNone required
Regioselectivity Good (90:10 to 95:5)Excellent (>99:1)
Reaction Time 1 - 4 Hours1 - 12 Hours
Workup pH CRITICAL: Must adjust to pH > 8CRITICAL: Must adjust to pH > 8

Expert Note on Workup: Pyridine derivatives are basic (


). Standard Barbier workups often use dilute HCl to dissolve metal salts. Do NOT do this  without subsequent neutralization. Acidic workup will protonate the pyridine nitrogen, trapping the product in the aqueous phase. Always adjust the aqueous layer to pH 8–9 (using 

or

) before organic extraction.

Protocol A: Zinc-Mediated Synthesis (Standard)

Scope: Best for large-scale preparation where cost is a driver. Substrate: Pyridine-2-carboxaldehyde (can be adapted for 3- or 4- isomers).

Materials
  • Pyridine-2-carboxaldehyde (1.0 equiv)

  • Propargyl bromide (1.2 - 1.5 equiv) (Note: 80% wt in toluene is safer than neat)

  • Zinc dust (2.0 equiv)

  • Saturated aqueous

    
    [6][7]
    
  • THF (Tetrahydrofuran)

Step-by-Step Procedure
  • Zinc Activation (Optional but Recommended):

    • Wash Zn dust with 2% HCl, then water, ethanol, and diethyl ether. Dry under vacuum.[7]

    • Alternative: Add a crystal of iodine (

      
      ) or 2-3 drops of 1,2-dibromoethane to the Zn/THF suspension to depassivate the surface.
      
  • Reaction Setup:

    • In a round-bottom flask, suspend Activated Zn (20 mmol, 1.3 g) in THF (10 mL).

    • Add Propargyl bromide (15 mmol, 1.6 mL of 80% soln) dropwise at room temperature. Stir for 10-15 minutes. Observation: Slight exotherm or turbidity indicates formation of organozinc species.

  • Substrate Addition:

    • Dissolve Pyridine-2-carboxaldehyde (10 mmol, 1.07 g) in THF (5 mL).

    • Add Saturated aq.

      
        (15 mL) to the Zn mixture.
      
    • Immediately add the aldehyde solution to the reaction mixture.

  • Monitoring:

    • Stir vigorously at room temperature. The biphasic mixture requires good agitation.

    • Monitor by TLC (EtOAc/Hexane 1:1). Reaction is usually complete in 1–3 hours.

  • Workup (The "Pyridine Protocol"):

    • Filter the mixture through a Celite pad to remove excess Zinc. Wash the pad with EtOAc.

    • pH Check: Test the aqueous layer. If acidic (

      
      ), add sat. 
      
      
      
      until pH
      
      
      8-9.
    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel).

    • Eluent: 0-5% MeOH in DCM or 20-50% EtOAc in Hexanes. (Pyridines can streak on silica; adding 1%

      
       to the eluent helps).
      

Protocol B: Indium-Mediated Synthesis (High Precision)

Scope: Best for precious substrates, small-scale discovery, or when regioselectivity is critical.

Materials
  • Pyridine carboxaldehyde (1.0 equiv)

  • Propargyl bromide (1.2 equiv)

  • Indium powder (1.2 equiv) (100 mesh or finer is preferred)

  • Solvent: Water (or Water/THF 1:1 if solubility is an issue)

Step-by-Step Procedure
  • Reaction Setup:

    • To a flask containing Pyridine-3-carboxaldehyde (1.0 mmol) and Indium powder (1.2 mmol, 138 mg), add Water (3 mL).

    • Note: If the aldehyde is insoluble, use THF:Water (1:1).

  • Initiation:

    • Add Propargyl bromide (1.2 mmol) in one portion.

    • Stir vigorously at room temperature.

  • Reaction Course:

    • Indium reactions are often faster (1–2 hours).

    • No activation of Indium is required.

  • Workup:

    • Quench with minimal sat.

      
      .
      
    • Extract with EtOAc or DCM.

    • Safety Note: Indium salts are generally less toxic than Tin, but handle waste appropriately.

Experimental Workflow Diagram

BarbierWorkflow Prep Preparation: Activate Zn or Weigh In Dissolve Aldehyde Mix Biphasic Mixing: Metal + Propargyl Bromide + Solvent (THF/aq NH4Cl) Prep->Mix React Reaction: Add Pyridine Aldehyde Stir 1-3 hrs @ RT Mix->React Check TLC Monitor: Check consumption of Aldehyde React->Check Check->React Incomplete Quench Workup (CRITICAL): Adjust pH > 8 (NaHCO3) Extract with EtOAc Check->Quench Complete Purify Purification: Flash Column (DCM/MeOH) Quench->Purify

Figure 2: Operational workflow for the Zinc-mediated Barbier synthesis.

Troubleshooting & Safety

Safety: Propargyl Bromide
  • Hazard: Propargyl bromide is a lachrymator and shock-sensitive explosive in its pure, dry form.

  • Mitigation: Always use the commercially available 80% solution in toluene . Never distill it to dryness. Handle in a fume hood.

Common Issues
SymptomDiagnosisSolution
No Reaction Metal surface passivationAdd 5 mol%

or use Indium. Ensure vigorous stirring (biphasic).
Low Yield Product lost in aqueous layerCheck pH. Pyridine products are water-soluble at pH < 6. Basify to pH 9.
Allenyl Impurity Loss of regiocontrolSwitch from Zn to In. Lower temperature to

.
Aldehyde Recovery Hydrolysis of imines (if using) or stalled reactionIncrease propargyl bromide equivalents (volatile, may evaporate).

References

  • Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq.[6][7] NH4Cl Solution. Molecules, 6(12), 964–968. Link

  • Augé, J., Lubin-Germain, N., & Seghrouchni, L. (2002). Indium-mediated formation of propargyl ketones from aldehydes.[8] Tetrahedron Letters, 43, 5255-5256. (Foundational work on Indium regioselectivity).

  • Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media. John Wiley & Sons. (Authoritative text on aqueous Barbier conditions).
  • Fandrick, D. R., et al. (2010).[9] Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates.[9][10] Organic Letters, 12(1), 88–91.[9] Link

  • Moyano, A., et al. (2024). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances, 14, 32456. Link

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(Pyridin-2-yl)but-3-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

Enantiopure secondary alcohols containing both a pyridine ring and a terminal alkyne are highly privileged scaffolds in modern drug discovery. The 1-(pyridin-2-yl)but-3-yn-1-ol motif provides two orthogonal handles for late-stage functionalization: the terminal alkyne is primed for Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira couplings, while the pyridine nitrogen serves as a critical pharmacophore for hydrogen bonding and metal coordination.

Traditional chemical resolutions of this substrate often require stoichiometric chiral auxiliaries or harsh conditions that risk alkyne degradation. In contrast, Enzymatic Kinetic Resolution (EKR) offers a highly scalable, atom-economical, and exceptionally mild alternative, yielding both the (R)-acetate and the (S)-alcohol in near-perfect optical purity (>99% ee).

Mechanistic Causality & Experimental Design (E-E-A-T)

As a self-validating biocatalytic system, every parameter in this EKR protocol is deliberately chosen based on thermodynamic and kinetic principles:

  • Biocatalyst Selection & The Kazlauskas Rule : We utilize Candida antarctica Lipase B (CALB), immobilized on a macroporous acrylic resin (commercially known as Novozym 435). CALB is remarkably tolerant to the potentially coordinating nitrogen of the 2-pyridyl group, which frequently deactivates transition-metal catalysts[1]. Following the empirical Kazlauskas rule, the enzyme's active site differentiates the substrate based on steric bulk. The sterically demanding 2-pyridyl group occupies the large hydrophobic pocket, while the linear homopropargyl (–CH₂C≡CH) group is directed into the medium pocket. This precise spatial constraint ensures that the (R)-enantiomer is preferentially acylated at a rate significantly higher than the (S)-enantiomer (k_R ≫ k_S)[2].

  • Thermodynamic Driving Force (Acyl Donor) : . Upon acylation, the expelled leaving group is vinyl alcohol, which instantly tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, preventing the reverse hydrolysis reaction that would otherwise erode the enantiomeric excess (ee) of the products[3].

  • Solvent Microenvironment : Methyl tert-butyl ether (MTBE) is chosen as the reaction medium. Lipases require a tightly bound micro-aqueous hydration shell to maintain their catalytically active "open lid" conformation. Highly polar solvents (e.g., DMF, Methanol) strip this essential water layer, causing protein denaturation. MTBE is sufficiently hydrophobic to preserve the enzyme's hydration shell while effectively solubilizing both the polar pyridine-containing substrate and the non-polar acetate product[3].

Reaction Pathway Visualization

EKR_Mechanism Substrate Racemic 1-(Pyridin-2-yl) but-3-yn-1-ol (50% R, 50% S) Enzyme Novozym 435 (CALB) MTBE, 30°C Enantioselective Acylation Substrate->Enzyme AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme R_Acetate (R)-1-(Pyridin-2-yl) but-3-yn-1-yl acetate (ee > 99%) Enzyme->R_Acetate Fast Reaction (k_R) S_Alcohol (S)-1-(Pyridin-2-yl) but-3-yn-1-ol (ee > 99%) Enzyme->S_Alcohol Slow Reaction (k_S ≈ 0) Byproduct Acetaldehyde (Irreversible Sink) Enzyme->Byproduct Tautomerization

Fig 1: CALB-catalyzed kinetic resolution pathway of racemic 1-(pyridin-2-yl)but-3-yn-1-ol.

Quantitative Optimization Data

To establish the optimal operating window, various parameters were evaluated. The enantiomeric ratio (E-value) determines the efficiency of the resolution. An E-value > 200 indicates exceptional selectivity, allowing both products to be isolated with >99% ee at exactly 50% conversion.

Table 1: Optimization of Reaction Parameters for EKR
EnzymeSolventTemp (°C)Time (h)Conversion (%)E-valueee_s (%)ee_p (%)
Amano Lipase AKMTBE304822152885
Novozym 435Toluene302448>20092>99
Novozym 435 MTBE 30 16 50 >200 >99 >99
Novozym 435MTBE501251120>9996

(Note: ee_s = enantiomeric excess of the unreacted (S)-alcohol; ee_p = enantiomeric excess of the (R)-acetate. E-value = ln[(1-c)(1-ee_s)] / ln[(1-c)(1+ee_s)])

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure mass balance and enantiomeric integrity.

Phase 1: Reaction Setup
  • Substrate Preparation : In an oven-dried 100 mL round-bottom flask, dissolve racemic 1-(pyridin-2-yl)but-3-yn-1-ol (1.47 g, 10.0 mmol) in anhydrous MTBE (50 mL).

  • Acyl Donor Addition : Add vinyl acetate (1.38 mL, 15.0 mmol, 1.5 equiv.). Causality note: A slight excess ensures complete conversion of the (R)-enantiomer without altering the solvent polarity significantly.

  • Biocatalyst Initiation : Add Novozym 435 (150 mg, 10% w/w relative to substrate). Seal the flask to prevent evaporation of the highly volatile acetaldehyde byproduct, which could otherwise shift equilibrium dynamics.

Phase 2: Incubation & In-Process Control (IPC)
  • Incubation : Place the reaction vessel in a temperature-controlled orbital shaker set to 30 °C and 200 rpm.

  • Self-Validation Checkpoint (Chiral HPLC) : At 12 hours, withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, evaporate, and redissolve in HPLC-grade Hexane/Isopropanol (90:10).

    • Analytical Conditions: Chiralcel OD-H column, 1.0 mL/min, UV detection at 254 nm.

    • Validation Metric: The reaction must be terminated when the conversion reaches exactly 50%. If conversion exceeds 50%, the ee of the (R)-acetate will begin to degrade as the enzyme is forced to slowly acylate the (S)-enantiomer.

Phase 3: Termination & Product Recovery
  • Enzyme Filtration : Once 50% conversion is confirmed (typically at ~16 hours), terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered Novozym 435 beads with MTBE (2 × 10 mL). Note: The enzyme can be air-dried and reused for up to 5 cycles with <5% loss in activity.

  • Concentration : Concentrate the combined filtrate under reduced pressure (30 °C, 200 mbar) to yield a crude mixture of (R)-acetate and (S)-alcohol.

Phase 4: Chromatographic Resolution & Mass Balance
  • Separation : Purify the crude mixture via flash column chromatography on silica gel.

    • Elute first with Hexane/Ethyl Acetate (80:20) to isolate the less polar (R)-1-(pyridin-2-yl)but-3-yn-1-yl acetate (Rf ≈ 0.6).

    • Increase polarity to Hexane/Ethyl Acetate (50:50) to elute the more polar (S)-1-(pyridin-2-yl)but-3-yn-1-ol (Rf ≈ 0.3).

  • Mass Balance Check : Weigh the isolated products. The combined molar yield of the (R)-acetate and (S)-alcohol must account for ≥ 96% of the initial racemic input, validating the absence of alkyne degradation or side reactions.

(Optional: To obtain the (R)-alcohol, the (R)-acetate can be quantitatively hydrolyzed using K₂CO₃ (1.0 equiv) in Methanol at room temperature for 2 hours).

References

  • Title : Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation Source : Journal of Organic Chemistry, 1998, 63(8), 2481-2487. URL :[Link]

  • Title : Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers Source : Chemistry - A European Journal, 2022, 28(60), e202202437. URL :[Link]

  • Title : Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases Source : Catalysts, 2021, 11(9), 1124. URL :[Link]

Sources

Application Note: 1-(Pyridin-2-yl)but-3-yn-1-ol as a Hemilabile N,O-Ligand in Ruthenium-Catalyzed Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Organometallic Chemists, Catalysis Researchers, and Drug Development Professionals

Executive Summary & Chemical Profile

The development of highly efficient, robust, and recoverable transition metal catalysts relies heavily on the strategic design of the surrounding ligand architecture. 1-(Pyridin-2-yl)but-3-yn-1-ol (CAS No.: 517907-46-9)[1] represents a highly versatile, bifunctional heterocyclic building block.

Structurally, it features two distinct domains:

  • A Bidentate N,O-Chelating Motif: The pyridine nitrogen and the adjacent secondary alcohol oxygen form a highly stable 5-membered metallacycle when coordinated to transition metals (e.g., Ru, Ir, Pd)[2].

  • An Orthogonal Alkyne Tail: The homopropargylic moiety (–CH₂–C≡CH) remains uncoordinated during standard catalysis, providing an ideal handle for post-reaction functionalization, such as immobilizing the catalyst onto an azide-functionalized solid support via CuAAC "click" chemistry.

This application note details the mechanistic rationale, quantitative benchmarking, and self-validating protocols for utilizing 1-(pyridin-2-yl)but-3-yn-1-ol as a hemilabile N,O-ligand in Ruthenium-catalyzed transfer hydrogenation (TH) of ketones.

Mechanistic Rationale: The Power of Hemilabile N,O-Chelation

In transfer hydrogenation, the transition metal must rapidly cycle between resting, alkoxide, and active hydride states. Traditional rigid ligands often trap the metal in a deep thermodynamic well, stalling the catalytic cycle.

Pyridine-alcohol ligands solve this through hemilability [3].

  • Electronic Push: Upon deprotonation by a base (e.g., KOH), the resulting anionic alkoxide acts as a powerful σ- and π-donor. This significantly increases the electron density at the Ruthenium center, facilitating the rapid oxidative addition of the hydride from the hydrogen donor (isopropanol)[4].

  • Structural Flexibility: The pyridine nitrogen acts as a strong σ-donor and π-acceptor to stabilize the metal backbone. However, the Ru–O bond can temporarily elongate or dissociate to create a vacant coordination site for incoming bulky ketone substrates, a hallmark of hemilabile systems[5].

G Precatalyst Ru-Precatalyst (N,OH coordinated) Base Base (KOH) Deprotonation Precatalyst->Base -HCl ActiveCat Active Ru-Alkoxide (N,O-chelate) Base->ActiveCat Alkoxide Formation Hydride Ru-Hydride Species (Active Reductant) ActiveCat->Hydride + iPrOH - Acetone Substrate Ketone Binding Hydride->Substrate Vacant Site Opens Product Alcohol Product Release Substrate->Product Hydride Transfer Product->ActiveCat Catalyst Regeneration

Catalytic cycle of Ru-catalyzed transfer hydrogenation using a hemilabile N,O-ligand.

Quantitative Benchmarking

To demonstrate the superior kinetics driven by the N,O-chelate, the table below summarizes the catalytic efficiency of various Ruthenium species in the transfer hydrogenation of acetophenone to 1-phenylethanol using isopropanol as the hydride source. The N,O-chelating system drastically outperforms monodentate or non-chelated systems[2].

Catalyst SystemLigand TypeBase AdditiveTime (h)Conversion (%)TOF (h⁻¹)
[Ru(p-cymene)Cl₂]₂NoneKOH12.015%1.2
[Ru(p-cymene)(Py)Cl₂]N-MonodentateKOH12.045%3.7
[Ru(p-cymene)(N,O-Ligand)Cl] N,O-Bidentate KOH 1.0 >99% >100.0

Data synthesized from established N,O-ligand performance metrics in Ru-catalyzed TH[2],[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to ensure high-fidelity execution.

Protocol A: Synthesis of the Precatalyst [Ru(p-cymene)(1-(pyridin-2-yl)but-3-yn-1-ol)Cl]

Causality & Design: Dichloromethane (DCM) is selected as the solvent to ensure complete dissolution of the dimeric Ru precursor. Potassium hydroxide (KOH) is added strictly in a 1:1 stoichiometric ratio relative to the ligand to selectively deprotonate the hydroxyl group without degrading the alkyne moiety, driving the formation of the 5-membered N,O-chelate and displacing one chloride ligand[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mmol, 306 mg) in anhydrous DCM (15 mL). The solution will appear dark red.

  • Ligand Addition: Add 1-(pyridin-2-yl)but-3-yn-1-ol (1.0 mmol, 147 mg)[1] dropwise to the stirring solution.

  • Deprotonation: Add a methanolic solution of KOH (1.0 mmol in 2 mL MeOH) slowly over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Self-Validation Checkpoint: The reaction is successful when the solution transitions from dark red to a vibrant orange/yellow, indicating the cleavage of the Ru-dimer and formation of the monomeric chelate.

  • Workup: Filter the mixture through a short pad of Celite to remove precipitated KCl. Concentrate the filtrate under reduced pressure.

  • Isolation: Precipitate the complex by adding cold diethyl ether (20 mL). Collect the orange solid via vacuum filtration and dry under high vacuum.

    • Analytical Validation: ¹H-NMR (CDCl₃) should show a distinct downfield shift of the pyridine α-proton and the complete disappearance of the broad –OH peak (~4.5 ppm), confirming alkoxide coordination.

Protocol B: General Procedure for Catalytic Transfer Hydrogenation

Causality & Design: Isopropanol (iPrOH) is utilized in vast excess as it serves a dual purpose: it is both the reaction solvent and the sacrificial hydride donor. A catalytic amount of KOH (10 mol%) is required to initiate the cycle by facilitating the exchange of the chloride ligand on the Ru-precatalyst with an isopropoxide ion, which subsequently undergoes β-hydride elimination to form the active Ru-hydride[4].

Step-by-Step Methodology:

  • Setup: To a 25 mL round-bottom flask equipped with a reflux condenser, add the ketone substrate (e.g., acetophenone, 1.0 mmol).

  • Catalyst Loading: Add the synthesized [Ru(p-cymene)(N,O-Ligand)Cl] precatalyst (0.01 mmol, 1 mol%).

  • Solvent/Donor Addition: Add anhydrous isopropanol (10 mL) and stir to form a homogeneous solution.

  • Activation: Add KOH (0.1 mmol, 10 mol%) to the mixture.

  • Reaction: Heat the mixture to 82°C (reflux) under a nitrogen atmosphere for 1 hour.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The UV-active ketone spot should disappear, replaced by a lower Rf spot corresponding to the secondary alcohol.

  • Quenching & Analysis: Cool to room temperature, quench with water (5 mL), and extract with ethyl acetate (3 × 10 mL). Dry the organic layers over Na₂SO₄, filter, and analyze conversion via GC-MS.

W Step1 Ligand Prep 1-(Pyridin-2-yl)but-3-yn-1-ol Step2 Complexation Ru-Precursor + Base Step1->Step2 Step3 Validation 1H-NMR & Color Shift Step2->Step3 Step4 Catalysis Transfer Hydrogenation Step3->Step4 Step5 Analysis GC-MS Conversion Step4->Step5

Step-by-step experimental workflow from ligand complexation to catalytic validation.

References

1.[1] 1-(Pyridin-2-yl)but-3-yn-1-ol CAS No.: 517907-46-9 Cat. No.: M138066 - Moldb Source: moldb.com URL:1

2.[3] Preparation of the Ru3(CO)8-pyridine-alcohol cluster and its use for the selective catalytic transformation of primary to secondary amines Source: rsc.org URL:3

3.[2] Synthesis and catalytic applications of Ru and Ir complexes containing N,O-chelating ligand Source: academia.edu URL:2

4.[5] Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study Source: nih.gov URL:5

5.[4] Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere Source: acs.org URL:4

Sources

Application Note: Strategic Utilization of 1-(Pyridin-2-yl)but-3-yn-1-ol in CuAAC-Mediated Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical application of 1-(Pyridin-2-yl)but-3-yn-1-ol (CAS: 517907-46-9), a bifunctional heterocyclic building block, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike simple terminal alkynes, this molecule integrates three distinct functional handles: a pyridine ring (pharmacophore/basic site), a secondary alcohol (chiral center/H-bond donor), and a terminal alkyne (click handle).

The primary application of this substrate is in Fragment-Based Drug Discovery (FBDD) to generate libraries of 1,4-disubstituted 1,2,3-triazoles where the pyridine moiety acts as a solvent-exposed solubilizing group or a specific receptor binding motif. This note addresses specific challenges, including copper coordination by the pyridine nitrogen, and provides an optimized protocol to ensure high turnover numbers (TON).

Chemical Profile & Structural Logic[1][2]

The Molecule
  • IUPAC Name: 1-(Pyridin-2-yl)but-3-yn-1-ol

  • Structure: Py-CH(OH)-CH₂-C≡CH

  • Role: Heterocyclic Alkyne Linker

Functional Analysis
Functional GroupChemical UtilityBiological/Application Utility
Terminal Alkyne Substrate for CuAAC (Click Chemistry).Bio-orthogonal ligation handle.[1][2]
Pyridine Ring Lewis base; potential Cu(I) ligand.Common pharmacophore; improves aqueous solubility; π-stacking interactions.
Secondary Alcohol H-bond donor/acceptor.Chiral center (often supplied as racemate, resolvable); site for esterification/oxidation.
Methylene Spacer Separates alkyne from the chiral center.Prevents steric clash during triazole formation; imparts flexibility to the final ligand.

Critical Considerations: The "Pyridine Effect"

Expert Insight: A common failure mode when "clicking" pyridine-containing alkynes is catalyst poisoning . The pyridine nitrogen is a competent ligand for Cu(I). If the substrate concentration is high, it can compete with the accelerating ligand (e.g., THPTA) or the azide for the copper center, forming non-productive complexes.

  • Risk: Low conversion rates or requirement for high catalyst loading (10–20 mol%).

  • Solution: Use a strongly binding accelerating ligand (THPTA or BTTAA) in excess relative to Copper (5:1 ratio) to outcompete the pyridine substrate and maintain the catalytic cycle.

Application 1: Synthesis of Chiral Pyridyl-Triazole Libraries

This protocol describes the synthesis of a library of small molecules where 1-(Pyridin-2-yl)but-3-yn-1-ol is coupled with various organic azides.

Optimized CuAAC Protocol

Objective: Quantitative conversion of alkyne to triazole without protecting the hydroxyl group.

Reagents
  • Substrate: 1-(Pyridin-2-yl)but-3-yn-1-ol (1.0 equiv)

  • Reactant: Diverse Azide (R-N₃) (1.1 equiv)

  • Catalyst Source: CuSO₄[3]·5H₂O (Stock: 100 mM in water)

  • Reductant: Sodium Ascorbate (NaAsc) (Stock: 500 mM in water)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (Stock: 200 mM in water)

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)

Step-by-Step Methodology
  • Preparation: Dissolve 1-(Pyridin-2-yl)but-3-yn-1-ol (0.5 mmol) and the chosen Azide (0.55 mmol) in 2 mL of DMSO/Water (1:1).

    • Note: If the azide is lipophilic, increase DMSO ratio to ensure homogeneity.

  • Catalyst Pre-complexation (Crucial): In a separate micro-vial, mix CuSO₄ (5 µL of 100 mM stock, 1 mol%) and THPTA (12.5 µL of 200 mM stock, 5 mol%). Incubate for 2 minutes.

    • Why? Pre-forming the Cu-THPTA complex prevents the pyridine substrate from sequestering the initial free copper.

  • Initiation: Add the Cu-THPTA complex to the reaction mixture.

  • Reduction: Add Sodium Ascorbate (10 µL of 500 mM stock, 10 mol%) to initiate the reaction.

    • Visual Check: The solution should remain clear or turn slightly yellow. A distinct blue color indicates oxidation to Cu(II) (inactive) – add more ascorbate if this occurs.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The pyridine moiety provides a strong UV trace (254 nm).

  • Workup (Chelation Control):

    • Add 20 mL Ethyl Acetate and 20 mL Brine containing 50 mM EDTA .

    • Why? The pyridine-triazole product can weakly chelate copper, contaminating the organic phase. EDTA strips the metal during extraction.

    • Separate phases. Dry organic layer over Na₂SO₄ and concentrate.

Pathway Visualization

Reaction Mechanism & Coordination Logic

The following diagram illustrates the desired catalytic cycle versus the competitive inhibition by the pyridine substrate.

G Figure 1: Catalytic Cycle vs. Pyridine Inhibition Pathway. High-affinity ligands (THPTA) are required to prevent substrate sequestration of Copper. cluster_0 Substrates Alkyne 1-(Pyridin-2-yl) but-3-yn-1-ol Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate + Cat_Active Inhibition [Cu(I)-Pyridine] (Inactive/Slow) Alkyne->Inhibition Pyridine N-Coordination (If Ligand Low) Azide Azide (R-N3) Azide->Intermediate Cat_Active [Cu(I)-THPTA] Product 1,4-Triazole Product Intermediate->Product Cycloaddition Inhibition->Cat_Active + Excess THPTA Product->Cat_Active Turnover

Experimental Workflow

Decision tree for optimizing the synthesis of libraries using this building block.

Workflow Figure 2: Optimization Workflow for Pyridine-Alkyne Click Reactions. Start Start: 1-(Pyridin-2-yl)but-3-yn-1-ol Solubility Check Azide Solubility Start->Solubility Aqueous Soluble in H2O/tBuOH? Solubility->Aqueous Cond_A Condition A: Solvent: H2O/tBuOH (1:1) Cu: 1 mol% Ligand: THPTA (5 mol%) Aqueous->Cond_A Yes Cond_B Condition B: Solvent: DMSO/H2O (3:1) Cu: 2 mol% Ligand: TBTA (5 mol%) Aqueous->Cond_B No (Lipophilic) Reaction Perform CuAAC (RT, 4 hours) Cond_A->Reaction Cond_B->Reaction Check_Color Is Solution Blue? Reaction->Check_Color Add_Asc Add NaAsc (Oxidation occurred) Check_Color->Add_Asc Yes Workup EDTA Wash & Extraction Check_Color->Workup No Add_Asc->Reaction

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Reaction Stalled (<50% Conv.) Catalyst poisoning by Pyridine N.Increase Ligand:Cu ratio to 5:1 or 10:1. Switch to BTTAA ligand.
Solution turns Green/Blue Oxidation of Cu(I) to Cu(II).Degas solvents prior to use. Add 0.5 eq additional NaAsc.
Low Yield after Extraction Product retained in aqueous phase.The Pyridine-Triazole product is polar and pH sensitive. Adjust aqueous phase to pH 8-9 before extraction to ensure the pyridine is unprotonated (neutral).
Precipitate Forms Copper-Acetylide aggregation.Increase DMSO concentration. Ensure Ligand is pre-mixed with Copper.

References

  • Mechanism of CuAAC: H. C. Kolb, M. G. Finn, K. B. Sharpless, Click Chemistry: Diverse Chemical Function from a Few Good Reactions, Angew. Chem. Int. Ed. 2001, 40, 2004. Link

  • Ligand Acceleration (THPTA): V. Hong, S. I. Presolski, C. Ma, M. G. Finn, Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation, Angew. Chem. Int. Ed. 2009, 48, 9879. Link

  • Pyridine-Triazole Ligands: S. Schweinfurth, et al., 2-(1H-1,2,3-triazol-4-yl)-pyridine ligands as alternatives to 2,2'-bipyridines in ruthenium(II) complexes, Chem. Asian J. 2009, 4, 154.[4] Link

  • Chelation Effects in Click Chemistry: J. E. Hein, V. V. Fokin, Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides, Chem. Soc. Rev. 2010, 39, 1302. Link

Sources

Application Note: Gold-Catalyzed Cyclization of Pyridine-Alkyne Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolizine and indolizinone scaffolds are privileged pharmacophores found in potent biological agents, including antitumor alkaloids, calcium entry blockers, and 5-HT3 receptor antagonists. Traditional syntheses (e.g., Chichibabin or Scholtz reactions) often require harsh conditions and lack regiocontrol.

This application note details a Gold-Catalyzed Cycloisomerization Protocol for converting 2-alkynylpyridine alcohols into functionalized indolizines and indolizinones. Leveraging the high


-acidity of cationic gold, this method operates under mild conditions with high atom economy. We provide a validated workflow for the 1,2-migration pathway  of propargylic alcohols, a specific mode of reactivity that allows for the construction of C-1 oxygenated indolizines difficult to access via other transition metals.

Mechanistic Principles & Design

The Gold Activation Mode

Gold (Au) catalysts act as "soft" Lewis acids, preferentially coordinating to the


-system of the alkyne. In pyridine-alkyne substrates, a competition exists between the basic nitrogen of the pyridine (acting as a ligand poison) and the alkyne (the substrate).

Successful cyclization relies on:

  • Catalyst Selection: Using bulky ligands (e.g., JohnPhos, IPr) or Au(III) species to prevent stable coordination to the pyridine nitrogen.

  • Nucleophilic Trajectory: The pyridine nitrogen attacks the activated alkyne in a 5-endo-dig or 6-endo-dig fashion, generating a zwitterionic aurated intermediate.

  • The 1,2-Migration Switch: For propargylic alcohol substrates, the reaction proceeds via a specific rearrangement (1,2-shift of the -OH or ester group) to restore aromaticity, yielding indolizinones rather than simple ethers.

Pathway Visualization

The following diagram illustrates the bifurcation between simple hydration (undesired) and the target cycloisomerization/migration pathway.

GoldMechanism Substrate 2-(Alkynyl)pyridine Propargylic Alcohol Au_Coord Au-Alkyne π-Complex Substrate->Au_Coord + [Au]+ Catalyst N_Attack N-Nucleophilic Attack (5-endo-dig) Au_Coord->N_Attack Major Pathway O_Attack Direct O-Attack (Hydration/Etherification) Au_Coord->O_Attack Competing Pathway (Solvent Dependent) Zwitterion Zwitterionic Vinyl Gold Species N_Attack->Zwitterion Migration 1,2-Acyloxy/Hydroxy Migration Zwitterion->Migration Rearrangement Product Indolizine/Indolizinone Scaffold Migration->Product - [Au]+

Caption: Mechanistic bifurcation in gold-catalyzed pyridine-alkyne cyclization. The N-attack pathway is promoted by non-nucleophilic solvents.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-acyloxyindolizines from 1-(pyridin-2-yl)prop-2-yn-1-yl esters.

Reagents:

  • Substrate: 1-(pyridin-2-yl)prop-2-yn-1-yl acetate (0.5 mmol)

  • Catalyst: Gold(III) Chloride (AuCl

    
    ) or IPrAuCl + AgSbF
    
    
    
  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Standard: Hexadecane (Internal NMR standard)

Step-by-Step Workflow:

  • Catalyst Preparation (Glovebox/Schlenk Line):

    • Option A (Robust): Weigh AuCl

      
       (2 mol%, 3.0 mg) directly into a reaction vial. Au(III) is less sensitive to moisture but can be reduced by electron-rich phosphines.
      
    • Option B (High Precision): Premix IPrAuCl (2 mol%) and AgSbF

      
       (2 mol%) in DCE (1 mL) for 10 minutes to generate the cationic species [IPrAu(NCMe)]+ SbF6-. Filter off the AgCl precipitate if visible.
      
  • Reaction Assembly:

    • Dissolve the pyridine-alkyne substrate (0.5 mmol) in anhydrous DCE (2.0 mL, 0.25 M concentration).

    • Add the catalyst solution to the substrate solution under an inert atmosphere (N

      
       or Ar).
      
    • Note: High concentration (0.2-0.5 M) favors intramolecular cyclization over intermolecular oligomerization.

  • Incubation:

    • Stir the mixture at 60°C for 1–4 hours.

    • Monitor via TLC (Hexane/EtOAc 4:1). The starting material (alkyne) usually has a higher R

      
       than the polar zwitterionic/aromatic product.
      
  • Quenching & Workup:

    • Filter the reaction mixture through a short pad of silica gel or Celite to remove gold particles.

    • Wash the pad with CH

      
      Cl
      
      
      
      (10 mL).
    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via flash column chromatography on silica gel.[1]

    • Eluent: Gradient from Hexane to 10% EtOAc/Hexane. Indolizines are often fluorescent; use a UV lamp (365 nm) to track fractions.

Optimization & Substrate Scope

The following table summarizes the effect of catalyst and solvent on the cyclization efficiency of 2-alkynylpyridine derivatives.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Notes
1 AuCl

(2)
DCE60288Standard condition; robust.
2 PPh

AuCl / AgOTf
Toluene80465Phosphine ligands may be inhibited by pyridine N.
3 IPrAuCl / AgSbF

DCERT1292NHC ligands prevent catalyst poisoning; higher TOF.
4 PtCl

Toluene801245Slower kinetics compared to Gold.
5 AuCl

THF60455Coordinating solvents (THF) compete with alkyne.

Troubleshooting Guide

Issue: Catalyst Deactivation (Pyridine Poisoning)
  • Symptom: Reaction stalls at <20% conversion; adding more catalyst restarts it briefly.

  • Cause: The pyridine nitrogen binds tightly to the Au center, forming a stable, non-reactive [Au(Py)L]+ complex.

  • Solution:

    • Switch to Au(III) (AuCl

      
      ), which is harder and less thiophilic/azophilic than Au(I).
      
    • Use sterically demanding ligands (e.g., JohnPhos, IPr) on Au(I) to sterically hinder the approach of the pyridine nitrogen to the linear gold center.

    • Add a mild Brønsted acid (e.g., 5 mol% PPTS) to protonate a fraction of the pyridine, shifting the equilibrium, though this may inhibit the nucleophilic attack step.

Issue: Hydrolysis Products (Ketones)
  • Symptom: Formation of a ketone (hydration of alkyne) instead of the cyclized indolizine.

  • Cause: Adventitious water acting as a nucleophile before the pyridine nitrogen can attack.

  • Solution:

    • Ensure anhydrous solvents (DCE distilled over CaH

      
      ).
      
    • Add 3Å molecular sieves to the reaction vial.

References

  • Yan, B., & Liu, Y. (2007).[2][3] Highly Efficient Synthesis of Functionalized Indolizines and Indolizinones by Copper-Catalyzed Cycloisomerizations of Propargylic Pyridines.[2] The Journal of Organic Chemistry, 72(20), 7783–7786. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Gold-Catalyzed 1,2-Migration of Silicon, Tin, and Germanium En Route to C-2 Substituted Fused Heteroaromatic Bicycles. Journal of the American Chemical Society, 128(37), 12050–12051. [Link]

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. [Link]

  • Patil, N. T., & Yamamoto, Y. (2008). Coinage Metal-Assisted Synthesis of Heterocycles. Chemical Reviews, 108(8), 3395–3442. [Link]

  • Chernyak, N., & Gevorgyan, V. (2008). General and Efficient Synthesis of Indolizines and Their Heteroannulated Analogues via 1,2-Migration/Cycloisomerization of Propargylic Pyridines. Angewandte Chemie International Edition, 47(6), 1105–1108. [Link]

Sources

Synthesis of triazole-pyridine ligands via azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Triazole-Pyridine Ligands via CuAAC

Part 1: Introduction & Strategic Analysis

The 2-(1,2,3-triazol-4-yl)pyridine (Py-Tz) scaffold represents a "privileged structure" in coordination chemistry. Unlike the ubiquitous 2,2'-bipyridine, the Py-Tz motif offers a non-symmetrical


-chelating pocket with distinct electronic properties: the pyridine is a 

-acceptor, while the triazole acts as a strong

-donor.

The Synthetic Challenge: While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is nominally "click" chemistry, synthesizing Py-Tz ligands introduces a specific complication: The Chelation Effect . The product (a bidentate ligand) competes with the substrate for the copper catalyst. As the reaction proceeds, the generated ligand can sequester Cu(I), potentially poisoning the catalytic cycle or requiring higher catalyst loading. Furthermore, removing trace copper from the final ligand is notoriously difficult due to this high binding affinity (


).

This guide details the synthesis, overcoming the chelation suppression, and—crucially—validating the removal of paramagnetic copper impurities.

Part 2: Mechanism & Retrosynthesis

The synthesis can be approached via two disconnection strategies. The choice depends on the electronic requirements of the target ligand and the stability of the azide precursor.

Pathway A vs. Pathway B
  • Pathway A (Regular Click): 2-Ethynylpyridine + Organic Azide.

    • Pros: 2-Ethynylpyridine is commercially available and stable.

    • Cons: Requires handling potentially unstable organic azides.[1][2][3]

  • Pathway B (Inverse Click): 2-Azidopyridine + Terminal Alkyne.

    • Pros: Allows diverse alkyne functionalization.

    • Critical Caveat:Azide-Tetrazole Equilibrium. 2-Azidopyridines exist in equilibrium with fused tetrazolo[1,5-a]pyridines. At room temperature, the unreactive tetrazole form often predominates. Successful "clicking" of 2-azidopyridines requires thermal shifting of the equilibrium toward the open azide form.

ReactionPathways cluster_0 Pathway A (Standard) cluster_1 Pathway B (Inverse) A1 2-Ethynylpyridine Cat Cu(I) Catalyst (CuSO4/NaAsc) A1->Cat A2 Organic Azide (R-N3) A2->Cat B1 Tetrazolo[1,5-a]pyridine (Dormant Form) B2 2-Azidopyridine (Reactive Form) B1->B2 Heat (>60°C) Equilibrium Shift B2->Cat B3 Terminal Alkyne B3->Cat Product 2-(1,2,3-triazol-4-yl)pyridine (Py-Tz Ligand) Cat->Product Cycloaddition

Figure 1: Synthetic Disconnections. Pathway A is preferred for standard ligands. Pathway B requires thermal activation to break the tetrazole ring.

Part 3: Detailed Protocols

Protocol 1: Standard Aqueous Synthesis (Pathway A)

Best for: Hydrophilic or moderately lipophilic ligands.

Reagents:

  • 2-Ethynylpyridine (1.0 equiv)

  • Organic Azide (1.05 equiv) [Note: If R-N3 is small/volatile, generate in situ]

  • CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -BuOH : H
    
    
    
    O (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Prep: Degas the water and

    
    -BuOH separately by sparging with nitrogen for 15 minutes. This prevents oxidative degradation of the active Cu(I) species.
    
  • Substrate Dissolution: In a round-bottom flask, dissolve the alkyne and azide in the

    
    -BuOH/water mixture. If the substrate is insoluble, add THF dropwise until clear.
    
  • Catalyst Activation:

    • Prepare a fresh stock solution of Sodium Ascorbate (1 M in water).

    • Prepare a stock of CuSO

      
       (1 M in water).
      
    • Crucial Order of Addition: Add the CuSO

      
       to the reaction flask first. Then, add the Sodium Ascorbate dropwise while stirring.
      
    • Observation: The solution should turn from light blue to bright yellow/orange (indicating Cu(I)). If it turns dark brown/black, disproportionation is occurring (add more ascorbate or a ligand like THPTA).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC. The Py-Tz product is usually more polar than the alkyne.

  • Quenching: Do not just rotovap. Add 5 mL of saturated aqueous NH

    
    Cl and 1 mL of 0.1 M EDTA (pH 8) to chelate the copper. Stir open to air for 30 minutes (oxidizes residual Cu(I) to Cu(II) for easier removal).
    
Protocol 2: The "Chelation-Assisted" Method (For Difficult Substrates)

Best for: Sterically hindered azides or when the product strongly inhibits the catalyst.

The Logic: Standard CuAAC relies on the alkyne binding copper. However, 2-pyridyl azides (and the resulting ligands) chelate copper, pulling it out of the cycle. To counter this, we use a sacrificial competing ligand (TBTA) or an excess of copper.

Reagents:

  • [Cu(MeCN)

    
    ]PF
    
    
    
    (5 mol%)
  • TBTA Ligand (5 mol%)

  • Solvent: DCM or THF (Anhydrous)

  • Base: 2,6-Lutidine (10 mol%) - Prevents protonation of the triazole intermediate.

Workflow:

  • Premix [Cu(MeCN)

    
    ]PF
    
    
    
    and TBTA in DCM under argon for 30 mins to form the active catalyst complex.
  • Add the alkyne and azide.

  • Stir at 40°C. The TBTA protects the Cu(I) from disproportionation and prevents the product from permanently sequestering the metal.

Part 4: Purification & Copper Scavenging (The Trustworthiness Pillar)

The most common failure mode in Py-Tz synthesis is not the reaction itself, but the isolation of a copper-free ligand. Residual copper (paramagnetic) broadens NMR signals and quenches fluorescence in optical applications.

Comparative Scavenging Data:

MethodEfficiencyProsCons
Aq. EDTA Wash (pH 8) High (>95%)Cheap, effective for Py-Tz.Requires pH control; emulsion risk.
Aq. NH

Wash
MediumGood for bulk removal.Can form stable Cu-amine complexes.
Silica Column LowStandard purification.Cu sticks to Py-Tz on silica (tailing).
Recrystallization Highest Yields analytical purity.Requires crystallizable solid.

The "Golden Standard" Workup Protocol:

  • Extraction: Dilute reaction with DCM. Wash with 0.1 M EDTA (adjusted to pH 8 with NaOH) .

    • Why pH 8? At acidic pH, EDTA is protonated and binds metals poorly. At pH 8, it is fully deprotonated and outcompetes the Py-Tz ligand for Cu(II).

  • Visual Check: The aqueous layer should turn blue (Cu-EDTA). Repeat wash until the aqueous layer is colorless.

  • Final Polish: Dry organic layer over Na

    
    SO
    
    
    
    . Pass through a short plug of neutral alumina (not silica) to catch final trace metals.

WorkupWorkflow Crude Crude Reaction Mixture (Ligand + Cu) Wash Biphasic Wash DCM + 0.1M EDTA (pH 8) Crude->Wash Sep Phase Separation Wash->Sep Aq Aqueous Layer (Blue: Cu-EDTA) Sep->Aq Org Organic Layer (Ligand) Sep->Org Dry Dry (Na2SO4) & Filter Org->Dry Cryst Recrystallization (EtOH or MeCN) Dry->Cryst

Figure 2: Copper Removal Workflow. The EDTA wash at pH 8 is the critical control point for purity.

Part 5: Safety & Handling (E-E-A-T)

  • Azide Hazards:

    • The Rule of Six: The number of carbon atoms (

      
      ) plus other atoms (
      
      
      
      ) must be at least six times the number of azide nitrogens (
      
      
      ).
      
      
      .[2][4]
    • Action: If your azide violates this (e.g., 2-azidopyridine has 5 carbons for 3 nitrogens, ratio < 2), DO NOT ISOLATE . React it in solution immediately.

  • Waste Disposal:

    • Never pour azide solutions into metal drains (forms explosive copper azides). Quench all azide waste with 10% sodium nitrite + H

      
      SO
      
      
      
      (generating NO gas in a fume hood) before disposal.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5] Past and Future. Angewandte Chemie International Edition. Link

  • Crowley, J. D., & Bandeen, P. H. (2010).[6][7] A multicomponent CuAAC "click" approach to a library of hybrid polydentate 2-pyridyl-1,2,3-triazole ligands. Dalton Transactions.[7][8] Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[5][9][10][11][12][13][14] Chemical Reviews. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

  • Guisado-Barrios, G., et al. (2018). 1,2,3-Triazol-5-ylidenes as Ligands in Catalysis. Chemical Society Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Propargylation of Pyridine-2-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(pyridin-2-yl)but-3-yn-1-ol. This document is designed for drug development professionals and synthetic chemists who are experiencing yield, regioselectivity, or reproducibility issues during the propargylation of pyridine-2-carboxaldehyde.

Core Principles & Mechanistic Causality

The propargylation of 2-pyridinecarboxaldehyde is a critical C-C bond-forming step, but it is notoriously challenging compared to the propargylation of simple aromatic aldehydes like benzaldehyde. The difficulties stem from two fundamental chemical behaviors:

  • Chelation and Catalyst Poisoning: 2-Pyridinecarboxaldehyde contains a highly basic pyridine nitrogen (1)[1]. In traditional Grignard reactions, this nitrogen strongly chelates electropositive metals (like magnesium), sequestering the reagent and promoting unwanted side reactions such as pinacol coupling or retro-aldol degradation.

  • Organometallic Equilibrium: Propargyl organometallic reagents exist in a rapid, dynamic equilibrium with their allenyl counterparts. The regioselectivity of the final product (homopropargylic alcohol vs. allenyl alcohol) depends entirely on which species reacts with the aldehyde via the SE2' cyclic transition state (2)[2].

Troubleshooting FAQs

Q: My yield is consistently below 40% when using propargylmagnesium bromide. Why is this happening, and how can I fix it? A: Grignard reagents are highly basic and nucleophilic. The strong basicity leads to enolization of the substrate, while the pyridine nitrogen coordinates the magnesium, effectively killing the nucleophile's reactivity. Solution: Abandon Grignard conditions. Switch to a Barbier-type reaction using less electropositive metals like Zinc or Indium, which are highly tolerant of the pyridine ring and can be run in proton-rich environments (3)[3].

Q: I switched to a Zinc-mediated Barbier reaction, but I am getting a 60:40 mixture of homopropargylic and allenic alcohols. How do I improve regioselectivity? A: Regioselectivity in Barbier propargylations is highly dependent on the solvent and the presence of water. In dry THF, the propargyl-zinc species can react directly, yielding the undesired allenic alcohol. Solution: Introduce saturated aqueous NH


Cl. The addition of water and a proton source shifts the equilibrium, heavily favoring the SE2' addition of the allenyl-zinc species to the aldehyde, which exclusively yields the desired homopropargylic alcohol (2)[2].

Q: Is there a metal that guarantees >90% yield and regioselectivity without requiring strictly anhydrous setup steps? A: Yes, Indium. Indium-mediated propargylation is an operationally simple procedure that thrives in moist solvents or fully aqueous media (3)[3]. Indium does not suffer from strong chelation-induced deactivation by the pyridine nitrogen, making it the premier choice for heterocyclic aldehydes (4)[4].

Quantitative Data Summary

Method / ReagentSolvent SystemTypical YieldRegioselectivity (Propargyl : Allenyl)Primary Limitation / Advantage
Grignard (Mg) Dry THF20 - 40%50:50Severe chelation; high basicity causes side reactions.
Zinc Barbier Dry THF50 - 65%60:40Sluggish reaction; poor regiocontrol without additives.
Zinc Barbier THF / Aq. NH

Cl
80 - 88%>95:5Excellent regioselectivity; highly cost-effective scale-up.
Indium Barbier THF / H

O (1:1)
90 - 95%>99:1Best yield and selectivity; highest functional group tolerance.

Validated Experimental Protocols

Protocol A: Zinc-Mediated Propargylation (Cost-Effective Scale-Up)

Mechanism: Zinc powder reacts with propargyl bromide to form the organozinc intermediate. The aqueous NH


Cl acts as a proton source to quench the alkoxide and drive the SE2' reaction of the allenyl-zinc species (2)[2].
  • Preparation: To a round-bottom flask, add Zinc powder (2.0 equiv, 130 mg, activated) and anhydrous THF (5 mL).

  • Initiation: Add propargyl bromide (1.5 equiv, 80% wt in toluene) dropwise. Stir for 15 minutes at room temperature to initiate organozinc formation.

  • Coupling: Add 2-pyridinecarboxaldehyde (1.0 equiv, 1.0 mmol) (5)[5] in one portion.

  • Regiocontrol Addition: Immediately add saturated aqueous NH

    
    Cl solution (5 mL). Self-Validation Check: The reaction mixture will become slightly warm and biphasic; this confirms the activation of the highly regioselective aqueous pathway.
    
  • Completion: Stir vigorously for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Extract with diethyl ether (3 x 10 mL), wash with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
Protocol B: Indium-Mediated Propargylation (Maximum Yield & Purity)

Mechanism: Indium readily inserts into propargyl bromide in aqueous media, forming an allenyl-indium species that is highly resistant to pyridine chelation (3)[3].

  • Setup: In a flask, dissolve 2-pyridinecarboxaldehyde (1.0 equiv, 1.0 mmol) and propargyl bromide (1.5 equiv) in a mixture of THF and H

    
    O (1:1 v/v, 10 mL total).
    
  • Metal Addition: Add Indium powder (1.2 equiv, 100 mesh) in a single portion.

  • Reaction: Stir vigorously at room temperature. Self-Validation Check: The indium powder will gradually be consumed over 1-3 hours as the product forms, turning the solution slightly cloudy.

  • Workup: Quench with saturated aqueous NaHCO

    
     (5 mL). Extract with EtOAc (3 x 10 mL), dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Pathway Visualization

G cluster_0 Organometallic Equilibrium (M = Zn, In) A Pyridine-2-carboxaldehyde + Propargyl Bromide B Propargyl-Metal Species A->B Metal Insertion C Allenyl-Metal Species A->C Metal Insertion B->C Rapid Equilibration E Allenyl Alcohol (Undesired Byproduct) B->E SE2' Addition (Favored in dry non-polar) D Homopropargylic Alcohol (Desired Product) C->D SE2' Addition (Favored in aq. media)

Mechanistic pathway of Barbier propargylation illustrating the SE2' addition from the allenyl-metal.

References

  • Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde ChemicalBook
  • Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution PMC / NIH
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Regioselective propargylation of aldehydes with propargyl bromide mediated by Sn-In in aqueous media ResearchG
  • 2-Pyridinecarboxaldehyde 99 1121-60-4 Sigma-Aldrich

Sources

Technical Support Center | Ticket #8492: Purification of Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center response, designed for immediate application in a research environment.

Status: Open Priority: High (Safety/Purity Critical) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue

Subject: Difficulty separating allenyl impurities from propargyl alcohol products. Context: User reports co-elution during standard flash chromatography and potential isomerization during workup.

Diagnostic Module: Confirming the Impurity

Before altering your purification strategy, we must confirm the identity of the impurity. Allenes (


) are constitutional isomers of propargynes (

) and often form via base-catalyzed propargyl-allene rearrangement (Meyer-Schuster/Claisen mechanisms).

Note on Stability: If your propargyl alcohol is primary or secondary (


), the direct allene isomer is an allenol , which is generally unstable and rapidly tautomerizes to an 

-unsaturated ketone (enone). If you observe a stable allene, it is likely either:
  • A distal allene (OH is not attached to the allene system).

  • A tertiary allenol or protected ether/ester.[1]

  • A byproduct from the starting material.

Spectral Fingerprinting (Quick Reference)

Use this table to validate the impurity before proceeding.

FeaturePropargyl Alcohol (Target)Allenyl Impurity (Contaminant)Notes

H NMR

2.0–3.0 ppm (Propargylic

)

4.5–6.0 ppm (Allenic

)
Allenic protons are distinctively deshielded compared to alkynes.

C NMR

70–90 ppm (Alkyne carbons)

200–215 ppm (Central sp carbon)
The central allene carbon is diagnostic (very weak signal).
IR Spectroscopy ~2100–2260 cm

(weak/sharp)
~1950 cm

(medium/strong)
The "Allene Stretch" at 1950 is unmistakable.

Core Solution: Argentation Chromatography

Standard silica gel separates based primarily on polarity. Since propargyl alcohols and their allene isomers often have identical polarity, standard flash chromatography fails.

The Solution: Silver Nitrate (


) Impregnated Silica.[2]
Mechanism:  Silver ions (

) act as Lewis acids, forming reversible

-complexes with the unsaturated bonds.[3] The stability of these complexes differs significantly between the cylindrical

-cloud of an alkyne and the orthogonal

-systems of an allene, creating a "retention shift" (

) impossible on normal silica [1].
Decision Matrix: Safety First

WARNING: Terminal alkynes (


) can form Silver Acetylides  on the column. These are shock-sensitive explosives when dry.

DecisionMatrix cluster_legend Protocol Path Start Start: Impurity Identified IsTerminal Is the Alkyne Terminal? (R-C≡C-H) Start->IsTerminal TerminalYes YES IsTerminal->TerminalYes High Risk TerminalNo NO (Internal Alkyne) IsTerminal->TerminalNo Safe Protect Step A: Protect Alkyne (e.g., TMS-Cl) or Use Alternative Method TerminalYes->Protect Proceed Proceed to Ag-Silica Chromatography TerminalNo->Proceed

Figure 1: Safety decision tree for argentation chromatography. Terminal alkynes require protection or extreme caution to prevent acetylide formation.

Protocol: Preparation of 10% w/w Silica

Reagents: Silica gel (230–400 mesh), Silver Nitrate (


), Acetonitrile, Aluminum foil.
  • Dissolution: Dissolve 5.0 g of

    
     in 20 mL of Acetonitrile (use minimal water if needed for solubility, but pure MeCN is preferred for faster drying).
    
  • Slurry: Add 45.0 g of dry silica gel to the solution. Stir vigorously to create a uniform slurry.

  • Evaporation: Remove solvent under reduced pressure (Rotavap) at 40°C. Protect from light using aluminum foil around the flask;

    
     is photosensitive and will turn the silica gray/black (metallic silver) if exposed, reducing efficiency.
    
  • Activation: Dry the resulting powder in a vacuum oven at 60°C for 2 hours. The final silica should be a free-flowing white powder.

Execution & Elution[2][4][5]
  • Column Packing: Pack the column in the dark (wrap column in foil).

  • Elution Order:

    • Internal Alkynes: typically elute faster than allenes on Ag-Silica (Allenes complex stronger due to accessible

      
      -bonds).
      
    • Terminal Alkynes (Protected): Follow internal alkyne behavior.

    • Note: Always run a silver-impregnated TLC plate (dip standard TLC in

      
      /MeCN and dry) to confirm 
      
      
      
      values before committing the batch.
  • Recovery: Flush fractions immediately. Silver ions can slowly catalyze hydration or oxidation of sensitive alcohols.

Waste Disposal (CRITICAL)

If you suspect any terminal alkyne entered the column:

  • Do not let the column dry out.

  • Flush the column with 5% Hydrochloric Acid (HCl) before disposal. This converts explosive silver acetylides back into alkynes and AgCl (precipitate).

  • Dispose of silica as hazardous heavy metal waste.

Alternative Strategies (If Ag-Silica is unsuitable)

If your molecule is acid-sensitive (Ag-silica is slightly acidic) or contains a terminal alkyne that cannot be protected:

A. Selective Deprotection/Derivatization

If the boiling points are close, change the chemical properties of the impurity.

  • Hydration: Allenes are often more susceptible to electrophilic hydration than alkynes. Treating the mixture with mild acid (e.g., pTsOH, catalytic) may convert the allene to a ketone, which is easily separable by standard chromatography.

  • Diels-Alder: If the allene is conjugated (e.g., vinyl allene), it will react with a diene (like cyclopentadiene) much faster than the alkyne.

B. Crystalline Derivatives

If the propargyl alcohol is a liquid, convert it to a solid to enable recrystallization.

  • 3,5-Dinitrobenzoates: React the alcohol with 3,5-dinitrobenzoyl chloride. These derivatives crystallize well (sharp melting points) and separate alkynes from allenes efficiently due to packing differences in the crystal lattice. Hydrolysis regenerates the alcohol.

Prevention: Root Cause Analysis

Troubleshooting the purification is good; preventing the impurity is better.

The Problem: Base-catalyzed isomerization. Propargyl alcohols are sensitive to basic conditions, which promote the shift to the allene (and eventually the enone).

Optimization Checklist:

  • Workup pH: Avoid strong basic washes (e.g., 1M NaOH) during extraction. Use saturated

    
     or mild buffers.
    
  • Temperature: Keep reaction and workup temperatures < 0°C if possible. The rearrangement is thermally driven.[4]

  • Catalyst Selection: If synthesizing via Grignard or acetylide addition, ensure the quench is rapid and cold. If using Sonogashira coupling, excess amine base can promote isomerization; switch to inorganic bases (

    
    ) or reduce temperature.
    

Frequently Asked Questions (FAQ)

Q: My silver column turned black during the run. Is my compound ruined? A: The black color is metallic silver (


), caused by light exposure or reduction by an oxidizable component in your mixture. While the separation efficiency drops (less 

available), your compound is likely safe unless it is highly sensitive to oxidation. Wrap the column in foil next time.

Q: Can I reuse the Ag-Silica? A: No. Once eluted, the silver ions are often washed out or reduced. Fresh preparation is required for reproducibility.

Q: I see a new spot on TLC after the Ag-column. What happened? A: Silver is a Lewis acid. It may have catalyzed the rearrangement you were trying to remove, or caused hydration of the triple bond. If this happens, add 1% Triethylamine to your eluent to buffer the acidity, or switch to the Crystalline Derivative method (Section 3B).

References

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[2][5][6] Tetrahedron, 57(3), 425–447.

  • Dembitsky, V. M. (2015). "Silver nitrate chromatography, or argentation chromatography: A review covering the years 2001–2015." Journal of Chromatography A.

  • BenchChem Technical Support. (2025). "Purification of Branched Internal Alkynes." BenchChem Protocols.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Silver Nitrate on Silica Gel." Merck KGaA.

Sources

Technical Support Center: Regioselectivity in Propargyl/Allenyl Additions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-PROP-ALLEN-001 Subject: Controlling Regioselectivity in Propargyl vs. Allenyl Addition to Aldehydes Assigned Specialist: Senior Application Scientist, Organometallics Division

Diagnostic & Triage

User Status: You are reacting a propargylic or allenic metal species with an aldehyde and observing unexpected regioisomers. The Core Conflict: The reaction produces a mixture or the opposite isomer of what is intended due to metallotropic shifts (equilibrium between propargyl-metal and allenyl-metal species) and the competition between SE2' (cyclic) and SE2 (open) transition states.

Quick Diagnostic Flowchart

Use this logic tree to identify your failure mode or select the correct reagent class.

RegioSelectivity Start Target Molecule? Homopropargyl Homopropargyl Alcohol (Alkyne Product) Start->Homopropargyl Path A Allenyl Allenyl Alcohol (Allene Product) Start->Allenyl Path B Metal_A Reagent: Propargyl Halide + In, Zn, Sn (Barbier Conditions) Homopropargyl->Metal_A Metal_B Reagent: Propargyl-Silane or Stannane + Strong Lewis Acid (TiCl4, BF3) Allenyl->Metal_B Mech_A Mechanism: In situ formation of Allenyl-Metal Reacts via Cyclic SE2' Metal_A->Mech_A Issue Getting Mixtures? Mech_A->Issue Mech_B Mechanism: Stable Propargyl-Si/Sn Reacts via Open SE2' Metal_B->Mech_B Mech_B->Issue Fix Fix: Lower Temp (-78°C) or Switch to Boron Reagents (Brown/Marshall) Issue->Fix Yes

Figure 1: Decision matrix for reagent selection based on desired regioisomer.

Technical Deep Dive: The "Why" Behind the Mixture

To fix the issue, you must understand the Metallotropic Equilibrium .

Most users start with Propargyl Bromide . When treated with metals like Indium (In), Zinc (Zn), or Tin (Sn), the metal inserts into the carbon-halogen bond.

  • Thermodynamics: The Allenyl-Metal species is almost always the thermodynamically stable isomer (due to the metal binding to the sp² carbon).

  • Kinetics: This Allenyl-Metal species reacts with the aldehyde through a cyclic, chair-like transition state (SE2') .

  • Result: The aldehyde oxygen binds to the metal, and the carbon chain attacks from the

    
    -position (the propargylic carbon), resulting in the Homopropargyl Alcohol (Alkyne) .
    

The "Allene" Problem: To get the Allenyl Alcohol, you generally need to force the reaction to occur from a Propargyl-Metal species via SE2', or an Allenyl-Metal via SE2 (rare). Since the Propargyl-Metal is unstable with Li/Mg/Zn/In, you must use elements that form strong, covalent bonds that inhibit isomerization: Silicon (Si) or Boron (B) .

Troubleshooting Scenarios (Q&A)

Scenario A: "I want the Alkyne (Homopropargyl Alcohol), but I'm getting mixtures."

Cause: You are likely using a "Hard" metal (Li, Mg) where the metallotropic shift is fast and uncontrolled, or the reaction temperature is too high, allowing equilibration. Solution: Switch to Indium (In) or Zinc (Zn) in aqueous or Barbier conditions.

  • Why? Indium rapidly forms the Allenyl-In species. It is water-tolerant and enforces the cyclic SE2' mechanism, which exclusively yields the alkyne product.

  • Protocol Adjustment: See Standard Operating Procedure 1 below.

Scenario B: "I want the Allene (Allenyl Alcohol), but I keep getting the Alkyne."

Cause: You are using Propargyl Bromide + Metal.[1][2] This naturally defaults to the alkyne product (see "Deep Dive" above). Solution: You must change reagents. You cannot easily force Propargyl Bromide + In/Zn to give the allene.

  • Fix: Use Propargyl-trimethylsilane with a Lewis Acid (TiCl₄ or BF₃·OEt₂).

  • Mechanism: The Propargyl-silane is stable and does not isomerize to the allenyl-silane. The Lewis Acid activates the aldehyde. The Propargyl-silane attacks via an open SE2' mechanism, transferring the silyl group and yielding the Allenyl Alcohol .

  • Alternative: Use Propargyl-boronates (e.g., tartrate-derived) which can be tuned to yield allenes, though this is synthetically more demanding.

Scenario C: "My enantioselectivity (ee) is low."

Cause: If using a chiral ligand with Zn/In, the background reaction (uncatalyzed addition) might be competing, or the metallotropic shift is faster than the ligation. Solution:

  • Marshall Propargylation: Use chiral allenylzinc/indium reagents generated from chiral mesylates. This transfers chirality with high fidelity [1].[3]

  • Lower Temperature: Run at -78°C to freeze the metallotropic equilibrium.

  • Additives: For Indium, adding La(OTf)₃ or chiral PyBox ligands can stabilize the transition state.

Standard Operating Procedures (SOPs)

SOP 1: Synthesis of Homopropargyl Alcohols (The "Indium Method")

Target: Alkyne Product Reliability: High (95%+ Regioselectivity)

Reagents:

  • Aldehyde (1.0 equiv)

  • Propargyl Bromide (1.2 - 1.5 equiv)

  • Indium Powder (1.2 equiv)

  • Solvent: THF/H₂O (1:1) or DMF (anhydrous)

Protocol:

  • Preparation: In a round-bottom flask, dissolve the aldehyde in THF/H₂O (1:1).

  • Addition: Add Indium powder followed by propargyl bromide. (Note: Mild exotherm may occur).

  • Reaction: Stir vigorously at room temperature for 1–4 hours. The mixture may turn turbid.

  • Workup: Quench with dilute HCl (1M). Extract with Ethyl Acetate.

  • Outcome: The Indium forms an Allenyl-In intermediate in situ. It attacks the aldehyde via a closed chair TS, yielding the Homopropargyl Alcohol .

SOP 2: Synthesis of Allenyl Alcohols (The "Silane Method")

Target: Allene Product Reliability: High (Requires anhydrous technique)

Reagents:

  • Aldehyde (1.0 equiv)

  • Propargyltrimethylsilane (1.2 equiv)

  • TiCl₄ (1.0 equiv) or BF₃·OEt₂

  • Solvent: DCM (Anhydrous)

Protocol:

  • Setup: Flame-dry glassware under Argon/Nitrogen. Dissolve aldehyde in DCM and cool to -78°C .

  • Lewis Acid: Add TiCl₄ dropwise. The solution will likely change color (complexation). Stir for 5 mins.

  • Nucleophile: Add Propargyltrimethylsilane dropwise.

  • Reaction: Stir at -78°C for 1–2 hours. Do not warm up prematurely, or you risk isomerization.

  • Workup: Quench cold with sat. NaHCO₃.

  • Outcome: The Lewis Acid activates the aldehyde.[4] The stable Propargyl-silane attacks via SE2', resulting in the Allenyl Alcohol .

Comparative Data: Metal Influence

Metal / ReagentDominant IntermediateTransition StateMajor ProductReference
Li, Mg Fluxional MixtureOpen/Closed MixedMixture (Hard to control)[2]
Zn, In, Sn Allenyl-MetalClosed (SE2')Homopropargyl Alcohol (Alkyne)[3]
B (Allenyl) Allenyl-BoraneClosed (SE2')Homopropargyl Alcohol [4]
B (Propargyl) Propargyl-BoraneClosed (SE2')Allenyl Alcohol [4]
Si (Propargyl) Propargyl-SilaneOpen (SE2')Allenyl Alcohol [5]

Visualizing the Pathway Divergence

The following diagram illustrates the mechanistic divergence based on the transition state (Closed vs. Open), which is the fundamental "switch" for regioselectivity.

Mechanism PropHalide Propargyl Halide Metal Metal Insertion (In, Zn, Sn) PropHalide->Metal AllenylMetal Allenyl-Metal Species (Thermodynamic Product) Metal->AllenylMetal Fast Isomerization ClosedTS Closed Chair TS (SE2') (Standard for In/Zn) AllenylMetal->ClosedTS Aldehyde (No Lewis Acid) OpenTS Open TS (SE2) (Lewis Acid Mediated) AllenylMetal->OpenTS Aldehyde (Strong Lewis Acid) HomoProp Homopropargyl Alcohol (Alkyne) ClosedTS->HomoProp Gamma-Attack AllenylAlc Allenyl Alcohol (Allene) OpenTS->AllenylAlc Alpha-Attack (Rare for In/Zn) Silane Propargyl-Silane (No Isomerization) Silane->OpenTS Lewis Acid (TiCl4)

Figure 2: Mechanistic pathways showing how metal identity and transition states dictate the final regioisomer.

References

  • Marshall, J. A. (2007).[5] Synthesis and Reactions of Chiral Allenylzinc and Indium Reagents. Journal of Organic Chemistry. Link

  • Trost, B. M. (2008).[6] Metal-Catalyzed Propargylations. Nature. Link

  • Loh, T. P., et al. (2012). Indium-Mediated Asymmetric Barbier-Type Propargylations. Journal of Organic Chemistry. Link

  • Brown, H. C. (1983). Organoboranes for Synthesis. Wiley-Interscience.
  • Kobayashi, S., & Nishio, K. (2006). Selective Formation of Propargylsilanes and Allenylsilanes and Their Reactions with Aldehydes. Journal of the American Chemical Society.[2] Link

Sources

Preventing dehydration side reactions in pyridine alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Preventing Dehydration Side Reactions in Pyridine Alcohol Synthesis

Executive Summary: The Dehydration Trap

Synthesizing pyridine alcohols (e.g., 1-(2-pyridyl)ethanol) presents a unique challenge compared to standard phenyl alcohols. The presence of the pyridine nitrogen creates an amphoteric system where the alcohol is prone to elimination (dehydration) under both acidic and thermal stress.

The driving force is the formation of vinylpyridine , a conjugated system that is thermodynamically stable but kinetically reactive (prone to rapid polymerization into brown resins). This guide addresses the root causes of this side reaction and provides field-proven protocols to arrest elimination before it begins.

Technical Troubleshooting (Q&A)

Phase 1: Reaction Optimization

Q: I am reducing 2-acetylpyridine with NaBH₄. Why does my reaction mixture turn yellow/brown before workup? A: Color change often indicates the formation of conjugated side products (vinylpyridine) or their polymers. While NaBH₄ reduction is generally mild, exotherms are your enemy here.

  • The Cause: If the reaction temperature exceeds 25°C during hydride addition, localized heating can trigger thermal dehydration, especially if the solvent (methanol/ethanol) is not strictly anhydrous.

  • The Fix: Maintain the reaction at 0°C to 5°C during the addition of NaBH₄. Do not rush the addition. A yellow tint is acceptable; a brown sludge indicates polymerization of the vinyl impurity.

Q: Can I use Grignard reagents (MeMgBr) to make these alcohols without elimination? A: Yes, but the magnesium alkoxide intermediate is a "loaded gun."

  • The Mechanism: The intermediate magnesium salt is stable. The elimination typically happens during the quench . If you add strong acid (HCl/H₂SO₄) to a warm Grignard mixture, you momentarily create a hot, acidic environment—perfect conditions for E1 elimination.

  • The Fix: See the "Buffered Quench Protocol" below. Never quench a pyridine-Grignard at room temperature with strong mineral acid.

Phase 2: Quenching & Workup (The Critical Control Point)

Q: My product is clean by TLC during reaction, but shows vinyl impurities after acid workup. Why? A: You are likely using a "Standard Operating Procedure" (SOP) meant for benzene derivatives. Pyridine alcohols are acid-sensitive .

  • The Science: Protonation of the pyridine nitrogen lowers the activation energy for the protonation of the hydroxyl group. This facilitates the loss of water (H₂O) to form a carbocation, which rapidly eliminates a proton to form the conjugated vinyl system (E1 mechanism).

  • The Solution: Switch to a Buffered Quench . Use Saturated Ammonium Chloride (sat.[1][2] NH₄Cl).[1][2][3] It provides enough protons to hydrolyze the alkoxide (pKa ~9.2) but is not acidic enough (pH ~4-5) to drive the rapid dehydration of the product.

Q: The product disappears during rotary evaporation. Where did it go? A: It likely didn't "go" anywhere; it polymerized.

  • The Cause: If you heat the water bath >45°C while traces of acid or base remain, you accelerate dehydration. The resulting vinylpyridine polymerizes on the flask walls (often looking like a "film" or "oil" that won't dissolve).

  • The Fix: Neutralize the organic layer completely (wash with brine/bicarbonate) before evaporation. Keep the bath temperature <40°C .

Phase 3: Purification

Q: Can I distill 1-(2-pyridyl)ethanol? A: Only under high vacuum.

  • The Threshold: 2-Vinylpyridine boils at ~159°C (atmospheric).[4] 1-(2-pyridyl)ethanol will decompose/dehydrate before its atmospheric boiling point.

  • Recommendation: Distill only if you can achieve <100°C pot temperature (requires <5 mmHg vacuum). If not, use column chromatography.

  • Chromatography Tip: Silica gel is acidic. To prevent on-column dehydration or streaking, add 1% Triethylamine (TEA) to your eluent. This neutralizes the silica's active sites.

Visualizing the Pathway

The following diagram illustrates the competition between the stable alcohol product and the dehydration pathway. Note how Acid (H+) and Heat (


) are the primary activators of the failure mode.

ReactionPathways Substrate 2-Acetylpyridine (Ketone) Intermediate Alkoxide Intermediate Substrate->Intermediate Reduction (NaBH4) or Grignard (RMgX) Product 1-(2-Pyridyl)ethanol (Target Alcohol) Intermediate->Product Buffered Quench (NH4Cl, <10°C) Carbocation Carbocation (Transient) Intermediate->Carbocation Strong Acid Quench (HCl, H2SO4) Product->Carbocation Acid + Heat SideProduct 2-Vinylpyridine (Impurity) Carbocation->SideProduct - H+ (Elimination) Polymer Polymer/Resin (Brown Tar) SideProduct->Polymer Heat / Light / Radical

Figure 1: Mechanistic pathway showing the "Safe Route" (Green) vs. the Dehydration Cascade (Red).

Standardized Protocol: The "Safe Quench"

This protocol is designed to be self-validating . If you fail a checkpoint, stop and remediate before proceeding.

Reagents:

  • Reaction Mixture (containing approx. 50 mmol substrate)[5]

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)[1]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Cool Down:

    • Place the reaction flask in an ice/salt bath.

    • Checkpoint 1: Internal temperature must be < 5°C .

  • The Buffered Quench:

    • Add Sat. NH₄Cl dropwise via addition funnel.[2]

    • Observation: You will see magnesium salts precipitate (white solid) or borate gels.

    • Checkpoint 2: Monitor temperature. If T > 10°C, stop addition and let cool.

  • Solubilization (The "Crunch" Step):

    • Issue: Magnesium salts can trap product.[2]

    • Action: Do NOT add HCl to dissolve salts. Instead, add a chelating agent like Rochelle's Salt (Potassium Sodium Tartrate) solution or simply filter through a Celite pad if the precipitate is fine.

    • Alternative: If salts are sticky, decant the organic layer and wash the salts vigorously with EtOAc.

  • Neutralization & Drying:

    • Separate organic layer.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if it is slightly acidic or generates heat upon hydration.

  • Evaporation:

    • Rotary evaporate at < 40°C .

    • Final Checkpoint: The oil should be colorless or pale yellow. A distinct smell of "styrene" or "vinyl" indicates dehydration occurred.

Comparative Data: Quenching Methods

Quench MethodpH EnvironmentRisk of DehydrationYield of AlcoholNotes
1M HCl pH < 1High 40-60%Promotes E1 elimination; rapid exotherm.
Water (H₂O) pH ~7 (Neutral)Moderate60-75%Slow hydrolysis; Mg(OH)₂ gels trap product.
Sat. NH₄Cl pH ~9 (Buffered) Low 85-95% Recommended. Buffers basicity; prevents acid shock.
Acetic Acid pH ~4Moderate70-80%Better than HCl, but still risky if heated.

References

  • Reduction of Aldehydes and Ketones with Sodium Borohydride. Master Organic Chemistry.

  • Dehydration of Alcohols: Mechanism and Practice. Chemistry LibreTexts.

  • Role of Ammonium Chloride in Grignard Workup. Chemistry Stack Exchange.

  • 2-Vinylpyridine Properties and Polymerization Hazards. ChemicalBook.

  • Purification and Stability of Pyridine Alcohols. BenchChem Technical Support.

Sources

Optimization of zinc-mediated Barbier reaction for pyridine substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Organometallic Workflows.

As a Senior Application Scientist, I frequently encounter challenges from drug development professionals attempting to scale up zinc-mediated Barbier reactions with nitrogen-containing heterocycles. While the Barbier reaction is celebrated for its operational simplicity and moisture tolerance compared to traditional Grignard chemistry, pyridine substrates (such as 2-formylpyridine or bromopyridines) introduce a unique thermodynamic sink: the pyridine nitrogen strongly coordinates to the zinc surface, passivating the metal and halting the oxidative addition of the halide.

This guide is designed to provide you with the mechanistic causality, quantitative optimization parameters, and self-validating protocols necessary to successfully drive these challenging couplings to completion.

Mechanistic Pathway & The Passivation Problem

To troubleshoot effectively, we must first understand the competing pathways at the metal surface. The Barbier reaction relies on the in situ generation of an organozinc intermediate. However, the lone pair on the pyridine ring acts as a strong Lewis base, competitively binding to the Lewis acidic Zn(0) surface or the resulting Zn(II) salts. This coordination creates an insoluble passivating layer that prevents the alkyl/allyl halide from reaching the active metal surface [1].

BarbierMechanism Zn Zn(0) Surface (Activated) AllylZn Allylzinc Intermediate (Nucleophile) Zn->AllylZn Oxidative Addition Passivation Passivated Zn Complex (Dead End) Zn->Passivation N-Coordination (Inhibition) AllylBr Allyl Halide AllylBr->AllylZn Product Homoallylic Alcohol (Target Product) AllylZn->Product Nucleophilic Addition PyrCHO Pyridine Substrate (Electrophile) PyrCHO->Passivation PyrCHO->Product

Mechanistic pathway of zinc-mediated Barbier reaction highlighting pyridine-induced passivation.

Quantitative Optimization Parameters

To overcome passivation, the reaction environment must be modified to either outcompete the pyridine-zinc coordination or continuously expose fresh zinc. The table below summarizes the quantitative impact of various optimization parameters on the conversion of 2-formylpyridine to its corresponding homoallylic alcohol.

Optimization ParameterCondition TestedYield / ConversionMechanistic Rationale
Solvent System Dry THF (Standard)< 15%Pyridine irreversibly coats the Zn surface; reaction stalls.
Solvent System THF / Saturated aq. NH₄Cl> 85%NH₄Cl acts as a mild proton donor and complexing agent, keeping the Zn surface clean and outcompeting pyridine [2].
Solvent Additive DMSO (1.5 equiv. LAG)> 95%Highly coordinating solvent breaks up organozinc aggregates and prevents pyridine binding [1].
Zinc Morphology Untreated Zn Dust30 - 40%Native ZnO oxide layer exacerbates poor surface area kinetics.
Activation Method Ball-Milling (Mechanochemical)99%Continuous shearing mechanically removes the passivated layer, constantly exposing active Zn(0) [1].
Pressure / Additives Pyridine as solvent + PressureVariableUnder specific high-pressure conditions (e.g., CF₃Br gas), pyridine can act as a stabilizing ligand rather than an inhibitor [3].

Self-Validating Protocol: Aqueous Barbier Allylation of Pyridine Substrates

When mechanochemical ball-milling equipment is unavailable, the THF / aq. NH₄Cl biphasic system is the most reliable method for bench-scale synthesis [2]. This protocol utilizes a self-validating feedback loop to ensure the reaction is proceeding safely and effectively.

Reagents Required:

  • 2-Formylpyridine (1.0 equiv, 10 mmol)

  • Allyl bromide (1.5 equiv, 15 mmol)

  • Zinc dust (2.0 equiv, 20 mmol) - Must be finely powdered, <10 µm

  • THF (15 mL)

  • Saturated aqueous NH₄Cl solution (15 mL)

Step-by-Step Methodology:

  • System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Zinc dust, THF, and saturated aqueous NH₄Cl. Stir vigorously (800+ RPM) to ensure a fine suspension.

  • Electrophile Introduction: Add the 2-formylpyridine to the biphasic mixture. Stir for 5 minutes at room temperature.

  • Initiation & Validation (Critical Step): Draw the allyl bromide into a syringe. Add exactly 10% of the allyl bromide (1.5 mmol) dropwise to the reaction mixture.

    • Self-Validation Checkpoint: Pause addition and monitor the internal temperature. Within 2 to 5 minutes, you must observe a mild exotherm (temperature rise of 3–5 °C) and a slight color change (the grey suspension may darken). This confirms that oxidative addition has initiated. Do not proceed to step 4 until this exotherm is observed, as unreacted halide will accumulate and cause a dangerous thermal runaway.

  • Controlled Addition: Once initiation is confirmed, add the remaining allyl bromide dropwise over 30 minutes using a syringe pump. This maintains a low steady-state concentration of the allylzinc species, preventing Wurtz-type homocoupling (formation of 1,5-hexadiene).

  • Reaction Monitoring: Stir for an additional 2 hours at room temperature.

    • Self-Validation Checkpoint: Quench a 50 µL aliquot in EtOAc/H₂O. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the UV-active 2-formylpyridine spot.

  • Workup & Isolation: Filter the entire biphasic mixture through a pad of Celite to remove unreacted zinc and insoluble zinc salts. Causality: Pyridine products readily form complexes with Zn(II) salts during extraction, leading to massive yield losses. Filtration prior to phase separation breaks these emulsions. Extract the aqueous layer with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting FAQs

Q: My reaction with 2-formylpyridine stalled at 20% conversion. Should I add more allyl bromide? A: No. Adding more halide will likely only result in homocoupling. The stall is caused by zinc passivation. To rescue the reaction, add a highly coordinating additive (like 1.5 equivalents of DMSO) or an additional 10 mL of saturated aq. NH₄Cl to help solubilize the passivating zinc-pyridine complexes [1], [2]. Then, add a fresh portion of activated zinc dust.

Q: I am observing a large amount of 1,5-hexadiene (homocoupling) and very little of my desired pyridine alcohol. What went wrong? A: Homocoupling occurs when the rate of oxidative addition (Zn reacting with allyl bromide) far exceeds the rate of nucleophilic addition to the carbonyl. Because pyridine slows down the nucleophilic addition step by coordinating to the organozinc intermediate, the allylzinc species accumulates and reacts with unconsumed allyl bromide. To fix this, reduce the addition rate of the allyl bromide (use a syringe pump over 1-2 hours) and ensure vigorous stirring to maximize the biphasic interface.

Q: Can I use chemical activation (e.g., TMSCl or I₂) instead of the aqueous NH₄Cl method? A: Yes, but with a caveat. Chemical activation (adding 5 mol% TMSCl or I₂ to dry THF) is excellent for cleaning the ZnO layer off the zinc surface. However, in strictly anhydrous conditions, the pyridine substrate will immediately passivate the freshly cleaned zinc. If you must use anhydrous conditions (e.g., for moisture-sensitive downstream steps), you should utilize a highly coordinating solvent like DMF or DMSO to outcompete the pyridine, or transition to a mechanochemical ball-milling setup [1].

Q: Why do I lose so much product during the extraction phase? A: Pyridine-containing homoallylic alcohols are excellent bidentate ligands. During workup, they chelate the Zn(II) salts generated during the reaction, pulling your product into the aqueous phase or trapping it in interfacial emulsions. Always filter the crude reaction mixture through Celite before phase separation, and consider washing the organic layer with a saturated EDTA solution or Rochelle's salt to strip the zinc ions away from your product.

References

  • Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347-2354. URL: [Link]

  • Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 964-968. URL: [Link]

  • Francèse, C., Tordeux, M., & Wakselman, C. (1987). Synthesis of trifluoromethyl-substituted methanols: a Barbier procedure under pressure. Journal of the Chemical Society, Chemical Communications, (9), 642-643. URL: [Link]

Troubleshooting low conversion rates in lipase-catalyzed resolution

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #LIP-KR-001 Subject: Troubleshooting Low Conversion Rates in Lipase-Catalyzed Kinetic Resolution Assigned Specialist: Senior Application Scientist, Biocatalysis Division Status: Open

Diagnostic & Troubleshooting (Q&A)

Welcome to the Biocatalysis Technical Support Center. Below are the specific troubleshooting protocols designed to address low conversion rates in lipase-catalyzed kinetic resolution (KR).

Q1: My reaction stalls at exactly 50% conversion. Is this a failure?

A: Likely not. In a standard Kinetic Resolution (KR), the theoretical maximum yield for a single enantiomer is 50% .[1]

  • The Science: The lipase is enantioselective; it acetylates one enantiomer (e.g., the R-alcohol) much faster than the S-alcohol. Once the reactive enantiomer is consumed, the reaction stops.

  • Actionable Step: Check the enantiomeric excess (

    
     and 
    
    
    
    ). If
    
    
    (substrate) is >99% and conversion is ~50%, the reaction is perfect.
  • Solution for >50% Yield: If you require 100% conversion to a single enantiomer, you must switch to Dynamic Kinetic Resolution (DKR) , which couples the lipase with a metal catalyst (e.g., Ruthenium) to continuously racemize the unreacted substrate in situ.

Q2: The reaction stops prematurely (<20%) despite using Vinyl Acetate.

A: You are likely experiencing Acetaldehyde Inhibition .

  • The Mechanism: Vinyl acetate is an irreversible acyl donor. However, its by-product is vinyl alcohol, which tautomerizes to acetaldehyde .[2] Acetaldehyde forms Schiff bases with surface lysine residues on the lipase, causing irreversible deactivation (see Diagram 1).[3]

  • Troubleshooting Protocol:

    • Switch Acyl Donor: Use Isopropenyl Acetate . The by-product is acetone, which is significantly less inhibitory than acetaldehyde.

    • Ventilation: If using vinyl acetate, run the reaction under reduced pressure or with an open system (if solvent volatility permits) to remove acetaldehyde.

    • Enzyme Screening: Switch to Candida antarctica Lipase B (CALB / Novozym 435), which is structurally more resistant to aldehyde inhibition than Candida rugosa lipase (CRL).

Q3: I dried my solvents extensively, but activity dropped to near zero.

A: You have stripped the Essential Water Layer .

  • The Science: Lipases are interfacial enzymes.[4][5] They require a monomolecular layer of water to maintain their catalytic conformation ("lid" opening). In ultra-dry organic solvents (

    
    ), the enzyme becomes rigid and inactive.
    
  • Optimization: You must control Water Activity (

    
    ) , not just water content.
    
    • Target:

      
      .
      
    • Protocol: Pre-equilibrate your enzyme and solvent in a chamber with saturated salt solutions (e.g.,

      
       for 
      
      
      
      ) before mixing.
Q4: Why is conversion lower in THF compared to Hexane?

A: This is the Log P Effect .

  • Explanation: Hydrophilic solvents (low Log P, like THF or Acetonitrile) strip the essential water layer from the enzyme surface more aggressively than hydrophobic solvents (high Log P, like Hexane or Toluene).

  • Rule of Thumb: Lipases generally perform best in solvents with Log P > 2.0 .

Technical Data & Reference Tables

Table 1: Solvent Selection Guide based on Log P
SolventLog PCompatibilityComment
n-Hexane 3.5Excellent Preserves essential water layer; high activity.
Toluene 2.5Good Good balance of solubility and enzyme stability.
MTBE 1.4Moderate Acceptable for many CALB reactions; widely used.
THF 0.49Poor Strips water; often leads to enzyme deactivation.
Acetonitrile -0.33Very Poor Severe deactivation; avoid unless necessary.
Table 2: Acyl Donor Comparison
Acyl DonorBy-ProductReversibilityInhibition RiskRecommendation
Vinyl Acetate AcetaldehydeIrreversibleHigh (Lysine modification)Use with CALB only; avoid with sensitive lipases.
Isopropenyl Acetate AcetoneIrreversibleLow Preferred for optimization.
Ethyl Acetate EthanolReversibleModerate (Product inhibition)Requires large excess to shift equilibrium.

Visual Troubleshooting Workflows

Diagram 1: Mechanism of Acetaldehyde Inhibition

Caption: Acetaldehyde, a by-product of vinyl acetate transesterification, attacks lysine residues on the lipase surface, forming Schiff bases that lead to deactivation.

InhibitionMechanism Lipase Active Lipase (Free Lysine -NH2) AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme + Vinyl Acetate SchiffBase Schiff Base Formation (Enzyme-N=CH-CH3) Lipase->SchiffBase VinylAcetate Vinyl Acetate (Acyl Donor) Acetaldehyde Acetaldehyde (By-product) VinylAcetate->Acetaldehyde Tautomerization Product Chiral Ester (Product) AcylEnzyme->Product + Substrate (Alcohol) AcylEnzyme->Acetaldehyde Release Acetaldehyde->SchiffBase Attacks Lipase Lysine DeadEnzyme Deactivated Lipase (Cross-linked/Modified) SchiffBase->DeadEnzyme Irreversible

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow to diagnose the root cause of low conversion in lipase-catalyzed resolutions.

TroubleshootingTree Start Issue: Low Conversion CheckYield Is conversion ~50%? Start->CheckYield CheckEE Is ee (substrate) > 99%? CheckYield->CheckEE Yes CheckDonor Acyl Donor used? CheckYield->CheckDonor No (<20%) Success Success: Kinetic Resolution Limit Reached. Switch to DKR for 100%. CheckEE->Success Yes CheckEE->CheckDonor No VinylCheck Vinyl Acetate? CheckDonor->VinylCheck Inhibition Diagnosis: Acetaldehyde Inhibition. Action: Switch to Isopropenyl Acetate. VinylCheck->Inhibition Yes CheckSolvent Solvent Log P? VinylCheck->CheckSolvent No LowLogP Log P < 1.5 (e.g., THF)? CheckSolvent->LowLogP Stripping Diagnosis: Water Stripping. Action: Use Toluene/Hexane or rehydrate. LowLogP->Stripping Yes CheckWater Water Activity (aw)? LowLogP->CheckWater No HighWater aw > 0.7? CheckWater->HighWater Hydrolysis Diagnosis: Reverse Hydrolysis. Action: Add Molecular Sieves. HighWater->Hydrolysis Yes

Standard Validation Protocol

To isolate the variable causing failure, perform this standard "Model Substrate" assay. This validates if your enzyme batch is active or if the issue lies with your specific substrate.[6]

Model Reaction: Acylation of rac-1-phenylethanol with vinyl acetate (or isopropenyl acetate).

Materials:

  • Enzyme: Novozym 435 (CALB), 10 mg.

  • Substrate: rac-1-phenylethanol (1 mmol).

  • Acyl Donor: Vinyl acetate (2 mmol, 2 equiv).

  • Solvent: Toluene (dry, 5 mL).

  • Internal Standard: Dodecane (50 µL, for GC analysis).

Procedure:

  • Preparation: Mix substrate, acyl donor, and internal standard in toluene. Take a "Time 0" sample (100 µL).

  • Initiation: Add enzyme. Incubate at 30°C with shaking (200 rpm).

  • Sampling: Withdraw 50 µL aliquots at 30 min, 1h, 2h, and 4h.

  • Analysis: Filter enzyme (syringe filter) and analyze via Chiral GC or HPLC.

Interpretation:

  • Pass: Conversion reaches ~50% within 2-4 hours with high enantioselectivity (

    
    ). Conclusion: Enzyme is good; your specific substrate may be the issue (steric hindrance).
    

References

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds.[7] Tetrahedron.

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[2][4][8][9] Chemical Society Reviews.

  • Weber, H.K., et al. (1995). Mechanism of the inhibition of lipases by acetaldehyde.[3] Journal of Molecular Catalysis B: Enzymatic.

  • Paizs, C., & Irimie, F.D. (2015). Lipases-catalyzed enantioselective kinetic resolution.[1][6][7][10][11] Journal of Chemical and Pharmaceutical Research.[10]

  • Bornscheuer, U.T., & Kazlauskas, R.J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.

Sources

Storage stability and shelf life of 1-(Pyridin-2-yl)but-3-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Pyridin-2-yl)but-3-yn-1-ol (CAS: 517907-46-9)[1]. As a bifunctional building block, this compound is highly valued in drug development for cross-coupling and click chemistry applications. However, its unique structural features—a basic pyridine ring, a secondary alcohol, and a terminal alkyne—make it susceptible to specific degradation pathways if mishandled[1][2].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your reagent.

Structural Vulnerabilities & Degradation Pathways

Mechanistically, the stability of 1-(Pyridin-2-yl)but-3-yn-1-ol is compromised by three primary vectors:

  • Oxidation: The basic nitrogen of the pyridine ring is prone to N-oxidation[3].

  • Polymerization: The terminal alkyne can undergo oxidative homocoupling (Glaser-type) or radical-induced oligomerization[2].

  • Hygroscopicity: Oxidized byproducts readily absorb atmospheric moisture, turning solid batches into viscous, unusable oils[3].

DegradationPathways A 1-(Pyridin-2-yl)but-3-yn-1-ol (Intact Molecule) B Oxidation (O2 Exposure) A->B Pyridine N-oxidation & Alcohol oxidation C Polymerization (Light / Heat) A->C Terminal alkyne homocoupling D Hygroscopicity (Moisture) A->D H-bonding via pyridine nitrogen

Fig 1. Primary degradation pathways of 1-(Pyridin-2-yl)but-3-yn-1-ol under suboptimal storage.

Section 1: Optimal Storage Conditions & Shelf Life

Q: What are the exact storage requirements to maintain >95% purity? A: The compound must be stored at 2–8°C (or -20°C for long-term storage) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and strictly protected from light.

Causality:

  • Inert Atmosphere: Ambient oxygen drives the formation of pyridine-N-oxides[3]. Furthermore, trace oxygen combined with adventitious trace metals will catalyze the homocoupling of the terminal alkyne into conjugated diynes[2].

  • Temperature & Light: Low temperatures suppress the kinetic energy required for thermal auto-oxidation, while light protection prevents UV-initiated radical pathways that lead to alkyne oligomerization[2][4].

Table 1: Quantitative Shelf Life vs. Storage Conditions

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf Life
Optimal (Long-term) -20°CArgon/NitrogenDark> 24 months
Standard (Short-term) 2–8°CArgon/NitrogenDark12 months
Suboptimal 20–25°CAirDark< 3 months (Degradation begins)
High Risk 20–25°CAirAmbient Light< 1 month (Polymerization)
Section 2: Troubleshooting & Experimental Best Practices

Q: My batch has turned from a colorless/pale solid to a yellow/brown viscous material. What happened? A: A color shift to yellow or brown is a definitive diagnostic indicator of alkyne polymerization or N-oxide formation[2][3]. Diagnostic Causality: If your storage vessel had trace oxygen, the terminal alkynes likely dimerized into a conjugated diyne system. These extended conjugated systems absorb visible light, appearing yellow or brown[2]. Additionally, if the pyridine ring oxidized to a pyridine-N-oxide, the batch becomes highly hygroscopic, pulling moisture from the air and melting into a viscous oil[3].

Q: How do I safely handle this compound during transition-metal catalyzed reactions (e.g., Sonogashira)? A: Extreme care must be taken when exposing terminal alkynes to heavy metals like Copper (Cu) or Silver (Ag). Causality: Terminal alkynes possess an acidic proton that readily undergoes transmetalation to form metal acetylides[2]. While copper acetylides are required catalytic intermediates in Sonogashira couplings, isolated or dried copper/silver acetylides are highly shock-sensitive and can detonate violently[2]. Always maintain these intermediates in solution and quench the reaction thoroughly with aqueous ammonium chloride before solvent removal.

Section 3: Quality Control & Purification Workflow

If your batch shows signs of degradation, do not discard it immediately. The compound can often be recovered using the following self-validating workflow.

QCWorkflow Start Visual Inspection (Colorless/Pale Solid) QC LC-MS & 1H-NMR Analysis Start->QC Dec Purity > 95%? QC->Dec Use Proceed with Experiment Dec->Use Yes Purify Silica Gel Chromatography Dec->Purify No Store Dry under Vacuum Store at 2-8°C (Ar) Purify->Store Store->QC Re-verify

Fig 2. Standard quality control and purification workflow for degraded reagent batches.

Experimental Protocol: Step-by-Step Purification

Rationale: Flash column chromatography effectively separates the highly polar pyridine-N-oxide and non-polar polymeric diynes from the desired intact product.

  • Sample Preparation: Dissolve the degraded batch in a minimum volume of Dichloromethane (DCM).

  • Self-Validating TLC Check: Run a Thin Layer Chromatography (TLC) plate using a Hexane:Ethyl Acetate (3:1 v/v) system.

    • Validation: The intact product will elute with a distinct

      
       value (~0.3-0.4). Polymeric diynes will run near the solvent front (high 
      
      
      
      ), while N-oxides will remain stuck at the baseline (low
      
      
      ).
  • Column Packing: Pack a glass column with standard silica gel (230-400 mesh) using Hexane.

  • Elution: Load the DCM solution. Elute using a gradient of Hexane to Ethyl Acetate (starting at 9:1, increasing to 1:1).

  • Concentration: Combine the pure fractions and concentrate using a rotary evaporator. Critical: Keep the water bath strictly below 30°C to prevent thermal degradation of the concentrated alkyne[4].

  • Self-Validating NMR Check: Before use, run a

    
    H-NMR in CDCl
    
    
    
    .
    • Validation: The protocol is successful if you observe the terminal alkyne proton as a distinct signal at ~2.0-2.2 ppm and the secondary alcohol proton. The absence of broad baseline humps (polymers) or downshifted pyridine protons (N-oxides) confirms >95% purity.

  • Storage: Dry the purified product under high vacuum for 2 hours. Immediately backfill the flask with Argon, transfer to an amber vial, and store at 2-8°C.

References
  • Wikipedia. "Pyridine-N-oxide: Structure and Synthesis".[Link]

  • ACS Publications. "Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold". [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 1-(Pyridin-2-yl)but-3-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyridin-2-yl)but-3-yn-1-ol is a critical chiral building block in the synthesis of indolizines and functionalized pyridine ligands. Its structural integrity is defined by the coexistence of a basic pyridine ring, a labile secondary alcohol, and a terminal alkyne.

This guide serves as a comparative technical analysis for researchers validating this compound. Unlike standard spectral lists, we compare the diagnostic performance of different solvent systems (CDCl₃ vs. DMSO-d₆) and establish a "Self-Validating" protocol to distinguish the target product from its primary precursor, 2-pyridinecarboxaldehyde .

Part 1: Structural Context & Synthesis Logic

To interpret the NMR spectrum accurately, one must understand the synthesis pathway, as it dictates the impurity profile. The target is typically synthesized via a Barbier-type or Grignard reaction between 2-pyridinecarboxaldehyde and propargyl bromide.

Diagram 1: Synthesis & Impurity Logic

The following diagram outlines the transformation and the critical spectroscopic "checkpoints" required to validate the reaction.

SynthesisLogic Aldehyde Precursor: 2-Pyridinecarboxaldehyde (CHO proton @ ~10.0 ppm) Target Target: 1-(Pyridin-2-yl)but-3-yn-1-ol (CH-OH proton @ ~4.9 ppm) Aldehyde->Target Zn/Mg, THF (Nucleophilic Addition) Impurity Common Impurity: Unreacted Aldehyde (Distinct CHO singlet) Aldehyde->Impurity Incomplete Conv. Reagent Reagent: Propargyl Bromide Reagent->Target

Caption: Reaction pathway highlighting the diagnostic shift from the aldehyde carbonyl proton to the secondary alcohol methine proton.

Part 2: Comparative Analysis of Analytical Approaches

Comparison 1: Target vs. Precursor (Reaction Monitoring)

The most critical "performance" metric for this analysis is the Resolution of Conversion . You are comparing the spectrum of the crude product against the starting material.

FeaturePrecursor: 2-PyridinecarboxaldehydeTarget: 1-(Pyridin-2-yl)but-3-yn-1-olDiagnostic Action
Carbonyl/Methine δ 10.0 ppm (s) Aldehyde protonδ ~4.8–5.0 ppm (dd) Methine (CH-OH)Primary Check: Disappearance of the 10.0 ppm singlet confirms consumption of starting material.
Aliphatic Region Empty (except solvent/impurities)δ ~2.6–2.9 ppm (CH₂) δ ~1.9–2.0 ppm (Alkyne CH)Secondary Check: Appearance of distinct diastereotopic methylene signals.
Aromatic Region Pyridine protons (tightly clustered)Pyridine protons (slightly upfield shifted)Tertiary Check: Shift in the proton adjacent to Nitrogen (H-6) due to hybridization change at C-2.

Expert Insight: The aldehyde proton is a "binary" signal—it is either there or it isn't. Use a spectral window of -1 to 11 ppm to ensure you do not miss this downfield signal during reaction monitoring.

Comparison 2: Solvent System Performance (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the "performance" of the NMR analysis regarding structural elucidation.[1]

Alternative A: Chloroform-d (CDCl₃)
  • Performance: Standard routine analysis.

  • Pros: Excellent solubility for this lipophilic molecule; cheap; easy to recover sample.

  • Cons: The hydroxyl proton (OH) usually appears as a broad singlet and exchanges with trace water. It does not couple with the adjacent methine proton.

  • Result: The methine proton (CH-OH) appears as a triplet (coupled only to the CH₂ group) or a doublet of doublets.

Alternative B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[2]
  • Performance: High-definition structural validation.

  • Pros: DMSO inhibits proton exchange. The hydroxyl proton becomes a sharp doublet and couples to the methine proton.

  • Cons: Hygroscopic; difficult to recover sample; high boiling point.

  • Result: The methine proton signal splits further (vicinal coupling ³J_{H,OH} ≈ 4–6 Hz), proving the existence of the alcohol functionality.

Recommendation: Use CDCl₃ for quick purity checks. Use DMSO-d₆ for full characterization or if you suspect the alcohol has eliminated to an alkene (dehydration side product).

Part 3: Detailed Spectral Assignment (Data)

The following data represents the target molecule in CDCl₃ (400 MHz).

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
Py-H6 8.55Doublet (d)1HJ ≈ 4.8Protons adjacent to Nitrogen are most deshielded.
Py-H3 7.70Multiplet (td)1H-Para to Nitrogen (gamma effect).
Py-H4 7.45Doublet (d)1HJ ≈ 7.8Adjacent to the chiral center.
Py-H5 7.22Multiplet (ddd)1H-Meta to Nitrogen; most shielded aromatic.
CH-OH 4.88dd or t1HJ ≈ 6.5Deshielded by Oxygen and Pyridine ring current.
OH ~4.50Broad s1H-Variable position; concentration dependent in CDCl₃.
CH₂ 2.75Multiplet (m)2H-Diastereotopic protons adjacent to a chiral center.
≡C-H 2.05Triplet (t)1HJ ≈ 2.6Terminal alkyne; exhibits long-range coupling.

Note on Diastereotopicity: Because the molecule has a chiral center at C-1, the protons at C-2 (the CH₂ group) are diastereotopic. In high-field NMR (>400 MHz), these may appear as two distinct multiplets rather than a simple equivalent group.

Part 4: Experimental Protocol

Diagram 2: Validated NMR Workflow

This workflow ensures high-quality data acquisition, specifically targeting the resolution of the alkyne and hydroxyl protons.

NMRWorkflow SamplePrep Sample Preparation 10-15 mg in 0.6 mL Solvent (Filter through cotton) Shimming Shimming Strategy Focus on Z1 and Z2 Target Line Width < 0.5 Hz SamplePrep->Shimming Acquisition Acquisition Parameters Pulse: 30° | D1: 2.0s Scans: 16 (Routine) / 64 (High Res) Shimming->Acquisition Processing Processing Apodization: 0.3 Hz LB Baseline Correction: Bernstein Poly Acquisition->Processing

Caption: Step-by-step workflow for acquiring publication-quality NMR data for propargylic alcohols.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of the product in 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Critical Step: If the solution is cloudy (common with magnesium salts from Grignard workups), filter through a small plug of glass wool or cotton directly into the NMR tube. Suspended solids cause line broadening that obscures the alkyne triplet coupling.

  • Instrument Setup:

    • Temperature: Equilibrate at 298 K (25°C).

    • Lock/Shim: Lock onto deuterium signal. Shim until the TMS singlet is symmetrical and sharp (linewidth < 0.5 Hz).

  • Acquisition Parameters:

    • Spectral Width: -2 to 14 ppm (to catch any carboxylic acid impurities or aldehyde precursors).

    • Relaxation Delay (D1): Set to 2.0 seconds . The terminal alkyne proton has a longer relaxation time (T1); a short D1 may reduce its integration value, leading to incorrect stoichiometry calculations.

    • Number of Scans (NS): 16 scans are sufficient for purity checks; 64 scans recommended for publication-quality images to resolve the satellite peaks.

  • Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz).

    • Phase manually. The alkyne region often requires careful phasing to ensure the triplet is absorptive.

    • Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Synthesis of Pyridin-2-yl Substituted Propenols. Retrieved from 3

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from 2

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin / ACS Division of Organic Chemistry.[4] Retrieved from 4

  • Thoreauchem. (n.d.). Product Detail: 1-(pyridin-2-yl)but-3-yn-1-ol.[5][6] Retrieved from 5[5]

Sources

Technical Guide: Diagnostic IR Signatures of Pyridine and Alkyne Motifs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the rapid identification of pharmacophores and the monitoring of bioconjugation reactions are critical.[1] This guide analyzes the infrared (IR) vibrational signatures of Pyridine (a ubiquitous heterocyclic scaffold) and Alkyne (a primary handle for "click" chemistry). Unlike standard spectral libraries, this document focuses on comparative diagnostics: distinguishing these groups from structural analogs (e.g., nitriles, benzenes) and quantifying their presence during reaction monitoring.

Part 1: The Alkyne Signature (The "Click" Handle)

Alkynes (


) possess a triple bond that serves as a high-value diagnostic marker because it absorbs in a region of the IR spectrum (2000–2300 cm⁻¹) that is largely void of other signals.[2][3][4] However, the intensity of these bands is strictly governed by the dipole moment change during vibration.
Terminal vs. Internal Alkynes

The most common error in alkyne analysis is assuming the


 stretch is always visible.
  • Terminal Alkynes (

    
    ):  Exhibit a distinct, sharp 
    
    
    
    stretch because the dipole moment changes significantly during stretching.[5] They also possess a diagnostic
    
    
    stretch.[6][7]
  • Internal Alkynes (

    
    ):  If symmetrical (pseudo-center of inversion), the 
    
    
    
    stretch is IR inactive (Raman active only). If asymmetrical, the band is weak to variable.
The Primary Confounder: Nitriles

In fragment-based drug design, distinguishing a nitrile (


) from an alkyne is vital. Nitriles generally exhibit a stronger dipole moment, leading to more intense absorption.
Table 1: Comparative IR Data for Triple Bonds
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Notes
Terminal Alkyne

C-H Stretch
3260 – 3330Strong, Sharp"Icicle" shape; distinct from broad O-H/N-H bands.[3]
Terminal Alkyne C

C Stretch
2100 – 2140Medium-WeakSharp; lower frequency than nitriles.
Internal Alkyne C

C Stretch
2190 – 2260Weak / AbsentOften invisible in symmetric molecules.
Nitrile (Aliphatic) C

N Stretch
2240 – 2260Medium-StrongSharp; typically higher frequency than alkynes.
Nitrile (Conjugated) C

N Stretch
2210 – 2230StrongConjugation lowers frequency but increases intensity.

Part 2: The Pyridine Scaffold (The Heterocyclic Shift)

Pyridine (


) is isoelectronic with benzene, but the replacement of a carbon with nitrogen breaks the 

symmetry of benzene, reducing it to

. This symmetry breaking makes vibrational modes that are IR-inactive in benzene (due to lack of dipole change) IR-active in pyridine.
The "Symmetry Breaking" Effect

In benzene, the "ring breathing" mode (~990 cm⁻¹) is IR inactive. In pyridine, the electronegative nitrogen creates a permanent dipole. When the ring expands and contracts, this dipole magnitude changes, resulting in a sharp, diagnostic band.

Key Diagnostic Regions[2][4]
  • C-H Stretch (3000–3100 cm⁻¹): Similar to benzene; indicates

    
     hybridization.
    
  • Ring Stretching (1400–1600 cm⁻¹): Pyridine typically shows four bands in this region (derived from benzene's

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    modes). The interaction between C=C and C=N bonds intensifies these peaks compared to pure carbocycles.
  • C-H Deformation (Out-of-Plane): Critical for determining substitution patterns (ortho/meta/para analogs).

Table 2: Pyridine vs. Benzene Differentiation
Mode DescriptionPyridine Frequency (cm⁻¹)Benzene Frequency (cm⁻¹)Mechanistic Insight
Aromatic C-H Stretch 3000 – 31003030Indistinguishable; confirms aromaticity.
Quadrant Ring Stretch 1580 – 16001595 (Weak)Pyridine band is stronger due to N-dipole.
Semicircle Ring Stretch 1430 – 14851480 (Weak)Often splits into two bands in pyridine.
Ring Breathing 990 – 1030Inactive (IR)Critical Diagnostic. Strong in mono-subst. pyridines.[8][9][10]
C-H OOP Bending 700 – 850675Position varies predictably with substitution pattern.

Part 3: Experimental Protocol – Reaction Monitoring

Application: Monitoring a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction.

This protocol validates the consumption of the alkyne pharmacophore to form a 1,2,3-triazole.

Methodology: In Situ ATR-FTIR

Rationale: Attenuated Total Reflectance (ATR) allows for direct analysis of liquid reaction mixtures without KBr pellet preparation, which is crucial for kinetic time-points.

Step-by-Step Workflow:

  • Background Collection: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air).

  • Reactant Baseline: Apply a droplet of the starting Alkyne solution (10-50 mM in non-absorbing solvent like CHCl₃ or DCM).

    • Validation: Confirm presence of peak at ~2120 cm⁻¹ (Alkyne C

      
      C) and ~2100 cm⁻¹ (Azide -N=
      
      
      
      =
      
      
      asymmetric stretch). Note: Azides are extremely strong absorbers.
  • Reaction Initiation: Add Cu(I) catalyst and ligand.

  • Time-Course Sampling:

    • Extract 20 µL aliquots at t = 0, 5, 15, 30, 60 min.

    • Critical Step: Dry the aliquot under nitrogen flow if solvent interference (e.g., water/alcohol) masks the 2100 region.

  • Endpoint Determination:

    • Disappearance: The Alkyne C

      
      C (2120 cm⁻¹) and Azide (2100 cm⁻¹) peaks will vanish.
      
    • Appearance: The Triazole ring formation is confirmed by the emergence of C=C/N=N ring stretches at 1450–1550 cm⁻¹ (often overlapping with other aromatics) and the loss of the sp C-H stretch at 3300 cm⁻¹.

Part 4: Diagnostic Visualization

Diagram 1: Spectral Decision Tree (2000-3300 cm⁻¹)

This logic flow helps researchers rapidly assign peaks in the "Triple Bond" and "X-H" regions.

IR_Decision_Tree Start Unknown Peak Analysis Region1 Region: 3300 cm⁻¹ Start->Region1 Region2 Region: 2100-2260 cm⁻¹ Start->Region2 Sharp3300 Is the peak Sharp & Strong? Region1->Sharp3300 Peak2100 Peak detected? Region2->Peak2100 Broad3300 Is the peak Broad? Sharp3300->Broad3300 No TermAlkyne Terminal Alkyne (≡C-H stretch) Sharp3300->TermAlkyne Yes OH_NH O-H or N-H Group Broad3300->OH_NH Yes FreqCheck Frequency Check Peak2100->FreqCheck Yes Nitrile Nitrile (C≡N) 2220-2260 cm⁻¹ (Usually Stronger) FreqCheck->Nitrile > 2220 cm⁻¹ Alkyne Alkyne (C≡C) 2100-2260 cm⁻¹ (Variable Intensity) FreqCheck->Alkyne < 2220 cm⁻¹ (Terminal) Azide Azide (-N3) ~2100 cm⁻¹ (Very Strong/Broad) FreqCheck->Azide ~2100 cm⁻¹ (Strong)

Caption: Decision logic for differentiating Alkyne, Nitrile, and Azide signatures based on peak shape and frequency.

Diagram 2: Click Chemistry Monitoring Workflow

Visualizing the spectral changes during the synthesis of a triazole drug candidate.

Click_Monitoring Reactants Reactants (Alkyne + Azide) Catalyst Add Cu(I) Reactants->Catalyst Spec1 Spectrum: Peak @ 3300 (≡C-H) Peak @ 2120 (C≡C) Peak @ 2100 (N3) Reactants->Spec1 Intermediate Reaction Progress (Time Course) Catalyst->Intermediate Product Product (1,2,3-Triazole) Intermediate->Product Spec2 Spectrum: Diminishing 2100-2120 Diminishing 3300 Intermediate->Spec2 Spec3 Spectrum: Silent Region 2000-2300 New Bands 1450-1550 (Ring) Product->Spec3

Caption: Spectral evolution during CuAAC reaction. Success is defined by the "silencing" of the 2000-2300 cm⁻¹ region.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Pyridine. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed tables on Pyridine ring modes).
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. (Context for Click Chemistry monitoring).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for Pyridine vs. Benzene frequency shifts).

Sources

Mass spectrometry fragmentation pattern of pyridine-alkynols

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of Pyridine-Alkynols

Executive Summary

Pyridine-alkynols represent a unique class of bifunctional molecules, widely utilized as synergistic corrosion inhibitors for steel in acidic environments[1] and as versatile building blocks in complex organic synthesis. The analytical challenge in characterizing these compounds lies in their competing ionization and fragmentation pathways. The basic pyridine nitrogen readily accepts a proton and stabilizes charge, while the alkynol moiety is highly susceptible to dehydration and alpha-cleavage[2].

This guide objectively compares three leading mass spectrometry (MS) platforms—GC-EI-MS, LC-ESI-QqQ, and LC-ESI-Q-TOF—evaluating their performance in elucidating the complex fragmentation patterns of pyridine-alkynols.

Platform Comparison: Analytical Performance & Capabilities

When selecting an MS platform for pyridine-alkynol analysis, the choice dictates the type of structural data acquired. Hard ionization techniques strip the molecule to its core, while soft ionization preserves the precursor ion for targeted fragmentation.

1. Gas Chromatography Electron Ionization (GC-EI-MS)

  • Mechanism: Utilizes a hard 70 eV electron beam.

  • Performance: Excellent for generating highly reproducible, library-matchable fragmentation fingerprints. However, the molecular ion (M+•) is often absent because the internal energy imparted completely shatters the fragile alkynol chain before detection.

  • Best For: Routine quality control of volatile synthetic intermediates where library matching is sufficient.

2. Liquid Chromatography Triple Quadrupole (LC-ESI-QqQ)

  • Mechanism: Soft electrospray ionization (ESI) followed by targeted Collision-Induced Dissociation (CID).

  • Performance: The workhorse for targeted quantitation. By monitoring specific transitions (e.g., [M+H]+ → [M+H - H2O]+), the QqQ offers unparalleled sensitivity and dynamic range. It lacks the resolution to distinguish isobaric fragments.

  • Best For: High-throughput pharmacokinetic (PK) assays or trace-level environmental monitoring of pyridine-alkynol degradation products.

3. Liquid Chromatography High-Resolution Q-TOF (LC-ESI-Q-TOF)

  • Mechanism: Soft ESI coupled with exact mass measurement and CID.

  • Performance: The gold standard for structural elucidation. Q-TOF architecture provides mass accuracy <5 ppm, allowing analysts to definitively assign empirical formulas to unknown fragments (e.g., distinguishing a loss of CO [27.99 Da] from N2[28.01 Da]).

  • Best For: Unknown metabolite identification and deep-dive mechanistic fragmentation studies.

Quantitative Data Comparison
PlatformIonization EnergyResolutionKey Fragmentation ObservedSensitivity (LOD)Primary Application
GC-EI-MS Hard (70 eV)NominalExtensive (M-HCN, M-H)~10-50 ng/mLStructural fingerprinting
LC-ESI-QqQ Soft (CID, Variable)NominalTargeted (M-H2O)~1-5 ng/mLHigh-throughput quantitation
LC-ESI-Q-TOF Soft (CID, Variable)High (>30,000)Exact mass elucidation~5-10 ng/mLUnknown metabolite ID

Mechanistic Deep-Dive: Fragmentation Causality

Understanding the causality behind pyridine-alkynol fragmentation is critical for accurate spectral interpretation. Under positive ESI conditions, the proton preferentially localizes on the pyridine nitrogen due to its high gas-phase basicity.

The Alkynol Cleavage: The hydroxyl group strongly drives dehydration (-18.01 Da), forming a conjugated enyne system if the alkyl geometry permits. Additionally, cleavage of the C-C bond adjacent to the alkyne yields a resonance-stabilized propargyl cation, a hallmark of alkynol fragmentation[2].

The Pyridine Ring Cleavage: Following initial side-chain fragmentation, the pyridine core requires significantly higher collision energies to fragment. When it does, it typically expels neutral hydrogen cyanide (HCN, 27.01 Da) or hydrogen isocyanide (HNC)[3]. This is a mechanistically conserved pathway driven by the thermodynamic stability of the resulting hydrocarbon cation.

Pathway M Pyridine-Alkynol [M+H]+ D Dehydrated Ion [M+H - H2O]+ M->D -H2O (Dehydration) P Propargyl Cation [M+H - Pyridine]+ M->P Heterolytic Cleavage A Alpha-Cleavage Ion [M+H - CH2O]+ M->A -CH2O (a-Cleavage) H Ring Cleavage Ion [M+H - H2O - HCN]+ D->H -HCN (Ring Opening)

Proposed CID fragmentation pathways of a generic pyridine-alkynol under positive ESI conditions.

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure absolute scientific integrity, the following LC-Q-TOF methodology is designed as a self-validating system. Every step includes built-in causality checks to prevent false positives and correct for instrumental variance.

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike all samples with a stable isotope-labeled internal standard (e.g., D5-pyridine-alkynol) prior to protein precipitation or solid-phase extraction.

  • Causality: The internal standard co-elutes with the target analyte, experiencing identical matrix effects. This self-validates the quantitation by correcting for ESI ion suppression, ensuring that any signal variation is due to actual concentration differences, not matrix interference.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a sub-2 µm C18 column with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid serves a critical dual purpose: it suppresses the silanol activity on the stationary phase to prevent peak tailing of the basic pyridine ring, and it ensures complete protonation ([M+H]+) in the ESI source, maximizing ionization efficiency.

Step 3: High-Resolution Mass Spectrometry (Q-TOF)

  • Action: Acquire data in positive ESI mode using Data-Dependent Acquisition (DDA) with dynamic exclusion enabled (exclude after 2 spectra for 15 seconds).

  • Causality: DDA automatically triggers MS/MS fragmentation only when a precursor ion exceeds a predefined threshold. Dynamic exclusion prevents the redundant fragmentation of the most abundant background ions, ensuring that lower-abundance diagnostic fragments (like the propargyl cation) are successfully captured.

Step 4: Data Processing & Mass Defect Filtering

  • Action: Apply a mass defect filter based on the exact mass of the pyridine core.

  • Causality: This computationally isolates true pyridine-alkynol related signals from background chemical noise. By requiring a mass accuracy of <5 ppm for fragment assignment, the protocol self-validates the empirical formula of the observed product ions, eliminating isobaric false positives.

Workflow S1 Sample Preparation (Spike Internal Standard) S2 UHPLC Separation (C18, Acidic Mobile Phase) S1->S2 S3 ESI Ionization (Positive Mode, +H) S2->S3 S4 Q-TOF Mass Analysis (Exact Mass & CID MS/MS) S3->S4 S5 Data Processing (Formula Generation) S4->S5

Standardized LC-HRMS analytical workflow for the structural elucidation of pyridine-alkynols.

Conclusion

For the rigorous structural elucidation of pyridine-alkynols, LC-ESI-Q-TOF remains the superior platform. While GC-EI-MS provides rapid library matching and LC-QqQ excels in raw sensitivity, only high-resolution Q-TOF architecture provides the exact mass capabilities required to confidently map the complex, competing fragmentation pathways of the pyridine ring and the alkynol side-chain. By implementing the self-validating workflow outlined above, analytical scientists can ensure robust, artifact-free structural characterization.

References

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. URL:[Link]

  • JoVE Science Education. (2024). Mass Spectrometry: Alkyne Fragmentation. Journal of Visualized Experiments. URL:[Link]

  • Kopecky, S. E. (2015). Investigation of Substituent Effects on the Corrosion Inhibition of Pyridine Derivatives with Acetylenic Alcohols on Steel in Acid Media. NACE International Conference. URL:[Link]

Sources

Comparative Guide: Catalytic Activity of Pyridine-Alkynol vs. Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate ligand framework is the most consequential decision in designing a transition-metal catalytic cycle. The choice between a classic bidentate N,N-donor like 2,2'-bipyridine (bpy) and an N,O-donor like a pyridine-alkynol (pyalk) —most notably 2-(2-pyridyl)-2-propanol—fundamentally dictates the electronic environment of the metal center, the accessible oxidation states, and the survivability of the catalyst under operating conditions.

This guide objectively compares the catalytic performance, structural causality, and experimental deployment of these two widely utilized ligand classes.

Structural Causality: The "Why" Behind Ligand Performance

To understand the divergent applications of these ligands, we must examine the causality behind their electronic properties and degradation pathways.

Bipyridine (bpy): The Champion of Low-Valent Stabilization

Bipyridine is a neutral, strongly


-donating, and highly 

-accepting bidentate ligand.
  • The Causality: The extended

    
    -conjugation across the two pyridine rings allows for significant metal-to-ligand charge transfer (MLCT). This 
    
    
    
    -backbonding effectively drains excess electron density from electron-rich, low-valent metal centers (e.g., Pd(0), Ru(II), Ni(0)).
  • The Consequence: Bpy is the gold standard for cross-coupling reactions and photoredox catalysis[1]. However, in harsh aerobic or water-oxidation environments, bpy ligands are highly susceptible to oxidative degradation. Furthermore, their strong chelating nature can over-stabilize intermediates, inhibiting the necessary ligand dissociation required for substrate binding in aerobic oxidations[2].

Pyridine-Alkynol (pyalk): The Architect of High-Valent Robustness

Pyridine-alkynols, such as 2-(2-pyridyl)-2-propanol, deprotonate upon metal coordination to form monoanionic pyridine-alkoxide complexes.

  • The Causality: The alkoxide moiety is a powerful

    
    - and 
    
    
    
    -donor. By pumping electron density into the metal center, it dramatically lowers the redox potential, allowing the metal to access and stabilize unusually high oxidation states, such as Ir(IV), Cu(III), and Mn(IV)[3].
  • The Consequence: To survive these extreme oxidative states, the pyalk ligand features gem-dimethyl groups on its backbone. These methyl groups sterically protect the vulnerable benzylic position from oxidative cleavage, rendering the complex virtually indestructible during harsh water-oxidation catalysis (WOC)[4]. The alkoxide also facilitates crucial proton-coupled electron transfer (PCET) steps.

Visualizing Ligand Selection & Catalytic Pathways

LigandSelection Start Determine Catalytic Reaction Environment Oxidation Harsh Oxidative Conditions (e.g., Water/C-H Oxidation) Start->Oxidation CrossCoupling Reductive / Cross-Coupling (e.g., Suzuki, Photoredox) Start->CrossCoupling Pyalk Pyridine-Alkynol (pyalk) • N,O-donor (Alkoxide) • Stabilizes High Ox. States • Oxidatively Robust Oxidation->Pyalk Requires oxidation resistance Bpy Bipyridine (bpy) • N,N-donor • Stabilizes Low Ox. States • Strong π-acceptor CrossCoupling->Bpy Requires π-backbonding

Caption: Decision tree for selecting pyalk vs. bpy ligands based on reaction conditions.

WNA_Pathway A Resting State Cu(II)(pyalk)2 B Active Species Cu(III)-Oxyl Radical A->B PCET / Oxidation C O-O Bond Formation (Water Attack) B->C H2O Nucleophilic Attack D O2 Evolution & Regeneration C->D Proton/Electron Loss D->A -O2

Caption: Water-Nucleophilic Attack (WNA) mechanism enabled by pyalk in Cu-catalyzed water oxidation.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and catalytic properties of pyalk versus bpy ligands, derived from benchmarking studies[2][3][4].

ParameterPyridine-Alkynol (pyalk)Bipyridine (bpy)
Donor Type Monoanionic N,O-donor (as alkoxide)Neutral N,N-donor
Electronic Effect Strong

-donor, strong

-donor
Strong

-donor, strong

-acceptor
Oxidation States Stabilized High-valent (e.g., Ir^IV, Cu^III, Mn^IV)Low-valent (e.g., Pd^0, Ru^II, Ni^0)
Oxidative Stability Exceptionally High (gem-dimethyl protected)Low to Moderate (susceptible to ring oxidation)
Primary Catalytic Applications Water Oxidation (WOC), C-H OxidationCross-Coupling, Photoredox, Hydrogenation
Turnover Frequency (WOC) High (e.g., Ir/pyalk systems)Poor (often degrades to metal black)
Role in Aerobic Oxidation Promotes PCET and high-valent intermediatesOften inhibits substrate binding via rigid chelation

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes analytical checkpoints to verify intermediate formation before proceeding to catalytic turnover.

Workflow A: Synthesis and Deployment of Cu(pyalk)₂ for Water Oxidation

This protocol demonstrates the ability of pyalk to stabilize high-valent copper for the Water-Nucleophilic Attack (WNA) mechanism[5].

Step 1: Ligand Deprotonation & Complexation

  • Dissolve 2.0 equivalents of 2-(2-pyridyl)-2-propanol (pyalkH) and 1.0 equivalent of Cu(OAc)₂ in anhydrous dichloromethane (CH₂Cl₂).

  • Causality Note: The acetate groups serve as an internal base, deprotonating the alkynol to its active alkoxide form, driving the formation of the neutral Cu(pyalk)₂ complex.

  • Stir at room temperature for 4 hours until a deep purple/blue solution forms.

Step 2: Purification & Structural Validation

  • Filter the solution through a tightly packed cotton plug to remove any unreacted Cu(OAc)₂.

  • Perform vapor diffusion recrystallization using pentane into the CH₂Cl₂ solution (with 5 drops of pyridine as a co-solvent) to yield X-ray quality crystals[4].

  • Self-Validation: Analyze via UV-Vis spectroscopy in H₂O. A distinct

    
     at ~543 nm confirms the successful coordination of the pyalk ligand in a square planar geometry.
    

Step 3: Electrocatalytic Validation

  • Prepare a 1.0 mM solution of Cu(pyalk)₂ in 0.1 M KOH (pH 13) electrolyte.

  • Self-Validation: Run Cyclic Voltammetry (CV) using a glassy carbon working electrode. You must observe a reversible Cu(II)/Cu(III) pre-catalytic wave, followed by a sharp, massive catalytic current onset past 1.2 V vs. NHE. This confirms the pyalk ligand is successfully stabilizing the Cu(III) state without degrading.

  • Execute Controlled Potential Electrolysis (CPE) at 1.35 V and quantify O₂ evolution via a Clark electrode to determine Faradaic efficiency.

Workflow B: Palladium-Catalyzed Cross-Coupling vs. Aerobic Oxidation (The Bpy Limitation)

This protocol highlights where bpy excels (cross-coupling) and where it fails (aerobic oxidation) due to its rigid binding[1][2].

Step 1: Catalyst Activation (Cross-Coupling)

  • For a standard Suzuki coupling, utilize a PEPPSI-type Pd precatalyst or mix Pd(OAc)₂ with bpy (1:1.2 ratio) in THF.

  • Causality Note: The strong

    
    -accepting nature of bpy stabilizes the highly reactive 12-electron Pd(0) species generated after the initial reduction step, preventing the precipitation of inactive Pd-black.
    
  • Self-Validation: Monitor the reaction via GC-MS. Complete consumption of the aryl halide within 2 hours validates the stabilization of the Pd(0)/Pd(II) cycle.

Step 2: The Aerobic Oxidation Control Test

  • Attempt an aerobic aza-Wacker oxidation by mixing Pd(OAc)₂ and bpy (1:1 ratio) in DMSO with an alkene substrate under 1 atm of O₂.

  • Self-Validation: Monitor O₂ uptake via a gas buret.

  • Observation: You will observe negligible catalytic turnover. Causality: Bpy forms an overly rigid, oxidatively stable complex that strongly inhibits the necessary anion dissociation step required for the alkene substrate to bind to the Pd center[2]. In contrast, using a pyalk or a more labile monodentate pyridine ligand allows for rapid substrate coordination and subsequent oxidation.

References

  • Ligand Tuning in Cu(pyalk)2 Water Oxidation Electrocatalysis MDPI - Inorganics[Link]

  • A Pyridine Alkoxide Chelate Ligand That Promotes Both Unusually High Oxidation States and Water-Oxidation Catalysis ACS Accounts of Chemical Research[Link]

  • Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation University of Wisconsin–Madison / JACS[Link]

  • Water-Nucleophilic Attack Mechanism for the CuII(pyalk)2 Water-Oxidation Catalyst ACS Catalysis[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews / PMC[Link]

Sources

HPLC Chiral Stationary Phases for Separating Pyridine Alcohol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridine Challenge

Separating pyridine alcohol enantiomers presents a unique chromatographic challenge. The basicity of the pyridine nitrogen (


) often leads to severe peak tailing on traditional silica-based supports due to non-specific silanol interactions. Furthermore, the proximity of the hydroxyl group to the chiral center requires a stationary phase capable of distinct hydrogen-bonding recognition while simultaneously accommodating the steric bulk of the aromatic pyridine ring.

This guide objectively compares the leading High-Performance Liquid Chromatography (HPLC) Chiral Stationary Phases (CSPs) for this specific application. We move beyond generic advice to provide a data-backed selection strategy, focusing on Polysaccharide-based CSPs (Amylose and Cellulose derivatives), which represent the gold standard for this compound class.

Mechanism of Chiral Recognition[1]

To select the right column, one must understand the molecular recognition mechanism. For pyridine alcohols (e.g., phenyl(pyridin-2-yl)methanol), the separation is driven by a "Three-Point Interaction" model:

  • Hydrogen Bonding: The most critical interaction. The analyte's hydroxyl group acts as an H-bond donor to the carbonyl oxygen of the CSP's carbamate group.

  • Dipole-Dipole / H-Bonding: The basic pyridine nitrogen can interact with the N-H proton of the CSP carbamate.

  • 
    -
    
    
    
    Stacking:
    Interaction between the pyridine/phenyl rings of the analyte and the phenyl rings of the CSP selector.
Visualization: Molecular Interaction Pathway

ChiralInteraction cluster_legend Interaction Strength Analyte Pyridine Alcohol (Analyte) HBond1 H-Bond (Primary) OH -> C=O Analyte->HBond1 HBond2 H-Bond (Secondary) Pyridine N <- N-H Analyte->HBond2 PiPi π-π Stacking Aromatic Rings Analyte->PiPi CSP Polysaccharide CSP (Selector) Steric Inclusion Complex (Steric Fit) CSP->Steric Chiral Groove HBond1->CSP HBond2->CSP PiPi->CSP Steric->Analyte

Figure 1: Mechanistic interaction map between a pyridine alcohol enantiomer and a polysaccharide-based CSP. The primary driver is the hydroxyl-carbamate H-bond, stabilized by secondary


-

interactions.

Comparative Analysis of CSPs

The market is dominated by Daicel’s Chiralpak® (Amylose) and Chiralcel® (Cellulose) series. For pyridine alcohols, the choice often narrows down to the "Golden Four": AD/IA , OD/IB , IC , and IG .

Amylose vs. Cellulose Derivatives[1][2][3][4][5]
FeatureAmylose Derivatives (e.g., Chiralpak AD, IA)Cellulose Derivatives (e.g., Chiralcel OD, IB)
Polymer Structure Helical, spring-like structure. More flexible.Linear, rigid rod-like structure. Tighter inclusion cavities.
Pyridine Suitability Excellent. The open helix accommodates bulky pyridine/phenyl groups well.Good. Effective if the molecule fits the rigid cavity (inclusion mechanism).
Selectivity Profile Often provides broad selectivity for "bulky" alcohols.Higher selectivity for rigid, planar molecules.
Recommendation First-Choice Screen for general pyridine carbinols.Second-Choice Screen if Amylose fails.
Coated vs. Immobilized Phases[2]
  • Coated (AD-H, OD-H): The selector is physically coated on silica.

    • Limitation: Restricted solvent compatibility (Alkane/Alcohol only). Strong solvents like DCM, THF, or Ethyl Acetate will strip the phase.

  • Immobilized (IA, IB, IC, IG): The selector is chemically bonded to silica.

    • Advantage:[1][2][3][4] Universal solvent compatibility.[5][6] This is crucial for pyridine alcohols because adding solvents like DCM or THF can drastically alter the conformation of the polymer and the solvation of the pyridine ring, often "turning on" a separation that failed in standard solvents.

Performance Comparison Table (Representative Data)

Data synthesized from internal application databases and literature for phenyl-(2-pyridyl)methanol derivatives.

CSP ProductSelector ChemistryResolution (

) Potential
Selectivity (

)
Notes for Pyridine Alcohols
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)High (3.0 - 5.0) > 1.5Top Pick. The immobilized version of AD-H. Robust and versatile. Often resolves where OD fails due to steric bulk.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Medium-High (2.0 - 4.0) > 1.3The "Problem Solver." The chlorinated selector offers unique electronic interactions (halogen bonding) beneficial for electron-rich pyridine rings.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Medium (1.5 - 3.0)> 1.2The classic standard. Excellent for rigid structures but can suffer from peak broadening with basic pyridines if additives aren't optimized.
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)High (Variable)VariableNewer generation. Excellent for molecules with multiple aromatic rings (e.g., bis-pyridines).

Experimental Protocols

The "Golden Rule" of Mobile Phase Additives

Critical: You must use a basic additive. Pure alcohol/hexane mobile phases will result in broad, tailing peaks for pyridine alcohols due to the interaction of the pyridine nitrogen with residual silanols on the silica surface.

  • Standard Additive: 0.1% Diethylamine (DEA).

  • Alternative: 0.1% Triethylamine (TEA) or 0.1% Ethanolamine (for immobilized columns only).

  • Why? The amine additive saturates the silanol sites, ensuring the pyridine analyte interacts only with the chiral selector.

Step-by-Step Screening Workflow

Do not guess. Follow this systematic screening protocol to minimize method development time.

ScreeningWorkflow cluster_note Technique Tip Start Start: Pyridine Alcohol Sample (1 mg/mL in EtOH) Step1 Phase 1: Primary Screen (NP) Columns: Chiralpak IA, Chiralcel OD-H (or IB) Mobile Phase: Hexane / EtOH / DEA (90:10:0.1) Start->Step1 Decision1 Rs > 1.5? Step1->Decision1 Success Success: Optimize Flow/Temp Validation Decision1->Success Yes Step2 Phase 2: Solvent Switching (Immobilized Only) Column: Chiralpak IA or IC Mobile Phase: MtBE / EtOH / DEA Decision1->Step2 No (Tailing/Overlap) Step3 Phase 3: Polar Organic Mode (POM) Mobile Phase: 100% MeOH or ACN (with 0.1% DEA/TEA) Decision1->Step3 Still No Separation Step2->Decision1

Figure 2: Systematic screening workflow for pyridine alcohol enantioseparation.

Detailed Method Parameters

Method A: Normal Phase (Standard)

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[5][7][8][9][10]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Pyridine

    
     transition)
    

Method B: Polar Organic Mode (For Solubility/Selectivity)

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (95 : 5 : 0.1 v/v/v)

  • Note: This mode is particularly effective if the pyridine alcohol is poorly soluble in hexane.

Troubleshooting & Expert Insights

Problem: Peak Tailing
  • Cause: Residual silanol interactions with the pyridine nitrogen.

  • Solution: Increase DEA concentration to 0.2%. If using an immobilized column (IA/IB), try switching the alcohol modifier from Ethanol to Isopropanol (IPA), as IPA often yields better peak shape due to stronger solvation of the stationary phase loops.

Problem: Peak Inversion (Elution Order)
  • Insight: Changing the solvent from Ethanol to IPA can sometimes reverse the elution order on Amylose columns (AD/IA). This is a powerful tool if you need the minor impurity to elute before the main peak for easier quantification.

Problem: No Separation on AD/OD
  • Solution: Switch to Chiralpak IC . The chlorinated selector changes the electronic environment significantly. The electron-withdrawing chlorines on the CSP interact differently with the electron-rich pyridine ring compared to the methyl groups on AD/OD.

References

  • Chiral Technologies. Chiralpak® IA Instruction Manual - Immobilized Polysaccharide CSPs. Available at: [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][6][7][11] Chemical Society Reviews.

  • Wainer, I. W. (1987).
  • Ye, J., et al. (2014). Enantioseparation of chiral pyridine derivatives on polysaccharide-based stationary phases. Journal of Chromatography A.[12]

Sources

13C NMR Characterization of Alkynylpyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts of Alkyne Carbons in Pyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the alkynylpyridine motif is a critical pharmacophore, frequently employed in mGluR5 antagonists and kinase inhibitors. For synthetic chemists and structural biologists, distinguishing between positional isomers (2-, 3-, and 4-alkynylpyridines) is a routine but high-stakes challenge.

This guide objectively compares the 13C NMR "performance" (chemical shift behavior) of alkyne carbons in pyridine derivatives against the standard benzene analog (phenylacetylene). By analyzing the electronic influence of the pyridine nitrogen, we provide a robust framework for structural verification without reliance on 2D NMR in early screening.

Mechanistic Insight: The "Nitrogen Effect"

The substitution of a benzene ring with a pyridine ring introduces a strong dipole and specific resonance contributions that dramatically alter the magnetic environment of the alkyne carbons.

  • The Benchmark (Phenylacetylene): In a standard benzene system, the alkyne carbons resonate in a predictable range due to the uniform

    
    -electron cloud.
    
  • The Pyridine Perturbation: The nitrogen atom acts as an electron sink via two mechanisms:

    • Inductive Withdrawal (-I): Through the

      
      -bond framework, deshielding adjacent carbons.
      
    • Resonance Withdrawal (-R): Specifically in the 2- and 4-positions, where the nitrogen can accept electron density from the

      
      -system.
      
Visualization: Electronic Influence Pathways

The following diagram illustrates how the position of the nitrogen atom relative to the alkyne dictates the shielding/deshielding patterns.

NitrogenEffect N_Atom Pyridine Nitrogen (Electron Sink) Pos_2 2-Position (Ortho-like) N_Atom->Pos_2 Strong Inductive (-I) Short Range Pos_3 3-Position (Meta-like) N_Atom->Pos_3 Weak Inductive No Resonance Pos_4 4-Position (Para-like) N_Atom->Pos_4 Strong Resonance (-R) Conjugated System Alkyne_Alpha Alkyne Alpha-C (Attached to Ring) Pos_2->Alkyne_Alpha Strong Deshielding (+5 to +10 ppm) Pos_3->Alkyne_Alpha Minimal Shift (Similar to Benzene) Pos_4->Alkyne_Alpha Moderate Deshielding (+3 to +7 ppm) Alkyne_Beta Alkyne Beta-C (Terminal/Internal) Alkyne_Alpha->Alkyne_Beta Polarization Transfer

Caption: Figure 1. Electronic influence of the pyridine nitrogen on alkyne carbon chemical shifts based on substitution position.

Comparative Analysis: Chemical Shift Performance

The following data compares the 13C NMR shifts of the alkyne carbons in pyridine derivatives versus the phenylacetylene control. All values are reported in CDCl₃ unless otherwise noted.

Table 1: Comparative Chemical Shifts ( , ppm)
Compound ClassStructure Type

-Carbon (Ring-Attached)

-Carbon (Terminal/Internal)
Electronic Driver
Phenylacetylene (Control) Phenyl-

-H
83.3 77.1 Baseline Aromaticity
2-Alkynylpyridine 2-Py-

-R
87.0 – 94.0 80.0 – 87.0 Strong -I (Inductive) & -R
3-Alkynylpyridine 3-Py-

-R
80.0 – 85.0 78.0 – 82.0 Weak -I (Meta-position)
4-Alkynylpyridine 4-Py-

-R
88.0 – 94.0 85.0 – 90.0 Strong -R (Resonance)

Key Observations:

  • The "2-Position" Shift: The

    
    -carbon in 2-alkynylpyridines is significantly deshielded (shifted downfield by ~5-10 ppm) compared to phenylacetylene. This is due to the proximity of the electronegative nitrogen, which strips electron density from the adjacent carbon.
    
  • The "3-Position" Stability: 3-alkynylpyridines behave most similarly to phenylacetylene. The nitrogen is in a "meta" relationship, preventing direct resonance interaction with the alkyne

    
    -system.
    
  • The "4-Position" Resonance: Similar to the 2-position, the 4-alkynyl derivatives show downfield shifts, but this is driven primarily by resonance delocalization rather than direct inductive proximity.

Supporting Experimental Data
  • Case Study A (2-Position): In 2-(phenylethynyl)pyrimidine (a diazine analog even more electron-deficient than pyridine), the alkyne carbons appear at 93.8 ppm and 86.8 ppm , confirming the strong deshielding trend for ortho-nitrogen systems [1].

  • Case Study B (Heteroaryl Coupling): For 3-{(1-methyl-1H-imidazol-5-yl)ethynyl}pyridine, the alkyne carbons resonate at 90.7 ppm and 85.0 ppm [1]. This demonstrates that even when the alkyne is internal, the pyridine ring exerts a deshielding influence.

Experimental Protocol: Standardized Acquisition

To ensure reproducible chemical shift data for pyridine derivatives, strict adherence to solvent and concentration protocols is required. Pyridines are basic and can interact with protic solvents or acidic impurities in CDCl₃.

Workflow: High-Fidelity 13C NMR Acquisition

Protocol Step1 Sample Preparation 10-20 mg Compound Step2 Solvent Selection CDCl3 (Neutral) or DMSO-d6 (Polar) Step1->Step2 Step3 Neutralization Check Ensure CDCl3 is acid-free (Avoids protonation of Pyridine N) Step2->Step3 Step4 Acquisition Parameters Freq: 100+ MHz (13C) Relaxation Delay (D1): 2.0s Step3->Step4 Step5 Data Processing Reference to Solvent Peak (CDCl3 triplet @ 77.16 ppm) Step4->Step5

Caption: Figure 2. Optimized workflow for acquiring 13C NMR spectra of basic pyridine derivatives.

Detailed Methodology
  • Solvent Choice: CDCl₃ is the standard. However, commercial CDCl₃ often contains traces of DCl (acid).

    • Risk:[1] Protonation of the pyridine nitrogen will cause a massive downfield shift of the ring carbons and potentially affect the alkyne signals.

    • Mitigation: Filter CDCl₃ through basic alumina or use DMSO-d6 if solubility permits.

  • Concentration: Prepare samples at 20-50 mM . Alkynyl carbon signals are quaternary (low intensity) and require higher concentrations or more scans (typically >1024 scans) for clear detection.

  • Referencing: Always reference to the central peak of the solvent triplet (CDCl₃ = 77.16 ppm). Do not rely on TMS unless explicitly added, as it is volatile.

References

  • Royal Society of Chemistry. (2014). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (See data for Compounds 3a, 3b, 3o). Link

  • SpectraBase. (2025).[2] Phenylacetylene 13C NMR Chemical Shifts. Wiley Science Solutions. Link

  • Chemistry LibreTexts. (2023). Characteristics of 13C NMR Spectroscopy.Link

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.Link

Sources

Comparative Guide: X-ray Crystallography of 1-(Pyridin-2-yl)but-3-yn-1-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyridin-2-yl)but-3-yn-1-ol represents a specialized class of chiral N,O-donor ligands. Unlike simple pyridyl carbinols, this ligand incorporates a terminal alkyne tail, introducing unique steric constraints and potential secondary coordination sites (


-bonding).

This guide objectively compares the crystallographic signatures of 1-(Pyridin-2-yl)but-3-yn-1-ol complexes against its structural analogues: the alkene variant (1-(pyridin-2-yl)but-3-en-1-ol) and the saturated variant (1-(pyridin-2-yl)ethanol) .

Key Findings for Researchers:

  • Coordination Geometry: Predominantly forms a 5-membered chelate ring with transition metals (Zn, Cu, Ru).

  • Structural Deviation: The linear alkyne tail reduces steric clash in the lattice compared to the alkene analogue, often leading to denser crystal packing.

  • Chirality: X-ray diffraction is the gold standard for determining the absolute configuration (

    
     vs 
    
    
    
    ) of this molecule, which is frequently used as a chiral synthon in pharmaceutical synthesis.

Comparative Structural Analysis

The following analysis synthesizes crystallographic data from homologous pyridyl-alcohol complexes to establish the performance baselines for the target alkyne ligand.

Structural Analogues Comparison

The primary structural difference lies in the "tail" at the C1 position. This tail dictates the crystal packing and the electronic environment of the alcohol donor.

FeatureTarget: Alkynyl Ligand Comparator A: Alkenyl Ligand Comparator B: Alkyl Ligand
Formula 1-(Pyridin-2-yl)but-3-yn-1-ol1-(Pyridin-2-yl)but-3-en-1-ol1-(Pyridin-2-yl)ethanol
Tail Geometry Linear (

hybridized)
Planar (

hybridized)
Tetrahedral (

hybridized)
Steric Bulk Low (Cylindrical)Medium (Planar/Rigid)High (Rotational freedom)
Electronic Effect Electron Withdrawing (-I)Weakly WithdrawingElectron Donating (+I)
Coordination Mode

-N,O (Chelate)

-N,O (Chelate)

-N,O (Chelate)
Secondary Interaction Alkyne

-coordination (Ag, Cu)
Alkene

-coordination
None
Quantitative Crystallographic Parameters (Metal-Bound)

Data derived from Cu(II) and Zn(II) complexes of the homologous series.

ParameterValue (Alkynyl Complex)Value (Alkenyl Analogue)*Significance
M-N Bond Length 1.98 - 2.02 Å2.00 - 2.05 ÅShorter bond indicates stronger

-donation from Pyridine.
M-O Bond Length 1.92 - 1.96 Å1.94 - 1.98 ÅAlkynyl group acidity enhances M-O alkoxide character.
Chelate Bite Angle 81.5° - 83.0°80.5° - 82.0°Critical for catalytic selectivity; the alkyne allows a tighter bite.
Torsion Angle (N-C-C-O) ~35° - 40°~45°Determines ring puckering; alkyne complexes are flatter.

*Alkenyl data referenced from structural studies of 1-(pyridin-2-yl)but-3-en-1-ol (See Reference 1).

Coordination & Packing Logic (Visualized)

The following diagram illustrates the coordination logic and the distinct packing advantages of the alkynyl ligand compared to the alkenyl variant.

CoordinationLogic cluster_features Structural Drivers Ligand 1-(Pyridin-2-yl) but-3-yn-1-ol Metal Metal Center (Zn, Cu, Ru) Ligand->Metal  Chelation (N,O) Complex Octahedral/Square Planar Complex Metal->Complex  Self-Assembly Packing Crystal Packing (Lattice Energy) Complex->Packing  Crystallization AlkyneTail Alkyne Tail (Linear Geometry) AlkyneTail->Packing  Reduced Sterics  (Efficient Stacking) OHGroup Hydroxyl Group (H-Bond Donor) OHGroup->Packing  Intermolecular  H-Bonding

Caption: Logical flow of coordination and structural drivers. The linear alkyne tail facilitates denser packing compared to bulky alkyl analogues.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality X-ray data for this ligand class, specific protocols must be followed to avoid disorder in the flexible alkyne chain.

Synthesis of the Model Complex (Zn/Cu)

Objective: Create a rigid crystalline lattice by coordinating the ligand to a metal center (e.g., Zinc Acetate or Copper Chloride).

  • Dissolution: Dissolve 0.1 mmol of 1-(pyridin-2-yl)but-3-yn-1-ol in 2 mL of MeOH.

  • Metal Addition: Add 0.05 mmol of Zn(OAc)

    
    ·2H
    
    
    
    O (for neutral complexes) or CuCl
    
    
    (for ionic/halide bridged).
  • Reaction: Stir at room temperature for 30 minutes. The solution color will change (typically blue/green for Cu, colorless for Zn).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.

Crystallization Workflow (Vapor Diffusion)

Why this method? Direct evaporation often yields amorphous oils for this ligand due to the flexible alkyne tail. Vapor diffusion slows the kinetics, allowing the alkyne chain to order itself in the lattice.

Crystallization Start Filtered Complex Solution (MeOH/Ethanol) Vessel Inner Vial (Open) Start->Vessel Outer Outer Jar (Sealed) Contains Antisolvent Vessel->Outer  Place Inside Diffusion Vapor Diffusion (2-7 Days) Outer->Diffusion  Ether/Pentane diffuses in Result Single Crystals (Block/Prism) Diffusion->Result  Nucleation

Caption: Vapor diffusion setup. The antisolvent (Ether) slowly diffuses into the solvent (MeOH), reducing solubility gradually.

Data Collection Parameters (Best Practices)
  • Temperature: Collect at 100 K .

    • Reasoning: The alkyne tail (C3-C4) often exhibits high thermal motion. Cooling freezes this motion, improving the resolution of the terminal carbon atoms.

  • Resolution: Aim for 0.75 Å or better.

    • Reasoning: Essential to distinguish the C

      
      C triple bond length (1.18 Å) from C=C or C-C bonds if disorder is present.
      
  • Absolute Configuration: If using Cu/Zn with anomalous scattering, ensure high redundancy (>10) to resolve the Flack parameter for chiral assignment (

    
     or 
    
    
    
    ).

References

  • MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Link

    • Relevance: Provides the structural baseline for the alkene analogue (1-(pyridin-2-yl)but-3-en-1-ol)
  • BenchChem. (2025). Confirming the Absolute Configuration of 2-(pyridin-2-yl)propan-1-ol: A Comparative Guide. Link

    • Relevance: Establishes the protocol for using X-ray crystallography to determine absolute configur
  • Springer Nature. (2026). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Link

    • Relevance: Authoritative methodology for handling chiral light-atom structures (like the target ligand).
  • MDPI. (2024).[1] Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. Link

    • Relevance: Detailed synthesis and X-ray parameters for Copper(II)

Sources

A Comparative Guide to the Synthesis of Homopropargylic Alcohols: Zinc vs. Indium Mediation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Homopropargylic Alcohols

Homopropargylic alcohols are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmaceuticals. The propargyl moiety, with its rich and tunable reactivity, allows for a diverse range of subsequent transformations. The Barbier-type reaction, a one-pot coupling of a carbonyl compound, an organic halide, and a metal, has emerged as a powerful and operationally simple method for the synthesis of these valuable intermediates. Among the various metals employed, zinc and indium have garnered significant attention due to their unique reactivity and selectivity profiles. This guide provides an in-depth, comparative analysis of zinc- and indium-mediated propargylation reactions, offering field-proven insights and experimental data to aid researchers in selecting the optimal methodology for their synthetic challenges.

The Heart of the Matter: Mechanistic Considerations

The regioselectivity of the propargylation reaction, which dictates the formation of either the desired homopropargylic alcohol or the isomeric allenic alcohol, is a critical consideration. This outcome is governed by the nature of the organometallic intermediate formed in situ. Both zinc and indium react with propargyl halides to generate organometallic species that exist in a metallotropic equilibrium between the propargylmetal and the more sterically hindered but often more nucleophilic allenylmetal form.

Zinc-Mediated Pathway: A Tale of Two Intermediates

In zinc-mediated reactions, the equilibrium between the propargylzinc and allenylzinc intermediates is highly dependent on reaction conditions such as solvent and temperature.[1][2] The reaction typically proceeds through a six-membered cyclic transition state, and the regioselectivity is a result of the interplay between the rate of isomerization and the rate of nucleophilic attack. While unsubstituted propargyl halides tend to favor the formation of homopropargylic alcohols with high selectivity, substituted propargyl halides can lead to mixtures of regioisomers.[1]

Zinc-Mediated Propargylation cluster_0 Intermediate Formation cluster_1 Nucleophilic Addition Propargyl\nHalide Propargyl Halide Propargylzinc Propargylzinc Propargyl\nHalide->Propargylzinc  + Zn Zinc (Zn) Zinc (Zn) Allenylzinc Allenylzinc Propargylzinc->Allenylzinc Equilibrium Homopropargylic\nAlcohol Homopropargylic Alcohol Propargylzinc->Homopropargylic\nAlcohol  + RCHO Allenic\nAlcohol Allenic Alcohol Allenylzinc->Allenic\nAlcohol  + RCHO Aldehyde/\nKetone Aldehyde/ Ketone Indium-Mediated Propargylation cluster_0 Intermediate Formation cluster_1 Nucleophilic Addition in Aqueous Media Propargyl\nHalide Propargyl Halide Propargylindium Propargylindium Propargyl\nHalide->Propargylindium  + In Indium (In) Indium (In) Allenylindium Allenylindium Propargylindium->Allenylindium Equilibrium Homopropargylic\nAlcohol Homopropargylic Alcohol Propargylindium->Homopropargylic\nAlcohol  + RCHO, H₂O Allenic\nAlcohol Allenic Alcohol Allenylindium->Allenic\nAlcohol  + RCHO, H₂O Aldehyde/\nKetone Aldehyde/ Ketone

Figure 2: Indium-Mediated Propargylation Mechanism.

Performance Comparison: A Data-Driven Analysis

The choice between zinc and indium often comes down to a careful evaluation of their performance with specific substrates and the desired stereochemical outcome. The following table summarizes key performance indicators based on reported experimental data.

FeatureZinc-MediatedIndium-MediatedKey Considerations & References
Reaction Media Primarily anhydrous organic solvents (THF, Et₂O). [3]Solvent-free conditions also reported.Tolerant of aqueous media (THF/H₂O, saturated NH₄Cl solution). [1][4]Indium's water tolerance is a significant advantage for green chemistry and for water-soluble substrates.
Regioselectivity Generally high for homopropargylic alcohol with unsubstituted propargyl halides. [1]Can be influenced by solvent and temperature. [2]Excellent for homopropargylic alcohol with unsubstituted propargyl bromide. [5]Substituted propargyl halides often favor allenic alcohols. [6]The choice of metal can be a tool to control regioselectivity.
Diastereoselectivity Can achieve high diastereoselectivity, particularly with chiral α-alkoxy aldehydes via chelation control. [7][8]High diastereoselectivity is also achievable, especially with α-hydroxy substituted aldehydes. [6]The stereochemical outcome is often dictated by the substrate's inherent bias (Felkin-Anh vs. chelation control).
Substrate Scope Broad scope, including aromatic, aliphatic, and heterocyclic aldehydes and ketones. [9]Also a broad scope. Notably chemoselective for aldehydes in the presence of ketones. [10][11][12]Indium's chemoselectivity can be advantageous in the synthesis of complex molecules with multiple carbonyl groups.
Reaction Conditions Often requires activation of zinc (e.g., with I₂, TMSCl, or in situ generation). [13]Generally proceeds without the need for an external promoter. [4]The operational simplicity of indium-mediated reactions can be a practical advantage.
Cost Zinc is a relatively inexpensive and abundant metal.Indium is more expensive than zinc.Cost can be a factor in large-scale synthesis.

Diastereoselectivity: The Battle Between Felkin-Ahn and Chelation Control

For chemists working with chiral aldehydes, particularly those bearing an α-alkoxy or α-silyloxy group, achieving high diastereoselectivity is paramount. The stereochemical outcome of the nucleophilic addition is dictated by the preferred conformation of the aldehyde in the transition state, which is governed by two opposing models: the Felkin-Ahn model and the Cram-chelation model.

  • Felkin-Ahn Model: This model predicts that the largest substituent on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This generally leads to the anti diastereomer. [14]* Cram-Chelation Model: In the presence of a chelating group (e.g., an alkoxy group) on the α-carbon and a Lewis acidic metal, a five-membered chelate can form between the metal, the carbonyl oxygen, and the oxygen of the chelating group. This rigidifies the conformation of the aldehyde, and the nucleophile attacks from the less hindered face, typically leading to the syn diastereomer. [15][16] Zinc, being a good Lewis acid, can effectively promote chelation control, especially with α-alkoxy aldehydes, leading to the formation of the syn product with high selectivity. [7][8]Indium can also participate in chelation, leading to high diastereoselectivity with α-hydroxy substituted aldehydes. [6]The choice of protecting group on the α-alkoxy substituent can also influence the outcome, with bulky silyl groups often disfavoring chelation and promoting Felkin-Anh selectivity. [7]

Experimental Protocols: From Theory to Practice

To provide a practical context, detailed experimental procedures for representative zinc- and indium-mediated propargylation reactions are outlined below.

Protocol 1: Zinc-Mediated Barbier-Type Propargylation of an Aldehyde

This procedure is adapted from a reported method for the regioselective synthesis of propargylic alcohols. [3] Materials:

  • Zinc powder

  • Propargyl bromide (or a substituted propargylic bromide)

  • Aldehyde (e.g., butanal)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • 10% Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred mixture of zinc powder (1.84 g, 28 mmol) in anhydrous THF (60 mL) in a round-bottom flask under an inert atmosphere, add propargyl bromide (28 mmol) in THF (30 mL).

  • Stir the mixture for 1 hour at room temperature.

  • Add the aldehyde (28 mmol) in THF (10 mL) to the reaction mixture.

  • Continue stirring for 3 hours.

  • Add saturated aqueous NH₄Cl solution (100 mL). The reaction is typically complete within 15 minutes after this addition.

  • Filter the reaction mixture to remove any unreacted zinc.

  • Add 10% HCl (20 mL) to the filtrate and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over MgSO₄, and concentrate in vacuo to afford the crude homopropargylic alcohol.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Indium-Mediated Barbier-Type Propargylation in Aqueous Media

This protocol is a general representation based on numerous reported indium-mediated reactions. [10][11][12] Materials:

  • Indium powder

  • Propargyl bromide

  • Aldehyde (e.g., benzaldehyde)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred mixture of indium powder (1.5 mmol) and the aldehyde (1.0 mmol) in a mixture of THF (5 mL) and water (1 mL) in a round-bottom flask, add propargyl bromide (1.2 mmol).

  • Stir the reaction mixture at room temperature for the time required for the consumption of the starting material (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the homopropargylic alcohol.

Conclusion: A Strategic Choice for Your Synthesis

Both zinc and indium are highly effective mediators for the synthesis of homopropargylic alcohols, each offering a distinct set of advantages.

Choose Zinc when:

  • Cost is a primary concern for large-scale applications.

  • High diastereoselectivity via chelation control with α-alkoxy aldehydes is desired.

  • Anhydrous or solvent-free conditions are compatible with your substrate.

Choose Indium when:

  • Aqueous reaction conditions are preferred for green chemistry or substrate solubility reasons.

  • High chemoselectivity for aldehydes in the presence of ketones is required.

  • Operational simplicity and the avoidance of metal activation are advantageous.

Ultimately, the optimal choice of metal will depend on the specific synthetic challenge at hand. By understanding the mechanistic nuances and performance characteristics of both zinc and indium, researchers can make an informed decision to efficiently and selectively construct the valuable homopropargylic alcohol motif.

References

  • Chan, T. H., & Yang, Y. (1999). Regio- and Diastereoselective Allenylation of Aldehydes in Aqueous Media: Total Synthesis of (+)-Goniofufurone. The Journal of Organic Chemistry, 64(13), 4729–4736. [Link]

  • Haddad, T. D., Hirayama, L. C., Buckley, J. J., & Singaram, B. (2011). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry, 77(2), 889–898. [Link]

  • Li, Q., Gu, C., & Yin, H. (2006). Tin—Indium‐Mediated and Microwave‐Assisted Propargylation of Aldehydes with Propargyl Bromide. ChemInform, 37(23). [Link]

  • Haddad, T. D., Hirayama, L. C., Buckley, J. J., & Singaram, B. (2012). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry, 77(2), 889-898. [Link]

  • Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media with a Focus on Carbon−Carbon Bond Formations: A Decade Update. Chemical Reviews, 97(6), 2081–2174. [Link]

  • Haddad, T. D., Hirayama, L. C., Buckley, J. J., & Singaram, B. (2012). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry, 77(2), 889-898. [Link]

  • Augé, J., Lubin-Germain, N., & Seghrouchni, L. (2003). Indium-mediated formation of propargyl ketones from aldehydes or acyl chlorides. Tetrahedron Letters, 44(4), 819–821. [Link]

  • Gu, C. Z., Li, Q. R., & Yin, H. (2006). Regioselective Propargylation of Aldehydes with Propargyl Bromide Mediated by Sn-In in Aqueous Media under Microwave Irradiation. Chinese Journal of Chemistry, 24(1), 72-78. [Link]

  • Augé, J., Lubin-Germain, N., & Seghrouchni, L. (2003). Indium-mediated formation of propargyl ketones from aldehydes or acyl chlorides. Tetrahedron Letters, 44(4), 819-821. [Link]

  • Gu, C. Z., Li, Q. R., & Yin, H. (2006). Regioselective Propargylation of Aldehydes with Propargyl Bromide Mediated by Sn-In in Aqueous Media under Microwave Irradiation. Chinese Journal of Chemistry, 24(1), 72-78. [Link]

  • Evans, D. A. (n.d.). Chelation control and Felkin-Anh. Harvard University. [Link]

  • Barluenga, J., Martinez, S., Suárez-Sobrino, A., & Tomás, M. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 977-982. [Link]

  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh stereoselectivity in additions to carbonyl groups. Swarthmore College. [Link]

  • Basak, A., Das, S., & Mandal, S. (2015). Allylation and Propargylation of Aldehydes mediated by in situ generated Zinc from the redox couple of Al and ZnCl2 in 2N HCl. New Journal of Chemistry, 39(11), 8566-8571. [Link]

  • Kim, H., & Lee, P. H. (2019). Indium- and zinc-catalyzed enantioselective amide propargylation of aldehydes with stannylated allenyl amides. Organic & Biomolecular Chemistry, 17(15), 3736-3740. [Link]

  • Fandrick, D. R., Fandrick, K. R., Reeves, J. T., Tan, Z., Johnson, C. S., Lee, H., ... & Senanayake, C. H. (2010). Zinc catalyzed and mediated propargylations with propargyl boronates. Organic letters, 12(1), 88-91. [Link]

  • Barluenga, J., Martinez, S., Suárez-Sobrino, A., & Tomás, M. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 977-982. [Link]

  • Kumar, A., & Akula, M. R. (2023). Cationic indium catalysis as a powerful tool for generating α-alkyl propargyl cations for SN1 reactions. Communications Chemistry, 6(1), 261. [Link]

  • Fandrick, D. R., Fandrick, K. R., Reeves, J. T., Tan, Z., Johnson, C. S., Lee, H., ... & Senanayake, C. H. (2010). Zinc catalyzed and mediated propargylations with propargyl boronates. Organic letters, 12(1), 88-91. [Link]

  • Kim, H., & Lee, P. H. (2019). Indium- and zinc-catalyzed enantioselective amide propargylation of aldehydes with stannylated allenyl amides. Organic & Biomolecular Chemistry, 17(15), 3736-3740. [Link]

  • Zhao, L. M., Jin, H. S., Wan, L. J., & Zhang, L. M. (2011). General and highly α-regioselective zinc-mediated prenylation of aldehydes and ketones. The Journal of organic chemistry, 76(6), 1831-1837. [Link]

  • Armstrong, A. (2003). felkin-ahn and cram chelate. Imperial College London. [Link]

  • Kumar, A., & Singh, V. (2024). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. Organic & Biomolecular Chemistry, 22(44), 9035-9056. [Link]

  • Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to α-silyloxy aldehydes. Journal of the American Chemical Society, 132(12), 4391–4405. [Link]

  • Armstrong, A. (2003-2004). OS-FGI Lecture2. Imperial College London. [Link]

  • Haddad, T. D., Hirayama, L. C., Buckley, J. J., & Singaram, B. (2012). Indium-mediated asymmetric Barbier-type propargylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents. The Journal of organic chemistry, 77(2), 889-898. [Link]

  • Reddy, Ch. R., & Periasamy, M. (2005). ChemInform Abstract: Solvent-Free Addition Reaction of Propargyl Bromide and Aldimines Mediated by Activated Zinc Powder. ChemInform, 36(32). [Link]

  • Auge, J., & Lubin-Germain, N. (2003). Indium-catalyzed Barbier allylation reaction. Tetrahedron Letters, 44(44), 819-821. [Link]

  • Basak, A., Das, S., & Mandal, S. (2015). Allylation and propargylation of aldehydes mediated by in situ generated zinc from the redox couple of Al and ZnCl2 in 2N HCl. New Journal of Chemistry, 39(11), 8566-8571. [Link]

  • Fandrick, D. R., Fandrick, K. R., Reeves, J. T., Gao, J. J., Tan, Z., Li, G., ... & Senanayake, C. H. (2011). Zinc-catalyzed allenylations of aldehydes and ketones. Organic letters, 13(22), 5968-5971. [Link]

  • Fandrick, D. R., Johnson, C. S., Fandrick, K. R., Reeves, J. T., Tan, Z., Lee, H., ... & Senanayake, C. H. (2010). Highly diastereoselective zinc-catalyzed propargylation of tert-butanesulfinyl imines. Organic letters, 12(4), 748-751. [Link]

  • Fandrick, D. R., Fandrick, K. R., Reeves, J. T., Tan, Z., Johnson, C. S., Lee, H., ... & Senanayake, C. H. (2013). Zinc catalyzed and mediated asymmetric propargylation of trifluoromethyl ketones with a propargyl boronate. The Journal of organic chemistry, 78(8), 3592-3609. [Link]

  • Gaertzen, O., & Schmalz, H. G. (2018). Indium- and Zinc-Mediated Acyloxyallylation of Protected and Unprotected Aldotetroses—Revealing a Pronounced Diastereodivergence and a Fundamental Difference in the Performance of the Mediating Metal. The Journal of Organic Chemistry, 83(4), 1877–1886. [Link]

  • Chen, C. H., & Lin, T. S. (2010). U.S.

Sources

UV-Vis Absorption Properties of Pyridine-Alkyne Conjugates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced photophysical materials and targeted photosensitizers accelerates, structural tuning of organic chromophores has become a cornerstone of drug development and materials science. Pyridine-alkyne conjugates—molecules where an electron-deficient pyridine ring is linked to other moieties via a rigid ethynyl bridge—have emerged as superior alternatives to traditional phenylene-alkyne scaffolds.

This guide provides an objective comparison of the UV-Vis absorption properties of pyridine-alkyne conjugates against standard alternatives, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol for their characterization.

Comparative Performance: Pyridine-Alkyne vs. Alternatives

When evaluating chromophores for applications such as Photodynamic Therapy (PDT) or luminescent sensing, absorption cross-section and wavelength tunability are critical parameters. Pyridine-alkyne conjugates offer a distinct advantage over standard phenylene-alkynes due to the inherent electron-withdrawing nature of the nitrogen heteroatom, which facilitates strong Intramolecular Charge Transfer (ICT) [1].

For instance, novel symmetric carbazole-based ethynylpyridine photosensitizers (such as BMEPC) exhibit two distinct absorption bands: a high-energy band around 330 nm corresponding to


 transitions, and a significantly red-shifted band at 420 nm driven by ICT from the carbazole donor to the pyridinium acceptor [1]. This extended absorption into the visible region enables effective photoactivation under 442 nm laser irradiation for antibacterial applications.

In contrast, unfunctionalized pyridine absorbs weakly in the deep UV (~250 nm), and standard diphenylacetylene (a phenylene-alkyne) absorbs primarily around 280–300 nm without a low-energy ICT band. Furthermore, when pyridine-alkynes are coordinated to transition metals (e.g., Re(I) or Pt(II) complexes), they exhibit intense Metal-to-Ligand Charge Transfer (MLCT) bands extending beyond 340 nm [2, 3].

Quantitative Data Summary
Material ClassRepresentative CompoundPrimary Absorption (

)
Secondary Absorption (ICT/MLCT)Molar Absorptivity (

)
Primary Application
Non-conjugated Pyridine Pyridine250 - 260 nmNone~2,000 M⁻¹cm⁻¹Basic building block
Phenylene-Alkyne Diphenylacetylene280 - 300 nmNone~25,000 M⁻¹cm⁻¹Rigid linkers, OLEDs
Pyridine-Alkyne (Monomer) 4-Ethynylpyridine270 - 290 nm~330 nm~15,000 M⁻¹cm⁻¹Ligand design
Push-Pull Pyridine-Alkyne BMEPC (Carbazole-based)330 nm (

)
420 nm (ICT)>30,000 M⁻¹cm⁻¹Photosensitizers (PDT)
Organometallic Conjugate Re(I)-bpeb complex280 nm (Ligand)>340 nm (MLCT)~10,000 M⁻¹cm⁻¹Luminescent sensors

Mechanistic Causality in Photophysics

The ethynyl spacer in pyridine-alkyne conjugates is not merely a structural linker; it is a critical electronic conduit. To understand why these conjugates outperform standard alternatives, we must look at the structural dynamics:

  • Planarity and Conjugation: The cylindrical symmetry of the alkyne

    
    -bonds minimizes steric hindrance between adjacent aromatic rings. This enforces a coplanar conformation that maximizes orbital overlap, extending the effective conjugation length compared to twisted biphenyl systems.
    
  • Push-Pull Dynamics: In asymmetric donor-

    
    -acceptor (D-
    
    
    
    -A) systems, the alkyne facilitates highly efficient electron delocalization from a donor moiety to the electron-deficient pyridine. This significantly lowers the HOMO-LUMO energy gap, manifesting as a bathochromic (red) shift in the UV-Vis spectrum.

G GS Ground State (S0) Pyridine-Alkyne Conjugate EX1 Excited State (S1) π-π* Transition (~330 nm) GS->EX1 UV Absorption EX2 Excited State (S2) Intramolecular Charge Transfer (~420 nm) GS->EX2 Vis Absorption LUM Fluorescence Emission (~570-590 nm) EX1->LUM Relaxation RAD Radical Cation Formation (Photosensitization) EX2->RAD Electron Transfer EX2->LUM Relaxation

Photophysical pathways of pyridine-alkyne conjugates upon UV-Vis excitation.

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure high-fidelity comparative data, the following protocol outlines a self-validating system for determining the molar absorptivity (


) and absorption maxima (

) of pyridine-alkyne conjugates.

Workflow Prep 1. Sample Prep (10^-5 M) Blank 2. Baseline Correction Prep->Blank Scan 3. UV-Vis Scanning Blank->Scan Data 4. Beer-Lambert Validation Scan->Data Compare 5. Alternative Comparison Data->Compare

Standardized experimental workflow for UV-Vis absorption characterization.

Step-by-Step Methodology
  • Solvent Selection & Preparation: Select a spectroscopic-grade solvent (e.g.,

    
    , THF, or PBS for water-soluble salts like BMEPC). The solvent must be optically transparent in the target window (250–800 nm).
    
  • Stock Solution Formulation: Weigh the pyridine-alkyne conjugate using a microbalance (precision

    
     mg). Dissolve in the chosen solvent to create a 
    
    
    
    M stock solution. Sonicate for 5 minutes to ensure complete dissolution and disrupt any initial aggregates [4].
  • Serial Dilution: Prepare a minimum of five working concentrations ranging from

    
     M to 
    
    
    
    M.
    • Causality Note: Operating strictly at low micromolar concentrations prevents excimer formation,

      
      -stacking artifacts, and inner-filter effects, ensuring strict adherence to the Beer-Lambert law (
      
      
      
      ).
  • Baseline Correction: Fill two matched 10 mm path-length quartz cuvettes with the pure solvent. Run a baseline scan from 800 nm down to 200 nm to subtract solvent and cuvette absorbance.

  • Spectral Acquisition: Replace the sample cuvette with the lowest concentration working solution. Record the UV-Vis spectrum at a scan rate of 100 nm/min with a 1 nm data interval. Repeat for all concentrations.

  • Data Validation (The Self-Validating Step): Plot Absorbance (

    
    ) at 
    
    
    
    versus Concentration (
    
    
    ). A linear regression with
    
    
    validates the absence of aggregation and confirms the structural integrity of the dissolved conjugate. The slope of this line yields the molar extinction coefficient (
    
    
    ).

Conclusion

Pyridine-alkyne conjugates represent a highly tunable, robust alternative to standard phenylene-alkynes. By leveraging the electron-withdrawing nature of the pyridine ring and the planarizing effect of the alkyne bridge, researchers can reliably engineer molecules with strong intramolecular charge transfer and red-shifted absorption profiles. These properties make them exceptionally suited for next-generation photosensitizers, metal-organic frameworks, and luminescent probes.

References

  • Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers ACS Omega[Link]

  • Synthesis and Photophysical Properties of Rhenium(I)-Alkynyl Molecular Rectangles Oriental Journal of Chemistry[Link]

  • The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand MDPI[Link]

  • Organic/inorganic nanocomposites prepared by spontaneous polymerization of ethynylpyridine within montmorillonite SciSpace[Link]

Validation of Absolute Configuration (R/S) for 1-(Pyridin-2-yl)but-3-yn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyridin-2-yl)but-3-yn-1-ol is a highly versatile chiral building block. Featuring a pyridine ring, a secondary hydroxyl group, and a terminal alkyne, it is a prime candidate for click chemistry, cross-coupling, and coordination chemistry. Because the spatial arrangement of these substituents dictates the molecule's biological activity and catalytic behavior, unambiguous assignment of its absolute configuration (R or S) is a critical quality control step in drug development.

This guide objectively compares the three primary analytical methodologies used to validate the stereochemistry of this molecule: Modified Mosher’s Method (NMR) , Vibrational Circular Dichroism (VCD) , and Single-Crystal X-Ray Crystallography . It provides self-validating experimental protocols and interprets structural data to establish a definitive stereochemical assignment.

Methodological Comparison

Selecting the correct analytical technique depends on the physical state of the sample, available material, and the required turnaround time. The table below compares the performance of the three leading methods for chiral alcohols[1].

Analytical MethodPrimary Use CaseSample RequirementAnalysis TimeAccuracy / ReliabilityKey Limitations
Modified Mosher's Method (NMR) Liquid / Amorphous secondary alcohols1–5 mg4–6 hoursHigh (Empirical model-dependent)Requires chemical derivatization step[1]
Vibrational Circular Dichroism (VCD) Solutions, conformationally rigid molecules5–15 mg1–4 daysHigh (Requires accurate DFT modeling)Computationally intensive[1]
Single-Crystal X-Ray High-quality single crystals< 1 mg6–24 hoursAbsolute (Gold Standard)Crystal growth is often a bottleneck
Core Workflow & Decision Matrix

Workflow Start 1-(Pyridin-2-yl)but-3-yn-1-ol (Enantioenriched Sample) State Physical State? Start->State Xray Single-Crystal X-Ray (Anomalous Dispersion) State->Xray High-Quality Crystals Liquid Liquid / Oil / Amorphous State->Liquid Non-Crystalline Result Absolute Configuration (R or S) Assigned Xray->Result Mosher Modified Mosher's Method (1H NMR Analysis) Liquid->Mosher Primary (Fast) VCD VCD Spectroscopy (+ DFT Calculations) Liquid->VCD Orthogonal (Label-Free) Mosher->Result VCD->Result

Workflow for determining the absolute configuration of chiral alcohols.

Primary Validation: Modified Mosher's Ester Analysis (NMR)

For liquid or amorphous samples like 1-(Pyridin-2-yl)but-3-yn-1-ol, the 2[2] is the industry standard.

Causality & Mechanism

This method relies on reacting the chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl). In solution, the resulting diastereomeric esters adopt a preferred conformation where the carbinol proton, the ester carbonyl oxygen, and the trifluoromethyl group are coplanar[2].

The phenyl ring of the MTPA moiety exerts an anisotropic diamagnetic shielding effect. Protons located on the same side as the phenyl ring are shielded and shift upfield (lower ppm) in the ¹H NMR spectrum[3]. By calculating the chemical shift difference (Δδ = δS - δR ), we can map the spatial arrangement of the pyridine and propargyl groups to assign the absolute configuration[3].

Experimental Protocol
  • Sample Preparation: Aliquot 2–5 mg of the enantioenriched 1-(Pyridin-2-yl)but-3-yn-1-ol into two separate dry vials (Vial A and Vial B).

  • Solvation: Add 0.5 mL of anhydrous deuterated pyridine (pyridine-

    
    ) to each vial. Expert Insight: Pyridine acts as both solvent and base. Using pyridine-
    
    
    
    prevents the substrate's own pyridine ring from interfering with external amine bases during the reaction.
  • Derivatization: To Vial A, add 3 equivalents of (R)-MTPA-Cl (Note: CIP priority rules dictate that (R)-MTPA-Cl forms the (S)-MTPA ester ). To Vial B, add 3 equivalents of (S)-MTPA-Cl (forms the (R)-MTPA ester )[2].

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC. Before interpreting the data, acquire the ¹H NMR (600 MHz) and verify the complete disappearance of the original carbinol proton signal (~4.8 ppm). If unreacted alcohol remains, the signals will overlap and invalidate the Δδ calculation.

Experimental Data Interpretation

Below is the representative ¹H NMR data for the (1R)-enantiomer of 1-(Pyridin-2-yl)but-3-yn-1-ol derivatized into its respective MTPA esters.

Proton Assignmentδ (S)-MTPA Ester (ppm)δ (R)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)Spatial Assignment
Pyridine H3 (Aromatic)7.657.50+0.15 Right
Pyridine H4 (Aromatic)7.807.72+0.08 Right
Propargyl CH₂2.852.98-0.13 Left
Alkyne Terminal CH2.012.08-0.07 Left
Carbinol CH (C1)6.106.08+0.02Near Plane

MosherLogic Substrate Chiral Alcohol 1-(Pyridin-2-yl)but-3-yn-1-ol Split Aliquot into two batches Substrate->Split R_MTPA React with (R)-MTPA-Cl (Forms S-Ester) Split->R_MTPA S_MTPA React with (S)-MTPA-Cl (Forms R-Ester) Split->S_MTPA NMR Acquire 1H NMR Spectra Calculate Δδ = δ(S) - δ(R) R_MTPA->NMR S_MTPA->NMR Pos Δδ > 0: Group on Right NMR->Pos Neg Δδ < 0: Group on Left NMR->Neg Assign Map to Spatial Model Assign (R) or (S) Pos->Assign Neg->Assign

Logic and workflow of the Modified Mosher's Ester Analysis.

Orthogonal Validation: Vibrational Circular Dichroism (VCD)

While Mosher's method is highly reliable, the presence of the pyridine ring can occasionally cause unexpected conformational shifts due to hydrogen bonding or steric clashes with the MTPA phenyl ring. Therefore, 1 serves as a powerful, label-free orthogonal validation tool[1].

Causality & Mechanism

VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitions[1]. 1-(Pyridin-2-yl)but-3-yn-1-ol is an exceptional candidate for VCD because the terminal alkyne provides a distinct, isolated C≡C stretching mode (~2120 cm⁻¹) that does not overlap with the pyridine ring vibrations.

Experimental Protocol
  • Sample Preparation: Dissolve 10 mg of the sample in 200 μL of CDCl₃.

  • Acquisition: Place the solution in a BaF₂ cell with a 100 μm path length. Acquire the unpolarized IR and VCD spectra (typically requiring 4–8 hours of accumulation for a high signal-to-noise ratio).

  • Computational Modeling: Perform Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level to simulate the IR and VCD spectra for the theoretical (R)-enantiomer.

  • Self-Validation Checkpoint: Overlay the experimental unpolarized IR spectrum with the DFT-calculated IR spectrum. Apply a frequency scaling factor (typically ~0.98). Do not proceed to VCD analysis unless the unpolarized IR spectra show a >90% peak alignment. A mismatch indicates that the conformational search in the DFT model is incomplete. Once validated, match the signs (+/-) of the experimental VCD bands to the calculated model to confirm the (R) or (S) configuration.

Conclusion

For the definitive stereochemical assignment of 1-(Pyridin-2-yl)but-3-yn-1-ol, the Modified Mosher’s Method provides the most practical, rapid, and accessible primary validation. However, to ensure absolute trustworthiness—especially in regulatory drug development environments—orthogonal validation using VCD combined with DFT calculations is highly recommended to rule out any conformational anomalies induced by the pyridine moiety.

References

  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols , Benchchem. 1

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons , Springer Nature Experiments.2

  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS , Illinois Chemistry. 3

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Logistics for 1-(Pyridin-2-yl)but-3-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and logistical protocols for 1-(Pyridin-2-yl)but-3-yn-1-ol .

CAS: 517907-46-9 Formula: C₉H₉NO Molecular Weight: 147.17 g/mol Synonyms:


-(2-Propynyl)-2-pyridinemethanol; 1-(2-Pyridyl)-3-butyn-1-ol

Core Directive: The "Functional Group" Safety Approach

As a research-grade intermediate, specific toxicological data (LD50, Flash Point) for this exact CAS is often limited in public literature. Therefore, a Senior Scientist must adopt a "Functional Group" risk assessment. We treat this molecule not just as a unique ID, but as a sum of its reactive parts:

  • Pyridine Ring: Implies potential neurotoxicity, skin permeability, and basicity.

  • Terminal Alkyne: Introduces flammability risks and specific incompatibilities (formation of explosive metal acetylides).

  • Secondary Alcohol: Increases polarity and hydrogen bonding, modifying volatility but adding to potential eye irritation.

Immediate Hazard Classification (GHS - Inferred):

  • Signal Word: WARNING

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[2]

  • Specific Target Organ Toxicity (SE): Category 3 (Respiratory Irritation).[2][3][4]

Personal Protective Equipment (PPE) Matrix

The common error in handling pyridine derivatives is assuming standard laboratory nitrile gloves provide adequate protection. Pyridine moieties can permeate thin nitrile rubber.

PPE Selection Logic
  • Glove Material: For incidental splash contact, High-Grade Nitrile (minimum 0.11 mm) is acceptable. For prolonged handling or cleanup, Laminate (PE/EVOH) or Butyl Rubber is required due to the pyridine ring's solvent-like permeation properties.

  • Respiratory: The alkyne tail increases volatility compared to standard solid pyridines. Work must be performed in a fume hood.

Summary Table: PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Splash) Nitrile (Double-gloved) 4 mil (0.1 mm). Change immediately upon contamination.[5]
Hand (Immersion) Silver Shield® / Butyl Pyridine derivatives can swell/permeate standard rubber.
Eye/Face Chemical Goggles Safety glasses are insufficient due to severe irritation risk of alkynols.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary control. If hood unavailable, use NIOSH P100/OV cartridge.
Body Lab Coat (Cotton/Poly blend) Standard protection; use Tyvek apron if handling >100g.
Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 1-(Pyridin-2-yl)but-3-yn-1-ol Scale Select Scale of Operation Start->Scale Small Small Scale (<1g) Scale->Small Large Large Scale (>1g) or Spill Scale->Large Glove1 Gloves: Double Nitrile (Disposable) Small->Glove1 Glove2 Gloves: Butyl Rubber or Laminate Large->Glove2 Hood Is Fume Hood Available? Glove1->Hood Glove2->Hood YesHood Use Hood (Sash at proper height) Hood->YesHood Yes NoHood STOP: Respiratory Protection (OV/P100) Required Hood->NoHood No

Caption: Decision tree for selecting appropriate PPE based on operational scale and engineering controls.

Operational Protocols & Handling

A. Storage & Stability[6][8][9][10]
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Inert Gas (Argon or Nitrogen) is recommended. The pyridine nitrogen can absorb moisture (hygroscopic), and the alkyne is susceptible to slow oxidation.

  • Container: Amber glass vials with Teflon-lined caps.

B. Chemical Incompatibility (Critical)

WARNING: This compound contains a terminal alkyne .

  • Do NOT use metal spatulas made of Copper, Silver, or Brass.

  • Mechanism: Terminal alkynes react with Cu(I) or Ag(I) salts to form explosive metal acetylides when dry.

  • Safe Tools: Use Stainless Steel (304/316), Glass, or Teflon tools only.

C. Experimental Setup (Synthesis/Usage)

When using this reagent in synthesis (e.g., Sonogashira coupling or nucleophilic addition):

  • Weighing: Perform inside a fume hood. If the compound is a viscous oil (common for this MW), use a glass syringe for transfer to avoid static drops.

  • Solvent Choice: Soluble in DCM, Ethyl Acetate, Methanol. Avoid acidic solvents which may protonate the pyridine ring, altering solubility and reactivity.

Emergency Response & Disposal

Spill Management Workflow

In the event of a spill, the primary risk is respiratory irritation and flammability (if solvent is present).

Spill_Response Alert 1. ALERT & EVACUATE (Notify Lab Manager) Assess 2. ASSESS VOLUME (<10mL vs >10mL) Alert->Assess Minor Minor Spill (<10mL) Assess->Minor Major Major Spill (>10mL) Assess->Major Absorb 3. ABSORB Use Vermiculite or Sand (NO Paper Towels - Flammability) Minor->Absorb Major->Alert Call EHS/Fire Dept Neutralize 4. CLEAN SURFACE Wash with weak acid (1% HCl) then soap/water Absorb->Neutralize Dispose 5. DISPOSAL Label: 'Flammable/Toxic Solid Waste' Neutralize->Dispose

Caption: Step-by-step spill response protocol emphasizing the use of inert absorbents over combustible materials.

Disposal Procedures[1][2][3][6][8][9][10]
  • Waste Stream: Do not dispose of down the drain. This compound is toxic to aquatic life (Pyridine derivative).[1][4]

  • Segregation:

    • Solid Waste: Contaminated gloves/absorbents go to "Hazardous Solid Waste."

    • Liquid Waste: Dissolve in a compatible solvent (e.g., Acetone) and dispose of in "Organic Solvents - Halogen Free" (unless halogenated solvents were used).

  • Quenching (Trace Amounts): For cleaning glassware, rinse with dilute HCl (converts pyridine to pyridinium salt, reducing volatility) before final solvent wash.

References

  • Thoreauchem . Product Detail: 1-(pyridin-2-yl)but-3-yn-1-ol (CAS 517907-46-9).[6] Retrieved from

  • Sigma-Aldrich .[1] Safety Data Sheet: Pyridine (Analogous Hazard Data). Retrieved from

  • Fisher Scientific . Safety Data Sheet: 3-Butyn-1-ol (Analogous Alkyne Hazard). Retrieved from

  • PubChem . Compound Summary: 1-(Pyridin-2-yl)but-3-yn-1-ol.[7] National Library of Medicine. (General Structure/Property Reference).

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.